molecular formula C6H7BrN2O2S B1586792 Ethyl 2-amino-5-bromothiazole-4-carboxylate CAS No. 61830-21-5

Ethyl 2-amino-5-bromothiazole-4-carboxylate

Cat. No.: B1586792
CAS No.: 61830-21-5
M. Wt: 251.1 g/mol
InChI Key: TWGNDRMYYDZGFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-5-bromothiazole-4-carboxylate>

Properties

IUPAC Name

ethyl 2-amino-5-bromo-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2S/c1-2-11-5(10)3-4(7)12-6(8)9-3/h2H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGNDRMYYDZGFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361641
Record name ethyl 2-amino-5-bromothiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61830-21-5
Record name ethyl 2-amino-5-bromothiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-amino-5-bromo-1,3-thiazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 2-amino-5-bromothiazole-4-carboxylate from Ethyl Bromopyruvate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for the synthesis of Ethyl 2-amino-5-bromothiazole-4-carboxylate, a crucial intermediate in modern medicinal chemistry. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a robust and well-understood synthetic pathway. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer field-proven insights to ensure a successful and reproducible synthesis.

The 2-aminothiazole scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents with activities ranging from antibacterial and antifungal to anticancer and anti-inflammatory.[1][2][3][4] The title compound, this compound, serves as a versatile building block, enabling further functionalization at the 5-position to generate diverse molecular libraries for screening and lead optimization.

The synthesis is strategically approached as a two-step sequence:

  • Hantzsch Thiazole Synthesis: Formation of the core ethyl 2-aminothiazole-4-carboxylate ring system.

  • Regioselective Bromination: Introduction of a bromine atom at the C5 position of the thiazole ring.

This guide will dissect each stage, emphasizing the causality behind procedural choices to empower the scientist with a deep understanding of the transformation.

Part I: The Hantzsch Thiazole Synthesis of Ethyl 2-aminothiazole-4-carboxylate

The cornerstone of this synthesis is the Hantzsch thiazole synthesis, a classic and reliable condensation reaction first described in 1887.[5] This reaction facilitates the construction of the thiazole ring by reacting an α-haloketone with a thioamide.[5][6] In our case, ethyl bromopyruvate serves as the α-haloketone component and thiourea provides the requisite thioamide functionality.

Mechanistic Rationale

The reaction proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.

  • Nucleophilic Attack: The sulfur atom of thiourea, being highly nucleophilic, attacks the electrophilic α-carbon of ethyl bromopyruvate (the carbon bearing the bromine atom). This forms a thionium salt intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate attacks the ketone carbonyl carbon, leading to a five-membered heterocyclic intermediate.

  • Dehydration: The resulting intermediate readily undergoes dehydration (loss of a water molecule) under the heated reaction conditions to yield the stable, aromatic 2-aminothiazole ring.[7][8]

The driving force for this reaction is the formation of the highly stable aromatic thiazole system.

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Key Steps cluster_product Product R1 Ethyl Bromopyruvate I1 Nucleophilic Attack (Thionium Intermediate) R1->I1 1 R2 Thiourea R2->I1 1 I2 Intramolecular Cyclization I1->I2 2 I3 Dehydration I2->I3 3 P1 Ethyl 2-aminothiazole- 4-carboxylate I3->P1 4

Hantzsch synthesis reaction pathway.
Detailed Experimental Protocol

This protocol is designed for reliability and high yield.

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiourea (1.0-1.2 equivalents) to absolute ethanol (approx. 2-3 mL per mmol of the limiting reagent).

  • Addition of Ethyl Bromopyruvate: While stirring the thiourea suspension, add ethyl bromopyruvate (1.0 equivalent) dropwise. Note: Ethyl bromopyruvate is a lachrymator and should be handled with care in a well-ventilated fume hood.[9][10]

  • Reaction: Heat the reaction mixture to reflux (approximately 70-80°C) and maintain for 1-3 hours.[11][12] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker of ice water with stirring. A precipitate will form.

  • Filtration and Drying: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with cold water to remove any unreacted thiourea and salts. Dry the collected solid (Ethyl 2-aminothiazole-4-carboxylate hydrobromide) under vacuum. For many subsequent steps, this hydrobromide salt can be used directly, or it can be neutralized.[13]

  • Neutralization (Optional): To obtain the free base, dissolve the crude product in water and neutralize by the slow addition of a base (e.g., sodium bicarbonate or dilute ammonium hydroxide) until the pH is approximately 8. The free base will precipitate out. Filter, wash with water, and dry.

Part II: Regioselective Bromination at the C5 Position

With the thiazole core constructed, the next step is the introduction of a bromine atom. This is achieved via an electrophilic aromatic substitution reaction. The 2-aminothiazole ring is highly activated by the electron-donating amino group, making it prone to electrophilic attack.

Mechanistic Rationale

The C5 position is the most electron-rich and sterically accessible site on the ethyl 2-aminothiazole-4-carboxylate ring, making it the preferred site for electrophilic substitution.

  • Generation of Electrophile: The brominating agent, typically elemental bromine (Br₂) or N-Bromosuccinimide (NBS), provides the electrophilic bromine species (Br⁺). NBS is often preferred as it is a solid, easier to handle, and provides a slow, controlled concentration of bromine, which can prevent over-bromination and side reactions.

  • Electrophilic Attack: The π-electrons of the thiazole ring attack the bromine electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized over the ring and the amino group.

  • Rearomatization: A base (which can be the solvent or another species in the mixture) abstracts a proton from the C5 position, collapsing the intermediate and restoring the aromaticity of the ring, yielding the final brominated product.

Bromination_Mechanism Electrophilic Bromination Mechanism Start Ethyl 2-aminothiazole- 4-carboxylate Sigma Sigma Complex (Resonance Stabilized) Start->Sigma Electrophilic Attack Bromine Brominating Agent (e.g., NBS or Br₂) Bromine->Sigma Electrophilic Attack Product Ethyl 2-amino-5-bromo- thiazole-4-carboxylate Sigma->Product Deprotonation & Rearomatization

Mechanism of C5 bromination.
Detailed Experimental Protocol

This protocol employs NBS for a controlled and selective bromination.

  • Reagent Setup: Dissolve Ethyl 2-aminothiazole-4-carboxylate (1.0 equivalent) in a suitable solvent such as glacial acetic acid or chloroform in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise to the solution at room temperature. The addition should be controlled to manage any exotherm.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Isolation: Pour the reaction mixture into a large volume of water. If acetic acid was used as the solvent, neutralize the mixture carefully with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: The aqueous mixture is then extracted several times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure. The resulting crude solid can be purified by recrystallization from a solvent system like ethanol/water to afford the pure this compound.

Synthesis Summary and Data

The following table summarizes the key parameters for this two-step synthesis.

ParameterStep 1: Hantzsch SynthesisStep 2: Bromination
Key Reagents Ethyl bromopyruvate, ThioureaEthyl 2-aminothiazole-4-carboxylate, NBS
Solvent EthanolGlacial Acetic Acid or Chloroform
Temperature Reflux (~78°C)Room Temperature (~25°C)
Reaction Time 1 - 3 hours2 - 4 hours
Typical Yield >90% (for hydrobromide salt)[11]80 - 90%
Product Appearance Off-white to pale yellow solid[14][15]White to off-white solid

Characterization and Quality Control

Confirmation of the final product's identity and purity is paramount. The following analytical techniques are standard.

  • ¹H NMR: The proton NMR spectrum provides definitive structural information. Expected signals include a quartet and a triplet for the ethyl ester protons, and a broad singlet for the amino (-NH₂) protons. The disappearance of the singlet corresponding to the C5-H of the starting material (around 7.4 ppm) is a key indicator of successful bromination.[14][16]

  • ¹³C NMR: The carbon spectrum will show characteristic peaks for the ester carbonyl, the aromatic carbons of the thiazole ring, and the ethyl group carbons.

  • Mass Spectrometry (MS): ESI-MS will show the molecular ion peak [M+H]⁺ corresponding to the mass of the final product, confirming its molecular weight. The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observable.

  • Infrared Spectroscopy (IR): The IR spectrum will display characteristic absorption bands for N-H stretching of the primary amine (around 3300-3100 cm⁻¹), C=O stretching of the ester (around 1690-1710 cm⁻¹), and C=N stretching of the thiazole ring (around 1620 cm⁻¹).[14]

Critical Safety Considerations

Adherence to safety protocols is non-negotiable.

  • Ethyl Bromopyruvate: This reagent is a potent lachrymator and irritant.[10] It is toxic and must be handled exclusively within a certified chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17]

  • Brominating Agents: Elemental bromine is highly corrosive, toxic, and volatile. NBS is a safer alternative but should still be handled with care to avoid inhalation of dust and skin contact.

  • Solvents: Handle flammable organic solvents like ethanol and ethyl acetate away from ignition sources. Acetic acid is corrosive and should be handled with appropriate care.

  • General Practices: Always ensure adequate ventilation.[18] Waste should be disposed of according to institutional and local regulations.[9][19]

Overall Synthesis Workflow

Synthesis_Workflow Overall Synthesis Workflow Start Starting Materials (Ethyl Bromopyruvate, Thiourea) Step1 Step 1: Hantzsch Synthesis (Ethanol, Reflux) Start->Step1 Workup1 Work-up 1 (Precipitation, Filtration) Step1->Workup1 Intermediate Intermediate Product (Ethyl 2-aminothiazole-4-carboxylate) Workup1->Intermediate Step2 Step 2: Bromination (NBS, Acetic Acid, RT) Intermediate->Step2 Workup2 Work-up 2 (Neutralization, Extraction) Step2->Workup2 Purification Purification (Recrystallization) Workup2->Purification Final Final Product (this compound) Purification->Final QC QC Analysis (NMR, MS, IR) Final->QC

High-level workflow from starting materials to final product.

Conclusion

The described two-step synthesis of this compound from ethyl bromopyruvate is a robust, efficient, and well-documented procedure. By leveraging the classic Hantzsch thiazole synthesis followed by a regioselective electrophilic bromination, this valuable building block can be produced in high yield and purity. A thorough understanding of the underlying mechanisms and careful attention to the experimental and safety protocols outlined in this guide will enable researchers to reliably produce this key intermediate for advancing drug discovery and development programs.

References

"Ethyl 2-amino-5-bromothiazole-4-carboxylate" CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2-amino-5-bromothiazole-4-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry and drug discovery. We will delve into its fundamental properties, safety protocols, synthetic relevance, and its crucial role in the development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors.

Core Compound Identification and Properties

This compound is a substituted thiazole derivative. The thiazole ring is a privileged scaffold in medicinal chemistry, and the specific arrangement of the amino, bromo, and ethyl carboxylate groups on this molecule makes it a versatile intermediate for further chemical modifications.

CAS Number: 61830-21-5[1][2][3]

Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its application in synthesis, dictating reaction conditions, purification methods, and storage requirements.

PropertyValueSource
Molecular Formula C₆H₇BrN₂O₂S[1][3]
Molecular Weight 251.10 g/mol [1][3]
Appearance White crystalline solid[1]
Melting Point 115-117 °C[1]
Boiling Point (Predicted) 357.0 ± 22.0 °C[1]
Density (Predicted) 1.731 ± 0.06 g/cm³[1]
Solubility Soluble in common organic solvents like ethanol, methanol, and dichloromethane; poor solubility in water.[1]

Safety, Handling, and Storage

Ensuring laboratory safety is paramount when handling any chemical intermediate. The following data is compiled from safety data sheets (SDS) and should be strictly adhered to.

Hazard Identification (GHS)
  • Signal Word: Warning[4]

  • Pictogram:

    • GHS07 (Harmful/Irritant)[4]

  • Hazard Statements:

    • H302: Harmful if swallowed.[4][5]

    • H315: Causes skin irritation.[4][5]

    • H319: Causes serious eye irritation.[4][5]

    • H335: May cause respiratory irritation.[4][5]

Recommended Safe Handling Protocol

The following workflow is a self-validating system for minimizing exposure and ensuring safe handling from receipt to disposal.

G cluster_prep Preparation & PPE cluster_handling Handling & Use cluster_storage Storage & Disposal a Consult SDS b Don Appropriate PPE (Gloves, Goggles, Lab Coat) a->b c Work in a Ventilated Fume Hood b->c d Weigh Compound Carefully (Avoid Dust Inhalation) c->d Proceed to Handling e Use Only Outdoors or in Well-Ventilated Area d->e f Wash Hands Thoroughly After Handling e->f g Store Locked Up in a Tightly Closed Container f->g After Use h Store in a Well-Ventilated Place g->h i Dispose According to Local Regulations h->i G cluster_reactions Chemical Transformations A Ethyl 2-amino- 5-bromothiazole-4-carboxylate B Suzuki Coupling (at C5-Br) A->B C Acylation / Alkylation (at C2-NH2) A->C D Ester Hydrolysis (at C4-COOEt) A->D E Diverse Lead Compounds (e.g., Anticancer, Antimicrobial) B->E C->E D->E

References

A Comprehensive Guide to the Structural Characterization of Ethyl 2-amino-5-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the essential analytical techniques for the definitive structural characterization of Ethyl 2-amino-5-bromothiazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for structural elucidation, ensuring data integrity and reproducibility.

Introduction and Significance

This compound is a substituted thiazole derivative. The thiazole ring is a prominent scaffold in numerous pharmacologically active compounds. The strategic placement of the amino, bromo, and carboxylate functional groups makes this molecule a versatile precursor for the synthesis of more complex chemical entities, including kinase inhibitors and antibacterial agents.[1][2] An unambiguous confirmation of its molecular structure is the foundational step for any subsequent synthetic application or biological evaluation. This guide details the synergistic application of spectroscopic and crystallographic methods to achieve a complete and reliable structural profile.

Molecular Structure Overview

A logical first step in any characterization workflow is to visualize the proposed structure. This allows for the prediction of expected spectroscopic signals and aids in the interpretation of experimental data.

Caption: 2D structure of this compound.

Synthesis Pathway

The target compound is typically prepared via a Hantzsch-type thiazole synthesis followed by bromination. A common route involves the reaction of thiourea with an ethyl 3-bromopyruvate to form the parent ethyl 2-aminothiazole-4-carboxylate.[1][3] Subsequent regioselective bromination at the electron-rich C5 position yields the final product.

General Synthetic Protocol:
  • Thiazole Formation: Thiourea is reacted with ethyl 3-bromopyruvate in a suitable solvent like ethanol and refluxed for several hours.[3]

  • Work-up: The reaction mixture is cooled, and the product is precipitated by pouring it into cold water and basifying with a base such as NaOH.[3]

  • Bromination: The resulting ethyl 2-aminothiazole-4-carboxylate is then brominated using a brominating agent like N-bromosuccinimide (NBS) in a solvent such as dichloromethane or THF.[4]

  • Purification: The final product, this compound, is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a crystalline solid.[2]

Spectroscopic Characterization Workflow

A multi-technique spectroscopic approach is essential for a comprehensive structural analysis. Each method provides unique and complementary information.

G cluster_input Sample Preparation cluster_analysis Analytical Techniques cluster_output Data Interpretation Compound Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Functional Groups Connectivity FTIR FT-IR Spectroscopy Compound->FTIR Functional Groups Identification MS Mass Spectrometry Compound->MS Molecular Weight & Formula XRAY X-ray Crystallography (Optional, for solid state) Compound->XRAY 3D Molecular Geometry & Crystal Packing Structure Definitive Structure Confirmation NMR->Structure FTIR->Structure MS->Structure XRAY->Structure

Caption: Integrated workflow for the structural characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Expertise & Causality:

We perform both ¹H and ¹³C NMR. ¹H NMR provides information on the number of different types of protons and their neighboring environments, which is crucial for identifying the ethyl group and the amino protons. ¹³C NMR confirms the number of unique carbon atoms and provides insight into their electronic environment (e.g., carbonyl, aromatic, aliphatic carbons). Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good solvent choice due to its ability to dissolve the compound and the tendency for amine protons to appear as a distinct, exchangeable signal.

Experimental Protocol (¹H and ¹³C NMR):
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified solid in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Processing: Process the raw data (FID) using appropriate software, involving Fourier transformation, phase correction, and baseline correction.

Data Interpretation:

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.90 Broad Singlet 2H -NH₂ The amino protons are deshielded by the thiazole ring and can be concentration-dependent.
~4.25 Quartet (q) 2H -O-CH₂ -CH₃ Methylene protons adjacent to the ester oxygen and coupled to the methyl group.

| ~1.30 | Triplet (t) | 3H | -O-CH₂-CH₃ | Methyl protons coupled to the adjacent methylene group. |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~168.0 C =O Carbonyl carbon of the ethyl ester group.
~161.0 C 2-NH₂ Thiazole ring carbon bonded to the amino group.
~145.0 C 4-COOEt Thiazole ring carbon bonded to the carboxylate group.
~95.0 C 5-Br Thiazole ring carbon bonded to the bromine atom, shielded by bromine's electron-donating resonance effect but deshielded by its inductive effect.
~61.0 -O-CH₂ -CH₃ Methylene carbon of the ethyl group.

| ~14.5 | -O-CH₂-CH₃ | Methyl carbon of the ethyl group. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expertise & Causality:

The key functional groups in our molecule—the amino group (N-H bonds), the ester (C=O bond), and the thiazole ring (C=N, C=C bonds)—have characteristic vibrational frequencies. The presence of sharp, distinct peaks in these regions provides strong, confirmatory evidence of the molecule's composition. We typically use the KBr pellet method for solid samples to obtain high-quality spectra free from solvent interference.

Experimental Protocol (KBr Pellet Method):
  • Sample Preparation: Mix ~1-2 mg of the finely ground compound with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

  • Pellet Formation: Press the mixture in a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Data Interpretation:

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale
3450 - 3300 N-H Stretch Primary Amine (-NH₂) Typically appears as two distinct sharp bands for the symmetric and asymmetric stretches.
1710 - 1680 C=O Stretch Ester (-COOEt) Strong, sharp absorption characteristic of a carbonyl group conjugated with the thiazole ring.[3]
1620 - 1580 C=N Stretch Thiazole Ring Aromatic ring stretch, confirming the heterocyclic core.
1550 - 1500 C=C Stretch Thiazole Ring Aromatic ring stretch.[3]

| 650 - 550 | C-Br Stretch | Bromo Group | Absorption in the fingerprint region, indicative of the carbon-bromine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and can offer insights into the elemental composition and fragmentation patterns of a molecule.

Expertise & Causality:

The primary goal here is to confirm the molecular weight (MW) of 251.1 g/mol .[2] A critical self-validating feature for this specific molecule is the isotopic signature of bromine. Natural bromine exists as two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks (M⁺ and M⁺²+), separated by 2 m/z units and having nearly identical intensities. This provides unambiguous confirmation of the presence of a single bromine atom. High-resolution mass spectrometry (HRMS) can further confirm the elemental formula (C₆H₇BrN₂O₂S).

Experimental Protocol (e.g., Electrospray Ionization - ESI):
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the solution directly into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Analysis: Analyze the spectrum for the molecular ion peak cluster and compare the measured m/z value with the calculated value.

Data Interpretation:

Table 4: Predicted Mass Spectrometry Data

m/z Value Ion Rationale
~252.0 [M+H]⁺ with ⁷⁹Br The protonated molecular ion containing the ⁷⁹Br isotope.

| ~254.0 | [M+H]⁺ with ⁸¹Br | The protonated molecular ion containing the ⁸¹Br isotope. The relative intensity should be nearly identical to the peak at m/z 252. |

X-ray Crystallography

For compounds that yield high-quality single crystals, X-ray crystallography provides the ultimate, unambiguous proof of structure. It determines the precise three-dimensional arrangement of atoms in the solid state.[5][6]

Expertise & Causality:

While spectroscopic methods provide powerful evidence for connectivity, they do not directly reveal the 3D geometry, bond lengths, or bond angles. X-ray crystallography is the gold standard for this purpose.[6] It can definitively confirm the substitution pattern on the thiazole ring and reveal details about intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice.[7]

Experimental Protocol:
  • Crystallization: Grow single crystals of the compound, often by slow evaporation of a saturated solution from a suitable solvent or solvent system. This is frequently the most challenging step.[6]

  • Crystal Mounting: Mount a suitable crystal (typically <0.5 mm in size) on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. The crystal is rotated, and the resulting diffraction patterns are recorded on a detector.[5]

  • Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The electron density map is calculated, from which the atomic positions are determined (structure solution). These positions are then optimized to best fit the experimental data (refinement).[6]

Data Interpretation:

The output of a successful crystallographic experiment is a detailed 3D model of the molecule, providing:

  • Unambiguous Connectivity: Absolute confirmation of the atomic connections.

  • Bond Lengths and Angles: Precise measurements that can inform on bond order and ring strain.

  • Conformation: The exact spatial orientation of the ethyl ester group relative to the thiazole ring.

  • Supramolecular Structure: Information on how molecules pack together in the crystal, often revealing hydrogen bonding networks involving the amino group and the ester carbonyl.[7]

Conclusion

The structural characterization of this compound requires a synergistic and logical application of modern analytical techniques. The combined data from NMR, FT-IR, and Mass Spectrometry provides a comprehensive and self-validating profile of the molecule's identity, connectivity, and elemental composition. When obtainable, single-crystal X-ray diffraction offers the final, definitive confirmation of the three-dimensional structure. This rigorous, multi-faceted approach ensures the highest level of scientific integrity for researchers and developers utilizing this important chemical intermediate.

References

A Technical Guide to Ethyl 2-amino-5-bromothiazole-4-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2-amino-5-bromothiazole-4-carboxylate is a pivotal heterocyclic compound that serves as a versatile building block in the landscape of medicinal chemistry and organic synthesis. Its unique structure, featuring a 2-aminothiazole core functionalized with both a bromine atom and an ethyl ester, provides multiple reaction sites for molecular elaboration. This guide offers an in-depth analysis of its chemical identity, physicochemical properties, and established synthesis protocols. Critically, it explores the causality behind synthetic choices and delves into the compound's reactivity, highlighting its role as a precursor for generating diverse molecular libraries via modern cross-coupling reactions. The applications detailed herein underscore its significance in the development of targeted therapeutics, making this document an essential resource for professionals engaged in drug discovery and development.

Nomenclature and Chemical Identity

Correctly identifying a chemical entity is the foundation of all scientific inquiry. The subject of this guide is most commonly known by its semi-systematic name; however, understanding its formal IUPAC name and other identifiers is crucial for database searches and regulatory submissions.

  • Common Name: this compound

  • IUPAC Name: Ethyl 2-amino-5-bromo-1,3-thiazole-4-carboxylate

  • CAS Number: 61830-21-5[1][2]

  • Molecular Formula: C₆H₇BrN₂O₂S[1][2]

  • 2D Structure:

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and behavior in reaction systems. The data below has been aggregated from various chemical suppliers and databases.

PropertyValueSource(s)
Molecular Weight 251.10 g/mol [1][2]
Appearance White to pale yellow crystalline solid[2]
Melting Point 115-117 °C[2]
Boiling Point 357.0 ± 22.0 °C (Predicted)[2]
Density 1.731 ± 0.06 g/cm³ (Predicted)[2]
Flash Point 169.7 °C[2]
Solubility Poorly soluble in water; Soluble in organic solvents such as ethanol, methanol, and dichloromethane.[2]

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved via a robust and logical two-step sequence. This approach leverages a classic heterocyclic ring-forming reaction followed by a regioselective halogenation.

Synthetic Workflow Overview

The overall process involves the initial formation of the 2-aminothiazole core via the Hantzsch thiazole synthesis, followed by the selective bromination at the C5 position of the ring. This selectivity is a key feature of the molecule's inherent electronic properties.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Electrophilic Bromination A Ethyl 2-chloroacetoacetate + Thiourea B Ethyl 2-aminothiazole-4-carboxylate (Parent Compound, CAS: 5398-36-7) A->B Reflux in Ethanol C {Ethyl 2-aminothiazole-4-carboxylate | {Input from Step 1}} D This compound (Final Product) C->D NBS in Acetonitrile

Caption: Two-step synthesis of the target compound.

Step 1: Hantzsch Synthesis of the Thiazole Core

This foundational step involves the reaction of an α-haloketone with a thioamide-containing compound, in this case, thiourea.

  • Protocol:

    • To a round-bottom flask equipped with a reflux condenser, add ethyl 2-chloroacetoacetate (1.0 eq) and thiourea (1.1 eq).

    • Add absolute ethanol as the solvent to achieve a concentration of approximately 0.5 M.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature. A precipitate of the hydrochloride salt of the product may form.

    • Slowly add a saturated solution of sodium bicarbonate or another suitable base to neutralize the mixture until pH 7-8 is reached.

    • The resulting precipitate, Ethyl 2-aminothiazole-4-carboxylate, is collected by vacuum filtration, washed with cold water, and dried.

  • Expertise & Causality:

    • Why this method? The Hantzsch synthesis is a highly reliable and widely documented method for constructing the thiazole ring, offering good yields and straightforward execution.[3]

    • Why thiourea? Thiourea provides the N-C-S backbone required to form the 2-amino-substituted thiazole ring, a common and valuable motif in medicinal chemistry.[4][5]

Step 2: Regioselective Electrophilic Bromination

With the core synthesized, the next step is to introduce the bromine atom at the C5 position.

  • Protocol:

    • Dissolve the dried Ethyl 2-aminothiazole-4-carboxylate (1.0 eq) from the previous step in a suitable solvent such as acetonitrile or DMF in a flask protected from light.

    • Cool the solution in an ice bath to 0 °C.

    • Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over 15-20 minutes, maintaining the temperature.

    • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

  • Expertise & Causality:

    • Why the C5 position? The 2-amino group is a powerful electron-donating group. Through resonance, it significantly increases the electron density at the C5 position of the thiazole ring, making it the most nucleophilic site and thus highly susceptible to attack by an electrophile like Br⁺.

    • Why NBS? N-Bromosuccinimide is a preferred brominating agent over liquid bromine (Br₂) because it is a solid that is easier and safer to handle. It provides a slow, controlled release of the electrophilic bromine species, which often leads to cleaner reactions and higher yields with fewer side products.

Chemical Reactivity and Synthetic Utility

The true value of this compound in drug development lies in its capacity as a versatile synthetic intermediate. The bromine atom at the C5 position is not merely a static feature; it is a "synthetic handle" that enables a wide array of subsequent modifications, particularly through palladium-catalyzed cross-coupling reactions.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions Core This compound Br Suzuki Suzuki Coupling (C-C Bond Formation) Core:f1->Suzuki + R-B(OH)₂ Buchwald Buchwald-Hartwig (C-N Bond Formation) Core:f1->Buchwald + R₂-NH Sonogashira Sonogashira Coupling (C-C Bond Formation) Core:f1->Sonogashira + R-C≡CH

Caption: Key cross-coupling reactions using the bromo-substituent.

  • Suzuki Coupling: Reacting the compound with various boronic acids or esters allows for the formation of a new carbon-carbon bond at the C5 position. This is a primary method for introducing aryl or heteroaryl groups, enabling the exploration of structure-activity relationships (SAR) by modifying peripheral aromatic systems.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond by coupling the bromo-thiazole with a wide range of primary or secondary amines. It is an invaluable tool for introducing diverse amine functionalities, which can be crucial for modulating solubility, basicity, and receptor interactions.

  • Sonogashira Coupling: The coupling with terminal alkynes introduces a rigid alkynyl linker, which can be used to probe deeper into protein binding pockets or to serve as a precursor for further chemical transformations.

Trustworthiness: These cross-coupling reactions are cornerstones of modern organic synthesis, and their development was recognized with the 2010 Nobel Prize in Chemistry. Their reliability and broad substrate scope make them a self-validating system for generating novel chemical entities from this bromo-thiazole intermediate.

Applications in Drug Discovery

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4][5] Its ability to engage in key hydrogen bonding interactions and its favorable pharmacokinetic profile make it an attractive core for drug design.

  • Kinase Inhibitors: The parent compound, Ethyl 2-aminothiazole-4-carboxylate, is a known building block for inhibitors of anaplastic lymphoma kinase (ALK), a crucial target in certain cancers.[6] The bromo-derivative serves as an ideal starting point for synthesizing analogs to improve potency and selectivity.

  • Antimicrobial and Antifungal Agents: The thiazole ring is a component of many antimicrobial agents. This intermediate can be used to synthesize novel compounds for combating drug-resistant bacterial and fungal strains.[4][5]

  • Metabolic Disease Targets: Analogs of this compound are used to synthesize inhibitors of enzymes like stearoyl-CoA desaturase (SCD1), which are implicated in metabolic disorders.[6]

  • Combinatorial Chemistry: The trifecta of reactive sites—the amino group, the ester, and the bromine atom—makes this compound exceptionally well-suited for the rapid generation of compound libraries for high-throughput screening, accelerating the hit-to-lead process in drug discovery.

Safety and Handling

  • Hazard Statements: Based on similar structures, the compound may be harmful if swallowed, in contact with skin, or inhaled. It may also cause skin and serious eye irritation, as well as respiratory irritation.[7][8]

  • Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.

References

The Strategic Utility of Ethyl 2-Amino-5-Bromothiazole-4-Carboxylate in Modern Heterocyclic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of Ethyl 2-Amino-5-Bromothiazole-4-Carboxylate, a versatile and highly valuable starting material in the synthesis of complex heterocyclic scaffolds. We will delve into the strategic considerations for its synthesis and, more importantly, its application in constructing a diverse array of heterocyclic systems with significant potential in medicinal chemistry and drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors. We will cover key synthetic transformations, including palladium-catalyzed cross-coupling reactions and cyclocondensation strategies, providing both theoretical understanding and practical, field-proven protocols.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to engage in a variety of biological interactions, often acting as a bioisostere for other functional groups and participating in key hydrogen bonding networks with protein targets.[3][4] The inherent reactivity of the 2-aminothiazole ring system, coupled with the ability to introduce diverse substituents, makes it an attractive starting point for the synthesis of novel bioactive molecules.[1]

This compound emerges as a particularly strategic building block. It possesses three key points of functionality: the nucleophilic 2-amino group, the electrophilic C5-position activated by the bromine atom, and the ester at C4 which can be further modified. This trifecta of reactive sites allows for a modular and divergent approach to the synthesis of a wide range of complex heterocyclic systems.

Synthesis of the Starting Material: this compound

The synthesis of the title compound is typically achieved in a two-step sequence starting from readily available precursors. The initial step involves the classic Hantzsch thiazole synthesis to form the core 2-aminothiazole ring system, followed by a regioselective bromination at the C5 position.

Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-Aminothiazole-4-Carboxylate

The Hantzsch synthesis involves the condensation of an α-halocarbonyl compound with a thioamide.[5] In this case, ethyl 2-chloroacetoacetate reacts with thiourea to afford the desired ethyl 2-aminothiazole-4-carboxylate.

Caption: Hantzsch synthesis of the 2-aminothiazole core.

Experimental Protocol:

  • To a stirred solution of thiourea (1.0 eq) in ethanol, add ethyl 2-chloroacetoacetate (1.0 eq).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is filtered, washed with water, and dried to afford ethyl 2-aminothiazole-4-carboxylate as a solid.

Causality Behind Experimental Choices: Ethanol is a common solvent for Hantzsch synthesis as it readily dissolves both reactants and facilitates the reaction at a moderate temperature. The basic workup is necessary to neutralize the hydrohalide salt formed during the cyclization, leading to the precipitation of the free amine product.

Step 2: Regioselective Bromination

The C5 position of the 2-aminothiazole ring is electron-rich and thus susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.[6]

Caption: Regioselective bromination at the C5 position.

Experimental Protocol:

  • Dissolve ethyl 2-aminothiazole-4-carboxylate (1.0 eq) in a suitable solvent such as chloroform or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with a saturated solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Causality Behind Experimental Choices: The reaction is carried out at low temperature to control the reactivity of NBS and minimize the formation of potential side products. The use of a slight excess of NBS ensures complete conversion of the starting material. Acetonitrile is a good solvent choice as it is polar enough to dissolve the starting material and is inert to the reaction conditions.

Synthetic Applications: Building Heterocyclic Complexity

The true value of this compound lies in its ability to serve as a versatile platform for the construction of more complex heterocyclic systems. The bromine atom at the C5 position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the C5 position of the thiazole and various aryl or heteroaryl boronic acids or esters.[5]

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol (General):

  • In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%), and a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).

  • Degas the reaction mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expertise & Experience - Ligand Selection: The choice of phosphine ligand is critical for a successful Suzuki coupling, especially with electron-rich heteroaryl halides. For substrates like our 2-aminothiazole, which are good electron donors, the oxidative addition step can be sluggish. Bulky, electron-rich biaryl phosphine ligands such as SPhos or XPhos are often superior to traditional ligands like PPh₃.[5] These ligands promote the formation of a monoligated, 14-electron palladium(0) species, which is highly reactive in the oxidative addition step, and also facilitate the reductive elimination step.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalyst SystemBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O85
24-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosCs₂CO₃Dioxane/H₂O92
33-Pyridylboronic acidPd(OAc)₂ / XPhosK₃PO₄Toluene/H₂O78

(Yields are representative and may vary based on specific reaction conditions and scale.)

The Sonogashira reaction allows for the coupling of terminal alkynes with the C5 position, providing access to alkynyl-substituted thiazoles. These products are themselves versatile intermediates for further transformations such as click chemistry or the synthesis of other heterocyclic systems.[2]

Experimental Protocol (General):

  • To a degassed mixture of this compound (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-3 mol%) in a suitable solvent (e.g., THF or DMF), add a base, typically an amine like triethylamine or diisopropylethylamine.

  • Add the terminal alkyne (1.1-1.5 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until completion.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, and concentrate the filtrate.

  • The residue is then subjected to an aqueous workup and purification by column chromatography.

Trustworthiness - Self-Validating System: A key consideration in Sonogashira couplings is the prevention of the unwanted homocoupling of the terminal alkyne (Glaser coupling). This is minimized by maintaining strictly anaerobic (oxygen-free) conditions, as oxygen promotes the oxidative homocoupling. The use of a copper co-catalyst accelerates the desired cross-coupling pathway, making it kinetically favorable over the homocoupling side reaction.

The Buchwald-Hartwig amination enables the formation of a C-N bond at the C5 position, providing access to 5-amino-substituted thiazole derivatives.[3]

Experimental Protocol (General):

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 2-6 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide or lithium hexamethyldisilazide (LHMDS) (1.2-1.5 eq).

  • Add the amine (1.1-1.3 eq) and a dry, degassed solvent like toluene or dioxane.

  • Seal the vessel and heat the reaction mixture to 80-120 °C until the starting material is consumed.

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Cyclocondensation Reactions: Building Fused Heterocyclic Systems

The 2-amino group and the ester at C4 are perfectly positioned to participate in cyclocondensation reactions to form fused heterocyclic systems, such as thiazolo[5,4-d]pyrimidines.

One common approach involves a two-step sequence starting with the reaction of the 2-amino group with an isothiocyanate to form a thiourea, followed by cyclization. A more direct approach involves reaction with reagents like dimethylformamide dimethyl acetal (DMF-DMA).

Caption: General scheme for thiazolo[5,4-d]pyrimidine synthesis.

Experimental Protocol:

  • A mixture of this compound (1.0 eq) and dimethylformamide dimethyl acetal (DMF-DMA) (3.0-5.0 eq) is heated at reflux for 2-4 hours.

  • The excess DMF-DMA is removed under reduced pressure to yield the intermediate N,N-dimethylformamidine derivative.

  • The crude intermediate is then dissolved in a suitable solvent like acetic acid or ethanol, and an amine or ammonia source is added.

  • The mixture is heated to reflux to effect cyclization, affording the corresponding thiazolo[5,4-d]pyrimidine.

Causality Behind Experimental Choices: DMF-DMA serves as a one-carbon synthon, reacting with the nucleophilic 2-amino group to form an amidine. This intermediate is then primed for cyclization with an amine, which attacks the electrophilic ester carbonyl, leading to the formation of the fused pyrimidine ring.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its multiple reactive sites allow for a modular approach to molecular design, enabling the rapid generation of libraries of complex molecules for screening in drug discovery programs. The palladium-catalyzed cross-coupling reactions at the C5-bromo position provide a gateway to a vast chemical space, while the inherent functionality of the 2-amino and 4-ester groups allows for the construction of fused heterocyclic systems. A thorough understanding of the reactivity of this starting material and the rationale behind the choice of reaction conditions is key to unlocking its full synthetic potential.

References

An In-depth Technical Guide to the Reactivity and Functional Groups of Ethyl 2-amino-5-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-5-bromothiazole-4-carboxylate is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] Its strategic arrangement of a nucleophilic amino group, an electrophilic ester, a reactive bromo substituent, and an aromatic thiazole core makes it a versatile scaffold for the synthesis of a diverse array of bioactive molecules.[1][3][4] This guide provides an in-depth analysis of the molecule's key functional groups, their characteristic reactivity, and detailed protocols for its synthesis and derivatization. We will explore the underlying principles that govern its chemical behavior, offering field-proven insights into its application in the development of novel therapeutic agents.

Molecular Architecture and Functional Group Analysis

The structure of this compound presents a confluence of reactive sites, each contributing to its unique chemical profile. A thorough understanding of these functional groups is paramount for predicting its reactivity and designing synthetic strategies.

  • The 2-Aminothiazole Core: This is the foundational scaffold of the molecule. The 2-amino group imparts significant nucleophilic character to the heterocycle and can readily participate in reactions with electrophiles.[1][4] The thiazole ring itself is an aromatic system, contributing to the overall stability of the molecule while also influencing the reactivity of its substituents.

  • The C5-Bromo Substituent: The bromine atom at the 5-position is a key handle for synthetic transformations. It is susceptible to displacement by strong nucleophiles and is an excellent participant in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5]

  • The C4-Ethyl Carboxylate Group: This electron-withdrawing group influences the electronic properties of the thiazole ring. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which opens up a vast landscape of further derivatization possibilities, including amide bond formation.[1][6]

Synthesis and Characterization

The synthesis of this compound is typically achieved through a multi-step process, beginning with the construction of the 2-aminothiazole ring, followed by bromination.

Synthesis of the Precursor: Ethyl 2-aminothiazole-4-carboxylate

The Hantzsch thiazole synthesis is a classic and reliable method for constructing the 2-aminothiazole core.[7]

  • To a solution of ethyl bromopyruvate (2 mol) in 100 mL of 99.9% ethanol, add thiourea (3 mol).

  • Reflux the reaction mixture for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC) using a solvent system of petroleum ether: ethyl acetate (1:3).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure and pour it into ice-cold water.

  • Basify the aqueous solution to a pH of 10 with 2 M NaOH, which will result in the precipitation of the product.

  • Collect the off-white precipitate by filtration and recrystallize from ethanol to yield pure Ethyl 2-aminothiazole-4-carboxylate.

Bromination at the C5-Position

The electron-rich 2-aminothiazole ring can be readily halogenated at the 5-position.

Note: This is a generalized procedure based on established methods for the bromination of 2-aminothiazoles.[5]

  • Dissolve Ethyl 2-aminothiazole-4-carboxylate (1 equivalent) in a suitable solvent such as DMF (10 mL).

  • Slowly add bromine (1 equivalent) to the solution at room temperature and stir for 3 hours.

  • Neutralize the reaction mixture with a solution of sodium bicarbonate.

  • Pour the mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain this compound.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compound.

Spectroscopic Data for this compound
¹H NMR The ¹H NMR spectrum provides key information about the proton environment in the molecule.
¹³C NMR The ¹³C NMR spectrum reveals the number and types of carbon atoms present.
IR Spectroscopy The IR spectrum helps to identify the characteristic functional groups.

Note: Specific chemical shifts and peak assignments should be determined experimentally and compared with reference data.

Reactivity and Key Transformations

The strategic placement of multiple functional groups makes this compound a versatile building block for a variety of chemical transformations.

Reactions at the C5-Bromo Position: Suzuki-Miyaura Cross-Coupling

The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or vinyl groups. This is a cornerstone reaction in modern drug discovery.

Suzuki_Coupling cluster_conditions Reaction Conditions start This compound product Ethyl 2-amino-5-arylthiazole-4-carboxylate start->product Suzuki-Miyaura Coupling boronic_acid Arylboronic Acid (R-B(OH)₂) boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) base Base (e.g., K₂CO₃) solvent Solvent (e.g., Dioxane/H₂O)

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Note: This protocol is adapted from a similar procedure for a substituted 2-amino-5-bromothiazole.[8]

  • To a Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₃PO₄ (2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon).

  • Add an anhydrous and degassed solvent, such as a mixture of 1,4-dioxane and water.

  • Stir the reaction mixture at a temperature between 80-120 °C for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactions at the 2-Amino Group

The exocyclic amino group is a potent nucleophile and can undergo a variety of reactions.

The amino group can be readily acylated to form amides, which is a common strategy to modify the biological activity of 2-aminothiazole derivatives.[9]

Acylation_Reaction cluster_conditions Reaction Conditions start This compound product Ethyl 2-(acylamino)-5-bromothiazole-4-carboxylate start->product Acylation acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->product base Base (e.g., Et₃N) solvent Solvent (e.g., THF)

Caption: General scheme for the acylation of the 2-amino group.

Condensation with aldehydes or ketones yields Schiff bases (imines), which are versatile intermediates for further synthetic transformations.[7]

Reactions of the Ethyl Carboxylate Group

The ester functionality provides a gateway to other important functional groups.

Base- or acid-catalyzed hydrolysis of the ethyl ester yields the corresponding carboxylic acid. This transformation is fundamental for subsequent amide coupling reactions, a critical step in the synthesis of many pharmaceutical compounds.[6]

The resulting carboxylic acid can be activated and coupled with various amines to form a diverse library of amide derivatives.

Applications in Medicinal Chemistry

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2][3] this compound serves as a key starting material for the synthesis of compounds with a wide range of biological activities, including:

  • Anticancer agents [1][4]

  • Antimicrobial agents [1][4]

  • Anti-inflammatory agents [1]

  • Antitubercular agents

The ability to easily modify the molecule at the C2-amino, C4-carboxylate, and C5-bromo positions allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity for a given biological target.

Conclusion

This compound is a molecule of considerable synthetic utility. Its multifaceted reactivity, stemming from the interplay of its distinct functional groups, provides medicinal chemists and synthetic researchers with a powerful platform for the creation of novel and complex molecular architectures. A deep understanding of its chemical behavior, as outlined in this guide, is essential for harnessing its full potential in the pursuit of new therapeutic discoveries.

References

A Comprehensive Technical Guide to the Solubility of Ethyl 2-amino-5-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

Ethyl 2-amino-5-bromothiazole-4-carboxylate is a vital heterocyclic building block in medicinal chemistry and organic synthesis, frequently utilized as an intermediate in the development of various therapeutic agents, including anti-cancer and antibacterial drugs.[1] A thorough understanding of its solubility characteristics is paramount for its effective use in reaction chemistry, purification, and formulation development. This guide provides a detailed examination of the solubility of this compound in common organic solvents, grounded in its physicochemical properties and molecular structure. We present a theoretical framework for predicting its solubility, a summary of its qualitative solubility profile, and a detailed, field-proven experimental protocol for its determination. This document is intended for researchers, chemists, and drug development professionals who handle this compound.

Introduction to this compound

Overview and Significance

This compound (CAS No. 61830-21-5) is a substituted thiazole derivative.[2] The thiazole ring is a privileged scaffold in drug discovery, and this compound serves as a key starting material for more complex molecular architectures.[1] Its utility in synthesizing a range of bioactive molecules underscores the importance of a well-characterized solubility profile to guide solvent selection for synthesis, extraction, and crystallization processes.

Physicochemical Properties

The solubility behavior of a compound is intrinsically linked to its physical and chemical properties. Key properties for this compound are summarized below.

PropertyValueSource
CAS Number 61830-21-5[1][2]
Molecular Formula C₆H₇BrN₂O₂S[1][2]
Molar Mass 251.1 g/mol [1][2]
Appearance White crystalline solid[1]
Melting Point 115-117 °C[1]
Predicted pKa 0.88 ± 0.10[1]
Storage Under inert gas (Nitrogen or Argon) at 2–8 °C[1]
Structural Analysis and Polarity

The molecular structure is the primary determinant of a compound's solubility. The structure of this compound features several functional groups that dictate its interaction with various solvents:

  • Polar Groups: The primary amino group (-NH₂) acts as a hydrogen bond donor, while the nitrogen and sulfur atoms in the thiazole ring, along with the carbonyl oxygen of the ester, act as hydrogen bond acceptors. These groups impart significant polarity to the molecule.

  • Nonpolar Groups: The ethyl group (-CH₂CH₃) of the ester and the brominated thiazole ring contribute to its nonpolar character.

This combination of polar and nonpolar features suggests that the compound will not be readily soluble in the extremes of the solvent polarity spectrum (e.g., highly nonpolar hexanes or highly polar water) but will exhibit favorable solubility in solvents of intermediate polarity.

Theoretical Principles of Solubility

The "Like Dissolves Like" Paradigm

The foundational principle governing solubility is "like dissolves like."[3] This means that substances with similar intermolecular forces and polarity tend to be soluble in one another. Polar solvents will dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes.

Predicting Solubility for this compound

Based on its structure:

  • In Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amino group and the heteroatoms of the solute. Therefore, good solubility is expected.

  • In Polar Aprotic Solvents (e.g., Dichloromethane, Acetone): These solvents cannot donate hydrogen bonds but can accept them and have significant dipole moments. They should effectively solvate the polar regions of the molecule, leading to good solubility.[1]

  • In Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form strong interactions with the polar functional groups of the molecule. Consequently, solubility is expected to be low.

  • In Water: While the molecule has hydrogen bonding capabilities, its overall size and the presence of the bromo- and ethyl- groups reduce its hydrophilicity. As a result, it is expected to have poor solubility in water.[1]

Qualitative Solubility Profile

The following table summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents, based on its known properties and theoretical principles.

SolventSolvent ClassPredicted SolubilityRationale
Water Polar ProticPoorly Soluble[1] The molecule's nonpolar regions outweigh the polar groups' ability to interact with the water lattice.
Methanol Polar ProticSoluble[1] Strong hydrogen bonding interactions between the solvent and solute.
Ethanol Polar ProticSoluble[1] Similar to methanol, with slightly reduced polarity.
Dichloromethane (DCM) Polar AproticSoluble[1] Strong dipole-dipole interactions effectively solvate the molecule.
Acetone Polar AproticSolubleCan accept hydrogen bonds and has a strong dipole moment.
Ethyl Acetate Polar AproticSolubleStructurally similar to the ester functional group on the solute.
Acetonitrile Polar AproticSolubleHigh dipole moment allows for effective solvation.
Tetrahydrofuran (THF) Polar AproticSolubleEther oxygen can act as a hydrogen bond acceptor.
Toluene NonpolarSparingly SolubleAromatic ring can have weak π-π interactions, but not sufficient to overcome the solute's polarity.
Hexane NonpolarInsolubleLacks any effective mechanism to solvate the polar functional groups.

Experimental Protocol for Solubility Determination

This section provides a standardized, step-by-step protocol for the qualitative assessment of solubility.

Safety Precautions

Before beginning any experimental work, consult the Safety Data Sheet (SDS).

  • Hazards: this compound is an irritant. It causes skin irritation (H315) and serious eye irritation (H319).[4] It may also cause respiratory tract irritation and may be harmful if swallowed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a laboratory coat.[4][5]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4][5] Avoid contact with skin and eyes.[4]

Materials and Reagents
  • This compound

  • Small test tubes (e.g., 13x100 mm) and a test tube rack

  • Graduated cylinder or micropipettes

  • Spatula

  • Vortex mixer

  • Solvents for testing (e.g., Water, Methanol, Dichloromethane, Hexane)

Step-by-Step Procedure

This protocol is based on established methods for determining the solubility of organic compounds.[3][6][7]

  • Preparation: Place approximately 10-20 mg of this compound into a clean, dry test tube. The exact mass is less critical than consistency across tests.

  • Solvent Addition: Add the selected solvent to the test tube in 0.5 mL increments.

  • Mixing: After each addition, cap the test tube and shake vigorously or use a vortex mixer for at least 30-60 seconds.[3][6] This step is crucial to ensure the system reaches equilibrium.

  • Observation: After mixing, allow any undissolved solid to settle. Carefully observe the solution against a contrasting background. Note if the solid has completely dissolved.

  • Incremental Addition: If the solid has not completely dissolved, continue adding the solvent in 0.5 mL increments, with vigorous mixing after each addition, up to a total volume of 3 mL.

  • Classification:

    • Soluble: The compound completely dissolves in 3 mL or less of the solvent.

    • Sparingly Soluble: A portion of the compound dissolves, but some solid remains even after adding 3 mL of solvent.

    • Insoluble: No significant amount of the compound dissolves.

  • Record Keeping: Meticulously record the observations for each solvent tested.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_test Solubility Test Cycle cluster_decision Decision & Recording start Start weigh Weigh ~15 mg of Compound into Test Tube start->weigh add_solvent Add 0.5 mL of Solvent weigh->add_solvent mix Vortex/Shake for 60s add_solvent->mix observe Observe for Dissolution mix->observe check_dissolved Completely Dissolved? observe->check_dissolved check_volume Total Volume < 3 mL? check_dissolved->check_volume No record_soluble Record: SOLUBLE check_dissolved->record_soluble Yes check_volume->add_solvent Yes record_insoluble Record: SPARINGLY SOLUBLE or INSOLUBLE check_volume->record_insoluble No stop End record_soluble->stop End record_insoluble->stop End

Caption: Workflow for qualitative solubility assessment.

Data Interpretation and Application

The results from these solubility tests are critical for practical applications in a laboratory setting.

  • Reaction Chemistry: Choosing an appropriate solvent ensures that reactants are in the same phase, which is essential for reaction kinetics. For this compound, polar aprotic solvents like DCM or THF would be excellent choices for many synthetic transformations.

  • Purification: Solubility data is the cornerstone of crystallization. A suitable solvent system for recrystallization is one in which the compound is soluble at high temperatures but sparingly soluble or insoluble at low temperatures. A binary solvent system, such as Ethanol/Water or Toluene/Hexane, could be explored based on the qualitative data.

  • Chromatography: Understanding solubility helps in selecting the mobile phase for techniques like column chromatography. The compound's moderate polarity suggests it would be well-suited for normal-phase silica gel chromatography using solvent systems like Hexane/Ethyl Acetate.

Conclusion

This compound exhibits solubility characteristics consistent with its moderately polar molecular structure. It is generally soluble in common polar organic solvents, both protic and aprotic, and demonstrates poor solubility in water and nonpolar solvents. This technical guide provides the theoretical basis, practical data, and a robust experimental protocol to empower researchers to make informed decisions regarding solvent selection. A systematic approach to determining and applying solubility data is indispensable for optimizing synthetic routes, streamlining purification processes, and advancing research and development objectives.

References

"Ethyl 2-amino-5-bromothiazole-4-carboxylate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 2-amino-5-bromothiazole-4-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, chemical reactivity, and significant applications, with a focus on providing actionable insights for laboratory and development settings.

Core Molecular Attributes

This compound is a substituted thiazole, a class of heterocyclic compounds widely recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive molecules and approved drugs.[1][2] The strategic placement of an amino group, a bromine atom, and an ethyl ester on the thiazole core imparts a unique combination of reactivity and structural features, making it a valuable intermediate for constructing complex molecular architectures.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. These values are critical for reaction planning, purification, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₆H₇BrN₂O₂S[3][4]
Molecular Weight 251.10 g/mol [3]
CAS Number 61830-21-5[3]
Appearance White to pale yellow crystalline solid/powder[4]
Melting Point 115-117 °C[3]
Solubility Soluble in organic solvents like ethanol, methanol, and dichloromethane; poor solubility in water.[4]
Storage Store in a cool, dry, dark, and well-ventilated place under an inert atmosphere (2-8°C recommended).

Synthesis and Reaction Pathways

The synthesis of this compound is typically achieved through a multi-step process. The core of this synthesis is the well-established Hantzsch thiazole synthesis, followed by a regioselective bromination.

Proposed Synthetic Workflow

A plausible and efficient synthesis begins with the reaction of an α-haloketone equivalent with a thiourea. In this case, ethyl bromopyruvate can be reacted with thiourea to form the foundational Ethyl 2-aminothiazole-4-carboxylate ring. The subsequent step is the critical bromination at the C5 position, which is electronically activated by the amino group at C2.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Electrophilic Bromination A Ethyl Bromopyruvate C Ethyl 2-aminothiazole-4-carboxylate A->C Ethanol, Reflux B Thiourea B->C Ethanol, Reflux E This compound (Target Molecule) C->E Acetonitrile or DMF D N-Bromosuccinimide (NBS) D->E

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

  • To a solution of thiourea (1.1 eq) in absolute ethanol (10 vol), add ethyl bromopyruvate (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield Ethyl 2-aminothiazole-4-carboxylate.

Step 2: Bromination at the C5 Position

  • Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as acetonitrile or DMF (15 vol).

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, ensuring the temperature remains below 5°C.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for an additional 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water.

  • Filter the resulting solid, wash thoroughly with water, and recrystallize from ethanol to afford pure this compound.

Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups. The bromine atom at the C5 position is particularly significant, as it provides a handle for introducing further molecular complexity through cross-coupling reactions.

G main This compound N_amino N-Acylation / Alkylation (Amino Group, C2) main->N_amino Nucleophilic Site C_ester Ester Hydrolysis / Amidation (Carboxylate, C4) main->C_ester Electrophilic Site C_bromo Suzuki / Sonogashira / Buchwald-Hartwig Cross-Coupling (Bromo, C5) main->C_bromo Cross-Coupling Site

Caption: Key reactive sites for synthetic transformations.

  • C5-Bromine : This is the most versatile site for modification. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig), allowing for the introduction of aryl, heteroaryl, alkyl, or amino substituents. This is a cornerstone of modern drug synthesis for building complex scaffolds.[2]

  • C2-Amino Group : The primary amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions to form Schiff bases or other heterocyclic rings.[1]

  • C4-Ethyl Ester : This group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, a common functional group in bioactive molecules.

Applications in Drug Discovery and Development

The 2-aminothiazole scaffold is a key component in a variety of therapeutic agents, including kinase inhibitors, antibacterial agents, and anti-inflammatory drugs.[1][5] While specific drugs derived directly from the title compound are not widely published, its structural motifs are highly relevant.

Role as a Kinase Inhibitor Scaffold

Many ATP-competitive kinase inhibitors utilize a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The 2-aminothiazole moiety is an excellent hinge-binder. The structure of this compound provides a perfect starting point for synthesizing libraries of potential kinase inhibitors.

For instance, the related compound, Ethyl 2-aminothiazole-5-carboxylate, is an intermediate in the synthesis of Dasatinib , a potent tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).[6] The C5 position is ultimately functionalized to build the complex side chain required for potent activity.

G A This compound C Suzuki Coupling (Pd Catalyst, Base) A->C B Boronic Acid / Ester (R-B(OH)₂) B->C D 5-Aryl-2-aminothiazole Derivative C->D C-C Bond Formation E Further Functionalization (e.g., Amide Coupling) D->E F Complex Bioactive Molecule (e.g., Kinase Inhibitor) E->F

Caption: General workflow for drug scaffold synthesis.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group (a quartet around 4.3 ppm and a triplet around 1.3 ppm), and a broad singlet for the -NH₂ protons. The absence of a proton signal at the C5 position confirms bromination. A spectrum is available for reference.
¹³C NMR Resonances for the ethyl ester carbons, and distinct signals for the three carbons of the thiazole ring (C2, C4, C5). The C5 signal would be shifted due to the attached bromine.
FT-IR Characteristic peaks for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C=O stretching of the ester (around 1700-1720 cm⁻¹), and C=N stretching of the thiazole ring (around 1620 cm⁻¹).
Mass Spec. A molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. The following information is consolidated from available Safety Data Sheets (SDS).[3][7]

Hazard CategoryGHS Classification and Precautionary Statements
Pictograms GHS07 (Harmful/Irritant)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P405: Store locked up.
First Aid Inhalation: Move person to fresh air. If not breathing, give artificial respiration.Skin Contact: Wash off with soap and plenty of water.Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Handling and Storage: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid formation of dust and aerosols. Keep the container tightly closed and store in a cool (2-8°C), dry place away from incompatible materials.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its well-defined structure, predictable reactivity, and direct relevance to the synthesis of high-value therapeutic targets make it an essential compound in the medicinal chemist's arsenal. Understanding its properties, synthesis, and handling is the first step toward leveraging its full potential in the development of next-generation pharmaceuticals.

References

A Technical Guide to Ethyl 2-amino-5-bromothiazole-4-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction & Strategic Importance

Ethyl 2-amino-5-bromothiazole-4-carboxylate, identified by CAS Number 61830-21-5, is a heterocyclic compound of significant interest to the scientific community, particularly those in medicinal chemistry and pharmaceutical development.[1][2] Its structure is built upon the 2-aminothiazole scaffold, a privileged pharmacophore found in numerous clinically approved drugs and experimental therapeutics.[3][4] The 2-aminothiazole core is recognized for its versatile biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6]

This technical guide provides an in-depth analysis of this compound, moving beyond a simple data sheet to offer practical insights for researchers. We will explore its core physicochemical properties, dissect its chemical reactivity from a synthetic strategy perspective, detail a representative synthesis protocol, and discuss its application as a versatile building block in the complex process of drug discovery. The strategic placement of three distinct functional groups—an amine, a bromine atom, and an ethyl ester—makes this molecule a highly valuable and adaptable intermediate for constructing complex molecular architectures.

Section 2: Physicochemical & Spectroscopic Profile

The compound typically presents as a white to pale yellow crystalline solid.[1] It exhibits poor solubility in water but is soluble in common organic solvents such as ethanol, methanol, and dichloromethane, which is a key consideration for reaction setup and purification.[1]

Core Physical and Chemical Properties

A summary of the key quantitative data for this compound is presented below. It is important to note that some parameters, such as boiling point and density, are often reported as predicted values due to the compound's high melting point and potential for decomposition at elevated temperatures.

PropertyValueSource(s)
CAS Number 61830-21-5[1][2]
Molecular Formula C₆H₇BrN₂O₂S[1][2]
Molecular Weight 251.11 g/mol [2]
Appearance White to pale yellow crystalline solid[1]
Melting Point 115-117 °C[1]
Boiling Point 357.0 ± 22.0 °C (Predicted)[1]
Density 1.731 ± 0.06 g/cm³ (Predicted)[1]
Refractive Index 1.621 (Predicted)[1]
Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of the compound. While raw spectra are lot-specific, the expected signatures are as follows:

  • ¹H NMR: The proton NMR spectrum is a primary tool for structural confirmation.[7] Key expected signals include a triplet and a quartet corresponding to the ethyl ester protons, and a broad singlet for the two protons of the primary amine (–NH₂). The chemical shift of the amine protons can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon spectrum will show distinct signals for the two carbons of the ethyl group, the carbonyl carbon of the ester, and the three carbons of the thiazole ring.

  • FT-IR: The infrared spectrum will exhibit characteristic absorption bands. Key stretches include N-H vibrations for the amino group (typically two bands in the 3300-3500 cm⁻¹ region) and a strong C=O stretch for the ester carbonyl group (around 1700-1720 cm⁻¹).

  • Mass Spectrometry: Mass analysis will show a characteristic isotopic pattern for the molecular ion peak due to the presence of a single bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes), providing definitive confirmation of the compound's elemental composition.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in its trifunctional nature. Each functional group offers a distinct handle for chemical modification, allowing for a modular and strategic approach to building complex target molecules.

Reactivity main This compound nh2 2-Amino Group (Nucleophilic Site) main->nh2 Acylation, Schiff Base Formation br 5-Bromo Group (Cross-Coupling Handle) main->br Suzuki, Sonogashira, Buchwald-Hartwig Coupling ester 4-Carboxylate Ester (Modification Site) main->ester Hydrolysis, Amidation

Figure 1: Key reactive sites of the title compound.
  • The 2-Amino Group: As a primary amine, this group is nucleophilic. It readily undergoes acylation with acyl chlorides or anhydrides, and can be reacted with isothiocyanates to form thiourea derivatives.[6][8] This site is often used to introduce side chains that can interact with specific biological targets.

  • The 5-Bromo Substituent: This is arguably the most powerful functional group for strategic synthesis. The bromine atom makes the 5-position of the thiazole ring susceptible to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[6] This allows for the direct and efficient formation of carbon-carbon or carbon-heteroatom bonds, providing a robust method for introducing aryl, heteroaryl, or alkyl groups—a cornerstone of modern drug discovery.

  • The 4-Carboxylate Ester: The ethyl ester can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid. This acid can then be coupled with amines to form amides (using standard peptide coupling reagents) or serve as an anchor point for further functionalization.

Section 4: Representative Synthesis Protocol

The most direct and common laboratory synthesis of this compound involves the electrophilic bromination of its non-brominated precursor, Ethyl 2-aminothiazole-4-carboxylate. This precursor is readily available and can be synthesized via the classic Hantzsch thiazole synthesis.[5]

Workflow: Synthesis via Bromination

Synthesis start Ethyl 2-aminothiazole-4-carboxylate reagents + N-Bromosuccinimide (NBS) In Acetonitrile (CH3CN) Room Temperature start->reagents product This compound reagents->product

Figure 2: Workflow for the synthesis of the title compound.
Step-by-Step Methodology

This protocol is a representative example and must be adapted and optimized based on laboratory conditions. All work should be performed in a fume hood with appropriate personal protective equipment.

  • Reaction Setup: To a solution of Ethyl 2-aminothiazole-4-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or chloroform, add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise at 0 °C or room temperature. The use of NBS is a field-proven choice as it provides a source of electrophilic bromine that is easier and safer to handle than elemental bromine.

  • Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Dilute the mixture with water and extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure product.

  • Validation: Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 2.2 (NMR, MS, IR). This step is critical for a self-validating protocol.

Section 5: Applications in Medicinal Chemistry

This compound is not an end-product but a crucial intermediate. Its value lies in its ability to serve as a scaffold for generating libraries of diverse compounds for biological screening.[9]

The 2-aminothiazole motif is a core component of several kinase inhibitors, including the FDA-approved anticancer drug Dasatinib.[5] The general strategy involves using the 2-amino group to form an amide linkage with a fragment designed to bind in the hinge region of a kinase, while the 5-position (functionalized via the bromo group) is elaborated with moieties that occupy other pockets of the ATP-binding site.

DrugDiscovery cluster_0 Discovery Phase cluster_1 Development Phase start Building Block (this compound) mod Strategic Modification (e.g., Suzuki Coupling at 5-Br, Acylation at 2-NH2) start->mod library Compound Library Generation mod->library screening High-Throughput Screening (Biological Assays) library->screening hit Hit Compound Identified screening->hit lead_opt Lead Optimization hit->lead_opt candidate Preclinical Candidate lead_opt->candidate

Figure 3: Logical flow of the compound's role in drug discovery.

Section 6: Safety and Handling

As a laboratory chemical, this compound must be handled with care. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

Hazard ClassGHS CodeDescriptionSource(s)
Acute Toxicity, Oral H302Harmful if swallowed
Skin Irritation H315Causes skin irritation[10]
Eye Irritation H319Causes serious eye irritation[10]
STOT, Single Exposure H335May cause respiratory irritation[10]
  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][11] Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10] Some suppliers recommend storage at refrigerated temperatures (2-8 °C) under an inert atmosphere to ensure long-term stability.[12] Keep away from incompatible materials such as strong oxidizing agents.

Section 7: References

  • ACS Publications. Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold | Journal of Medicinal Chemistry.13

  • SciSpace. Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry (2016).3

  • PubMed. Recent developments of 2-aminothiazoles in medicinal chemistry.4

  • PubMed. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.5

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.6

  • Sigma-Aldrich. Ethyl 5-amino-2-bromothiazole-4-carboxylate.--INVALID-LINK--

  • ChemBK. Ethyl 2-amino-5-bromothiazole-4-carboxy.1

  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - this compound.10

  • The Royal Society of Chemistry. Supporting Information.14

  • Santa Cruz Biotechnology. this compound | CAS 61830-21-5.2

  • Fisher Scientific. SAFETY DATA SHEET.11

  • NINGBO INNO PHARMCHEM CO.,LTD. Ethyl 2-BOC-aminothiazole-5-carboxylate: A Versatile Building Block in the Synthesis of Bioactive Molecules.9

  • ChemicalBook. this compound(61830-21-5) 1 H NMR.7

  • NINGBO INNO PHARMCHEM CO., LTD. The Role of Ethyl 2-Aminothiazole-4-carboxylate in Modern Drug Synthesis.15

  • Covethouse. Ethyl 5-amino-2-bromothiazole-4-carboxylate.12

  • NIH. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.8

References

"Ethyl 2-amino-5-bromothiazole-4-carboxylate" safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Ethyl 2-amino-5-bromothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutic agents.[1][2][3] Its utility, however, is paired with specific health hazards that necessitate a robust understanding and implementation of stringent safety protocols. This guide provides a comprehensive overview of the material's hazard profile, detailed procedures for safe handling, appropriate emergency responses, and proper storage and disposal. The causality behind each recommendation is explained to empower researchers not just to follow procedures, but to understand the principles of chemical safety that underpin them.

Hazard Identification and Classification

The primary step in ensuring laboratory safety is a thorough understanding of the potential hazards associated with a substance. This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary routes of exposure are inhalation, skin contact, and eye contact.

The compound is a solid, typically a white or off-white crystalline powder, which can become an inhalation hazard if handled improperly, leading to the generation of dust.[1] The consensus GHS classifications from supplier safety data sheets are summarized below.

Table 1: GHS Hazard Classification

Hazard ClassHazard CategoryHazard StatementGHS PictogramSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4]GHS07Warning [4][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][6]GHS07Warning
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[4][6]GHS07Warning
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[4][6]GHS07Warning

Expert Analysis: The H335 classification is critical. It indicates that inhaling the dust can directly irritate the respiratory system. This necessitates that all weighing and transfer operations involving the dry powder must be conducted within a certified chemical fume hood to prevent aerosolization and inhalation. The skin (H315) and eye (H319) irritation warnings are equally important, mandating the use of specific personal protective equipment (PPE) to create a barrier between the chemical and the user.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by PPE, is essential.

  • Primary Engineering Control: A properly functioning chemical fume hood is mandatory for all procedures that may generate dust or aerosols of the compound.[4][7] The fume hood provides critical exhaust ventilation to protect the user from inhaling the irritant powder. Ensure the sash is kept at the lowest practical height.

  • Secondary Engineering Controls: Eyewash stations and safety showers must be readily accessible and tested regularly.[7][8]

The selection of PPE must be based on a thorough risk assessment of the planned procedure.

Table 2: Recommended Personal Protective Equipment (PPE)

Body PartProtectionStandardRationale
Hands Nitrile or Neoprene GlovesASTM F739 / EN 374Provides a chemical barrier to prevent skin contact and irritation (H315).[5][6] Always check manufacturer data for breakthrough times. Discard and replace gloves immediately if contamination is suspected.
Eyes/Face Chemical Safety GogglesANSI Z87.1 / EN 166Protects against splashes and airborne dust, preventing serious eye irritation (H319).[5][6] A face shield should be worn in addition to goggles if there is a significant splash risk.
Body Laboratory CoatN/AProtects skin and personal clothing from contamination.[6]
Respiratory N/A (with fume hood)N/AWhen used within a certified chemical fume hood, additional respiratory protection is typically not required. If engineering controls fail or for large-scale spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.

Standard Operating Protocol for Handling

This protocol outlines a self-validating system for the safe handling of this compound. The causality for each step is rooted in the GHS classifications.

Step-by-Step Handling Procedure
  • Preparation & Pre-Work Checklist:

    • Conduct a pre-procedure risk assessment.

    • Confirm the chemical fume hood is certified and functioning correctly.

    • Verify the location and operational status of the nearest eyewash station and safety shower.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) inside the fume hood to minimize movement.

    • Don all required PPE as specified in Table 2.

  • Aliquotting and Weighing (inside Chemical Fume Hood):

    • Perform all manipulations of the solid compound on a disposable bench liner within the fume hood to contain any minor spills.

    • Carefully open the container, avoiding any puff of powder.

    • Use a dedicated spatula to gently transfer the desired amount of solid to a weigh boat. Avoid scooping actions that could generate dust. Tapping the container gently is preferable.

    • Close the primary container tightly immediately after dispensing.

  • Transfer and Dissolution:

    • If transferring the solid to a reaction vessel, do so carefully to prevent dust generation.

    • If dissolving, add the solvent to the solid slowly to minimize splashing.

  • Post-Handling & Cleanup:

    • Wipe down the spatula and any surfaces inside the fume hood with a damp cloth or towel to collect any residual dust.

    • Dispose of all contaminated disposable materials (gloves, weigh boats, bench liners) in a designated, sealed hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[6][7]

Handling Workflow Diagram

The following diagram illustrates the logical flow for safely handling the compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Exit Phase RiskAssessment 1. Conduct Risk Assessment VerifyControls 2. Verify Engineering Controls (Fume Hood, Eyewash) RiskAssessment->VerifyControls DonPPE 3. Don Appropriate PPE (Gloves, Goggles, Lab Coat) VerifyControls->DonPPE PrepareHood 4. Prepare Work Area (Bench Liner) DonPPE->PrepareHood WeighCompound 5. Weigh Compound Carefully (Minimize Dust) PrepareHood->WeighCompound Transfer 6. Transfer to Vessel WeighCompound->Transfer CleanArea 7. Decontaminate Surfaces & Tools Transfer->CleanArea DisposeWaste 8. Dispose of Contaminated Waste CleanArea->DisposeWaste DoffPPE 9. Doff PPE Correctly DisposeWaste->DoffPPE WashHands 10. Wash Hands Thoroughly DoffPPE->WashHands G cluster_spill Spill cluster_exposure Personnel Exposure start Incident Occurs spill_alert Alert Area start->spill_alert exposure_type Identify Exposure Type start->exposure_type spill_contain Cover with Inert Material spill_alert->spill_contain spill_collect Collect for Disposal spill_contain->spill_collect spill_clean Decontaminate Area spill_collect->spill_clean skin Skin Contact exposure_type->skin Skin eye Eye Contact exposure_type->eye Eye inhalation Inhalation exposure_type->inhalation Inhaled skin_action Remove Clothing Wash with Soap & Water (15+ min) skin->skin_action eye_action Rinse with Water (15+ min) Remove Contacts eye->eye_action inhalation_action Move to Fresh Air inhalation->inhalation_action seek_medical Seek Medical Attention (If irritation persists or symptoms appear) skin_action->seek_medical eye_action->seek_medical inhalation_action->seek_medical

References

Methodological & Application

Application Note: A Comprehensive Guide to the Hantzsch Synthesis of Ethyl 2-amino-5-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for the synthesis of Ethyl 2-amino-5-bromothiazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. We will explore the robust and classic Hantzsch thiazole synthesis for the core ring formation, followed by a regioselective bromination. This guide is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a foundational understanding of the reaction mechanism and the rationale behind key experimental choices.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The thiazole ring is a prominent heterocyclic system found in numerous natural products and synthetic compounds.[1][2] Specifically, the 2-aminothiazole moiety serves as a critical pharmacophore in a wide array of therapeutic agents, exhibiting activities such as antibacterial, anti-inflammatory, anti-HIV, and anticancer properties.[2][3] The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most reliable and widely used methods for constructing this valuable ring system.[4] It typically involves the condensation of an α-halocarbonyl compound with a thioamide.[1][4]

This application note details a validated two-step synthetic route to obtain this compound. The process begins with the Hantzsch cyclocondensation to form the core thiazole ring, followed by electrophilic bromination at the C5 position, a step guided by the electronic properties of the 2-amino substituent.

Reaction Mechanism and Synthesis Strategy

The synthesis is logically divided into two primary stages: the formation of the thiazole ring and its subsequent functionalization.

Stage 1: Hantzsch Thiazole Synthesis of Ethyl 2-aminothiazole-4-carboxylate

The core of this synthesis is the reaction between an α-halo-β-ketoester (in this case, ethyl 2-chloroacetoacetate) and thiourea. The mechanism proceeds through several distinct steps:

  • Nucleophilic Attack (SN2 Reaction): The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic carbon bearing the halogen (the α-carbon of the ketoester).[1][5] This initial SN2 reaction forms an isothiouronium salt intermediate.

  • Intramolecular Cyclization: The amino group of the intermediate then performs a nucleophilic attack on the adjacent ketone carbonyl carbon. This step forms a five-membered ring, creating a hydroxyl-thiazoline intermediate.[1][5]

  • Dehydration and Aromatization: The process concludes with the elimination of a water molecule (dehydration) from the cyclic intermediate. This step results in the formation of a stable, aromatic 2-aminothiazole ring system.[5]

Stage 2: Electrophilic Bromination at the C5 Position

The 2-amino group on the thiazole ring is a powerful electron-donating group. Through resonance, it significantly increases the electron density at the C5 position, making it highly susceptible to electrophilic aromatic substitution.[6] The bromination reaction proceeds as follows:

  • Generation of Electrophile: A brominating agent, such as N-Bromosuccinimide (NBS) or molecular bromine (Br₂), provides the electrophilic bromine species (Br⁺).

  • Electrophilic Attack: The electron-rich C5 position of the thiazole ring attacks the bromine electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex).

  • Deprotonation/Rearomatization: A base (which can be the solvent or another species in the mixture) removes the proton from the C5 carbon, restoring the aromaticity of the thiazole ring and yielding the final 5-bromo product.

The overall synthetic pathway is illustrated in the workflow diagram below.

G Figure 1: Overall Synthesis Workflow cluster_0 Stage 1: Hantzsch Cyclization cluster_1 Stage 2: Electrophilic Bromination Reactants Ethyl 2-chloroacetoacetate + Thiourea Hantzsch Hantzsch Reaction (Reflux in Ethanol) Reactants->Hantzsch Intermediate Ethyl 2-aminothiazole-4-carboxylate Hantzsch->Intermediate Bromination Bromination with NBS in Acetic Acid Intermediate->Bromination Final_Product This compound Bromination->Final_Product

Caption: Figure 1: Overall Synthesis Workflow

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

Part A: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

This protocol describes the foundational Hantzsch reaction to create the thiazole core.

Table 1: Reagents for Part A

ReagentM.W. ( g/mol )AmountMolesEquiv.
Ethyl 2-chloroacetoacetate164.5916.46 g0.101.0
Thiourea76.127.61 g0.101.0
Ethanol (Absolute)46.07200 mL--
Sodium Bicarbonate (Sat. Soln.)84.01~150 mL--

Step-by-Step Procedure:

  • Reaction Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add ethyl 2-chloroacetoacetate (16.46 g, 0.10 mol), thiourea (7.61 g, 0.10 mol), and absolute ethanol (200 mL).

  • Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reactants will dissolve, and the solution will typically turn yellow. Maintain reflux for 3-4 hours.

    • Causality Insight: Refluxing provides the necessary activation energy for the condensation and dehydration steps. Ethanol is an excellent solvent as it readily dissolves the reactants and has a suitable boiling point.[1]

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The disappearance of the starting ketoester indicates completion.

  • Work-up and Isolation: a. After the reaction is complete, cool the flask to room temperature, then further cool in an ice bath for 30 minutes. A precipitate of the product's hydrochloride salt may form. b. Slowly pour the cooled reaction mixture into a beaker containing 500 mL of cold water while stirring. c. Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8 (effervescence will cease).

    • Trustworthiness Check: This neutralization step is crucial. The product is formed as a hydrochloride salt, which is water-soluble. By deprotonating the amino group with a weak base, we generate the free base form of the product, which has much lower aqueous solubility and will precipitate out, allowing for efficient isolation.[1] d. Stir the resulting slurry in an ice bath for another 30 minutes to maximize precipitation. e. Collect the solid product by vacuum filtration using a Buchner funnel. f. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.

  • Drying and Characterization: Dry the collected pale-yellow solid in a vacuum oven at 40-50°C to a constant weight. The product is typically of high purity, but can be recrystallized from ethanol/water if needed. Characterize via ¹H NMR, ¹³C NMR, and melting point analysis. An expected yield is typically in the range of 80-90%.

Part B: Synthesis of this compound

This protocol details the regioselective bromination of the pre-formed thiazole.

Table 2: Reagents for Part B

ReagentM.W. ( g/mol )AmountMolesEquiv.
Ethyl 2-aminothiazole-4-carboxylate186.229.31 g0.051.0
N-Bromosuccinimide (NBS)177.989.34 g0.05251.05
Acetic Acid (Glacial)60.05100 mL--
Sodium Thiosulfate (10% Soln.)158.11~50 mL--

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-aminothiazole-4-carboxylate (9.31 g, 0.05 mol) in glacial acetic acid (100 mL). Cool the resulting solution in an ice bath to 0-5°C.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (9.34 g, 0.0525 mol) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 10°C.

    • Causality Insight: Acetic acid is a suitable polar protic solvent for this electrophilic substitution. Portion-wise addition of NBS at low temperature is critical to control the reaction rate, prevent a rapid exotherm, and minimize the formation of potential side products, such as di-brominated species.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Reaction Monitoring: Monitor the reaction by TLC (ethyl acetate/hexanes, 1:1) until the starting material is fully consumed.

  • Work-up and Isolation: a. Pour the reaction mixture into a beaker containing 500 mL of an ice-water slurry. A precipitate should form. b. To quench any unreacted bromine, add a 10% aqueous solution of sodium thiosulfate until the yellow color disappears. c. Neutralize the mixture to pH ~7 by the slow addition of a saturated sodium bicarbonate solution. d. Stir the slurry in an ice bath for 30 minutes. e. Collect the solid product by vacuum filtration and wash the filter cake with abundant cold water.

  • Purification and Characterization: The crude product can be purified by recrystallization from ethanol to yield the final product as a white to off-white solid. Dry the product under vacuum. Characterize via ¹H NMR, ¹³C NMR, and melting point analysis. Expected yields are generally >85%.

Mechanistic Visualization

The following diagram illustrates the key steps in the Hantzsch cyclization mechanism.

Caption: Figure 2: Hantzsch Thiazole Synthesis Mechanism

References

Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of Ethyl 2-amino-5-bromothiazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with a wide spectrum of pharmacological activities.[1] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, derivatization, and antimicrobial evaluation of novel compounds based on the ethyl 2-amino-5-bromothiazole-4-carboxylate scaffold. We present detailed, field-tested protocols for the construction of this key intermediate via a two-step process involving the Hantzsch thiazole synthesis followed by regioselective bromination. Furthermore, we outline methodologies for creating a chemical library of derivatives by modifying the 2-amino group and provide standardized protocols for assessing their in vitro antimicrobial efficacy against a panel of pathogenic bacteria and fungi through Minimum Inhibitory Concentration (MIC) determination.

Introduction: The Thiazole Scaffold in Antimicrobial Drug Discovery

The five-membered aromatic heterocycle, thiazole, is a privileged structure in drug discovery, renowned for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[1][2] The emergence of multidrug-resistant (MDR) microbial strains presents a formidable global health challenge, necessitating the urgent development of new and potent antimicrobial agents.[3] Thiazole derivatives have consistently demonstrated significant potential in this arena. Their mechanism of action can be varied; some derivatives, for instance, have been shown to inhibit essential bacterial enzymes like DNA gyrase, while others may disrupt cell membrane integrity or key metabolic pathways.[2][4]

The strategic functionalization of the thiazole ring is paramount to modulating its biological activity. The target scaffold for this guide, this compound, is a versatile intermediate. The 2-amino group provides a convenient handle for a wide range of chemical modifications, allowing for the introduction of diverse pharmacophores. The bromine atom at the 5-position not only influences the electronic properties of the ring but also serves as a site for further functionalization, such as cross-coupling reactions. The ethyl carboxylate at the 4-position offers another point for modification, such as conversion to amides or hydrazides, to explore structure-activity relationships (SAR).

This guide is structured to provide both the foundational synthetic chemistry and the subsequent biological evaluation protocols necessary to explore this promising class of compounds.

PART 1: Synthesis of the Core Scaffold: this compound

The synthesis of the target scaffold is achieved through a robust and reproducible two-step sequence. The first step involves the classic Hantzsch thiazole synthesis to construct the ethyl 2-aminothiazole-4-carboxylate ring. The second step is a regioselective electrophilic bromination at the C5 position, which is activated by the electron-donating 2-amino group.

Logical Synthesis Workflow

The diagram below illustrates the high-level workflow for the synthesis of the core scaffold and its subsequent derivatization.

G cluster_0 PART 1: Core Scaffold Synthesis cluster_1 PART 2: Derivative Synthesis cluster_2 PART 3: Antimicrobial Evaluation A Step 1: Hantzsch Synthesis Ethyl 2-aminothiazole-4-carboxylate B Step 2: Regioselective Bromination This compound A->B Brominating Agent (e.g., NBS, CuBr2) C Core Scaffold D Derivative Library (e.g., Schiff Bases, Amides) C->D R-CHO or R-COCl E Synthesized Derivatives F In Vitro Screening (MIC Determination) E->F G Structure-Activity Relationship (SAR) Analysis F->G

Caption: Overall workflow from scaffold synthesis to SAR analysis.

Step 1: Hantzsch Synthesis of Ethyl 2-aminothiazole-4-carboxylate

The Hantzsch synthesis is a cornerstone reaction in heterocyclic chemistry that condenses an α-halocarbonyl compound with a thioamide to form the thiazole ring.[5][6] In this protocol, we utilize ethyl bromopyruvate and thiourea.

Protocol 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

  • Materials & Reagents:

    • Thiourea (ACS reagent grade)

    • Ethyl bromopyruvate (technical grade, ~90%)

    • Ethanol (absolute)

    • Ice water

    • Round-bottom flask (250 mL), reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, filtration flask.

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add thiourea (0.12 mol, 9.13 g) and absolute ethanol (100 mL).

    • Stir the mixture until the thiourea is partially dissolved.

    • To this suspension, add ethyl bromopyruvate (0.10 mol, 19.5 g, ~12.6 mL) dropwise at room temperature. Caution: The reaction is exothermic. Addition should be controlled to maintain a gentle reflux.

    • After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 70-80°C) using a heating mantle.[1]

    • Maintain the reflux with stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Petroleum ether, 3:1).

    • After the reaction is complete (disappearance of starting materials), cool the mixture to room temperature.

    • Pour the reaction mixture slowly into a beaker containing 500 mL of ice-cold water while stirring.

    • A precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with copious amounts of cold water to remove any unreacted thiourea and salts.

    • Dry the collected solid in a vacuum oven at 50-60°C to a constant weight.

    • The resulting product, ethyl 2-aminothiazole-4-carboxylate, should be an off-white to pale yellow solid.[7] The product is often of sufficient purity for the next step. If required, it can be recrystallized from ethanol.

  • Causality & Insights:

    • The Hantzsch reaction mechanism begins with a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of ethyl bromopyruvate, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[8]

    • Using a slight excess of thiourea ensures the complete consumption of the more expensive ethyl bromopyruvate.

    • Precipitation in ice water is an effective method for isolating the product, which has low solubility in cold aqueous media.

Step 2: Regioselective Bromination of Ethyl 2-aminothiazole-4-carboxylate

The 2-amino group is a strong activating group that directs electrophilic substitution primarily to the 5-position of the thiazole ring.[9] This high regioselectivity allows for the clean synthesis of the desired 5-bromo isomer. We present a protocol using N-Bromosuccinimide (NBS), a mild and selective brominating agent.

Protocol 2: Synthesis of this compound

  • Materials & Reagents:

    • Ethyl 2-aminothiazole-4-carboxylate (from Step 1)

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (anhydrous)

    • Saturated aqueous sodium bicarbonate solution

    • Saturated aqueous sodium thiosulfate solution

    • Ethyl acetate

    • Anhydrous magnesium sulfate

    • Round-bottom flask (250 mL), magnetic stirrer, ice bath.

  • Procedure:

    • Dissolve ethyl 2-aminothiazole-4-carboxylate (0.05 mol, 9.31 g) in anhydrous acetonitrile (100 mL) in a 250 mL round-bottom flask.

    • Cool the solution to 0°C using an ice bath.

    • While stirring, add N-Bromosuccinimide (NBS) (0.055 mol, 9.79 g, 1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.

    • After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate solution to destroy any unreacted bromine.

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add 100 mL of ethyl acetate and 100 mL of water. Transfer to a separatory funnel.

    • Carefully neutralize the mixture by adding saturated aqueous sodium bicarbonate solution until effervescence ceases (pH ~7-8).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford this compound as a solid.

  • Causality & Insights:

    • Regioselectivity: The electron-donating amino group at C2 increases the electron density at the C5 position, making it the most nucleophilic site and thus highly susceptible to electrophilic attack by the bromonium ion (Br+) generated from NBS.[3][9]

    • Mild Conditions: NBS is preferred over elemental bromine for its ease of handling and milder reaction conditions, which helps to prevent over-bromination or other side reactions.[9]

    • Work-up: The sodium thiosulfate quench is critical for safety and purity, while the bicarbonate wash removes acidic byproducts like succinimide and HBr.

PART 2: Synthesis of Antimicrobial Derivatives

The 2-amino group of the core scaffold is an ideal site for derivatization to explore SAR. Here, we provide a general protocol for the synthesis of Schiff base derivatives, a common and effective modification for enhancing antimicrobial activity.

Reaction Scheme: Schiff Base Formation

Caption: General reaction for Schiff base synthesis. (Note: Images are placeholders)

Protocol 3: General Procedure for Schiff Base Synthesis

  • Materials & Reagents:

    • This compound (Core Scaffold)

    • Various substituted aldehydes or ketones (e.g., benzaldehyde, salicylaldehyde, 4-nitrobenzaldehyde)

    • Ethanol (absolute)

    • Glacial acetic acid

    • Round-bottom flask, reflux condenser, magnetic stirrer.

  • Procedure:

    • In a round-bottom flask, dissolve the core scaffold (1.0 eq) in absolute ethanol.

    • Add the desired substituted aldehyde or ketone (1.0-1.1 eq) to the solution.

    • Add 2-3 drops of glacial acetic acid as a catalyst.[7]

    • Attach a reflux condenser and heat the mixture to reflux for 4-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product often precipitates from the solution upon cooling. If not, reduce the solvent volume under reduced pressure and/or add cold water to induce precipitation.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

    • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.

  • Causality & Insights:

    • Acid Catalysis: The acetic acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the 2-amino group of the thiazole.

    • Diversity: This protocol's utility lies in its applicability to a wide range of aldehydes and ketones, allowing for the rapid generation of a diverse library of derivatives. Modifications on the aromatic ring of the aldehyde (e.g., electron-withdrawing or -donating groups, hydroxyl groups) can significantly impact the antimicrobial activity of the final compound.

PART 3: Protocols for Antimicrobial Activity Evaluation

The in vitro antimicrobial activity of the synthesized compounds is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][11]

Protocol 4: Broth Microdilution Method for MIC Determination

This method is a widely used, high-throughput technique for determining the MIC of antimicrobial agents against bacteria and fungi.[11][12]

  • Materials & Reagents:

    • Synthesized thiazole derivatives

    • Dimethyl sulfoxide (DMSO, sterile)

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Fungal strains (e.g., Candida albicans)

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • Sterile 96-well microtiter plates

    • Standardized microbial inoculums (~5 x 10^5 CFU/mL)

    • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

    • Incubator, spectrophotometer (microplate reader).

  • Procedure:

    • Stock Solution Preparation: Prepare stock solutions of each synthesized compound and control drug in sterile DMSO (e.g., at 10 mg/mL).

    • Serial Dilutions: In a sterile 96-well plate, add 100 µL of the appropriate sterile broth to all wells. Add 100 µL of the compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

    • Inoculation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard, then dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Add 10 µL of the standardized inoculum to each well (except for the sterility control well).

    • Controls:

      • Positive Control: A row with a standard antibiotic.

      • Negative/Growth Control: A well containing only broth and inoculum (no compound).

      • Sterility Control: A well containing only broth.

      • Solvent Control: A well containing broth, inoculum, and the highest concentration of DMSO used.

    • Incubation: Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

    • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as observed by the naked eye or by measuring the optical density (OD) with a microplate reader.

Data Presentation

Summarize the MIC values for all synthesized derivatives against the tested microbial strains in a clear, tabular format for easy comparison and SAR analysis.

Table 1: Example MIC Data for Synthesized Thiazole Derivatives (µg/mL)

Compound IDR-Group (from aldehyde)S. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
Core-Br-H (unmodified amino)>256>256>256
Deriv-01Phenyl64128256
Deriv-024-Nitrophenyl163264
Deriv-032-Hydroxyphenyl326432
CiprofloxacinN/A10.5N/A
FluconazoleN/AN/AN/A2

This table presents hypothetical data for illustrative purposes.

Conclusion and Future Directions

This guide provides a robust and integrated framework for the synthesis and antimicrobial evaluation of novel derivatives based on the this compound scaffold. The protocols detailed herein are designed to be reproducible and serve as a strong foundation for medicinal chemistry programs aimed at discovering new antimicrobial agents.

The structure-activity relationship data derived from screening these compounds can provide critical insights for rational drug design. For example, the introduction of electron-withdrawing groups on the phenyl ring of Schiff base derivatives may enhance antibacterial activity, as suggested by the hypothetical data. Further derivatization at the carboxylate position (e.g., synthesis of amides) and exploration of Suzuki cross-coupling reactions at the C5-bromo position represent promising avenues for future research to further optimize the antimicrobial potency and spectrum of this versatile thiazole scaffold.

References

The Versatile Intermediate: Ethyl 2-amino-5-bromothiazole-4-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutics often hinges on the strategic use of versatile chemical building blocks. Among these, heterocyclic scaffolds hold a place of prominence, with the 2-aminothiazole core being a particularly privileged structure. This application note delves into the utility of a key intermediate, Ethyl 2-amino-5-bromothiazole-4-carboxylate , as a cornerstone for the synthesis of a new generation of therapeutic agents, particularly in the realm of kinase inhibitors. We will explore its synthesis, physicochemical properties, and provide detailed protocols for its application in pivotal carbon-carbon and carbon-nitrogen bond-forming reactions that are fundamental to drug discovery.

The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole motif is a recurring feature in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence stems from its ability to act as a bioisostere for other functional groups and its capacity to engage in crucial hydrogen bonding interactions with biological targets. This scaffold is a key component in drugs such as the tyrosine kinase inhibitor Dasatinib, used in cancer therapy, and Alpelisib, a PI3K inhibitor.[1] The inherent biological relevance of the 2-aminothiazole core makes its derivatives, such as this compound, highly valuable starting materials for drug discovery campaigns.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. Below is a summary of the key properties of this compound.

PropertyValueReference(s)
CAS Number 61830-21-5[1][3]
Molecular Formula C₆H₇BrN₂O₂S[1][3]
Molecular Weight 251.10 g/mol [3]
Appearance White crystalline solid[1]
Melting Point 115-117 °C[1]
Solubility Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane), poor solubility in water.[1]
Storage Store under inert gas (Nitrogen or Argon) at 2–8 °C.[1]

Synthesis of the Intermediate: A Step-by-Step Protocol

The reliable synthesis of this compound is a critical first step. The following protocol is a robust method for its preparation.

Protocol 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate (Precursor)

This protocol outlines the synthesis of the non-brominated precursor, which is then brominated to yield the final intermediate.

Reaction Scheme:

G cluster_0 Reaction A Ethyl bromopyruvate C Reflux B Thiourea D Ethyl 2-aminothiazole-4-carboxylate C->D G cluster_0 Reaction A Ethyl 2-aminothiazole-4-carboxylate C Stir at RT B N-Bromosuccinimide (NBS) D This compound C->D G cluster_0 Reaction Components cluster_1 Process substrate This compound setup Combine Reagents under Inert Atmosphere substrate->setup boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->setup catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) catalyst->setup base Base (e.g., K₂CO₃, Cs₂CO₃) base->setup solvent Solvent (e.g., Dioxane/Water) solvent->setup heat Heat Reaction Mixture (e.g., 80-120 °C) setup->heat workup Aqueous Workup & Extraction heat->workup purify Column Chromatography workup->purify product 5-Aryl/Heteroaryl-2-aminothiazole Derivative purify->product G cluster_0 Reaction Components cluster_1 Process substrate This compound setup Combine Reagents under Inert Atmosphere substrate->setup amine Primary/Secondary Amine amine->setup catalyst Palladium Catalyst & Ligand (e.g., Pd₂(dba)₃ / Xantphos) catalyst->setup base Base (e.g., Cs₂CO₃, NaOtBu) base->setup solvent Anhydrous Solvent (e.g., Toluene) solvent->setup heat Heat Reaction Mixture (e.g., 110 °C) setup->heat workup Quench & Extract heat->workup purify Column Chromatography workup->purify product 5-(Amino)-2-aminothiazole Derivative purify->product

References

Application Notes & Protocols: N-Acylation of Ethyl 2-amino-5-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Acylated 2-Aminothiazoles in Modern Drug Discovery

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds and clinically approved drugs.[1][2][3] Its derivatives exhibit a wide spectrum of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[2][4] N-acylation of the exocyclic amino group of 2-aminothiazoles is a pivotal synthetic strategy employed by researchers to modulate the parent molecule's physicochemical properties, explore structure-activity relationships (SAR), and ultimately, discover novel therapeutic agents.[1][5] This modification can significantly influence the compound's potency, selectivity, and pharmacokinetic profile.

This guide provides a detailed exploration of the N-acylation of a specific and valuable building block, Ethyl 2-amino-5-bromothiazole-4-carboxylate. We will delve into the fundamental principles governing this transformation and present robust, field-proven protocols for its successful execution. The methodologies outlined herein are designed to be adaptable for the synthesis of diverse libraries of N-acylated derivatives, thereby empowering researchers in their drug development endeavors.

Chemical Principles of N-Acylation

The N-acylation of this compound is a nucleophilic acyl substitution reaction. The exocyclic amino group (-NH₂) of the thiazole ring acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent.

The Role of the Acylating Agent

Commonly employed acylating agents include acyl chlorides and carboxylic anhydrides.[6] Acyl chlorides are generally more reactive than their corresponding anhydrides due to the excellent leaving group ability of the chloride ion.

The Indispensable Role of a Base

The reaction typically generates a strong acid as a byproduct (e.g., HCl when using an acyl chloride). A base is crucial to neutralize this acid, thereby preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.[7][8] Pyridine is a frequently used base that can also serve as a solvent.[9][10][11] Its role extends beyond just being a proton scavenger; it can also act as a nucleophilic catalyst.[10][11] Other bases like triethylamine (Et₃N) or inorganic bases such as sodium carbonate (Na₂CO₃) are also effective.[1][4]

Below is a general reaction scheme illustrating the N-acylation of this compound.

G Thiazole This compound Product N-Acylated Product Thiazole->Product Nucleophilic Attack AcylatingAgent Acylating Agent (R-CO-X) X = Cl, OCOR AcylatingAgent->Product Byproduct Byproduct (HX) Base Base (e.g., Pyridine, Et3N)

Caption: General N-acylation reaction scheme.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-acylation of this compound using two common classes of acylating agents.

Protocol 1: N-Acylation using an Acyl Chloride

This protocol is a robust and widely applicable method for the synthesis of N-acylated thiazoles. The use of pyridine as both a base and a solvent is a classic approach.[2]

Materials:

  • This compound (1.0 eq)

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 - 1.2 eq)

  • Anhydrous Pyridine (solvent)

  • Dichloromethane (DCM) (for workup)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine. Stir the solution until the starting material is completely dissolved.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add the acyl chloride (1.1 - 1.2 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing dichloromethane (DCM).

    • Wash the organic layer sequentially with 1 M HCl to remove excess pyridine, followed by saturated aqueous NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-acylated product.

G start Start dissolve Dissolve Thiazole in Anhydrous Pyridine start->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_acyl Add Acyl Chloride Dropwise cool->add_acyl react Stir at Room Temp (12-24h) add_acyl->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Work-up: DCM, HCl, NaHCO3, Brine monitor->workup Reaction Complete dry Dry Organic Layer (Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify end End purify->end

Caption: Workflow for N-acylation using an acyl chloride.

Protocol 2: N-Acylation using a Carboxylic Anhydride

This method provides a milder alternative to using acyl chlorides and is particularly useful when the acyl chloride is not commercially available or is unstable.

Materials:

  • This compound (1.0 eq)

  • Carboxylic anhydride (e.g., Acetic anhydride) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) (1.2 eq) or Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and the base (Triethylamine or Sodium Carbonate) in the chosen anhydrous solvent (DCM or THF).

  • Acylation: Add the carboxylic anhydride (1.5 - 2.0 eq) to the suspension.

  • Reaction Progression: Stir the reaction mixture at room temperature. Gentle heating under reflux may be required for less reactive anhydrides. Monitor the reaction progress by TLC.

  • Work-up:

    • After the reaction is complete, quench the reaction by adding water.

    • If DCM was used as the solvent, separate the organic layer. If THF was used, add an extraction solvent like ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the organic phase under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acylated thiazole.[4]

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction parameters for the N-acylation of this compound. Note that yields are highly dependent on the specific acylating agent and reaction scale.

Acylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield
Acyl ChloridePyridinePyridine0 to RT12-24Good to High
Acyl ChlorideTriethylamineDCM0 to RT6-18Good
Carboxylic AnhydrideTriethylamineDCM/THFRT to Reflux12-36Moderate to Good
Carboxylic AnhydrideSodium CarbonateDCM/AcetonitrileRT to Reflux12-48Moderate to Good

Troubleshooting and Optimization

  • Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the acylating agent. Increasing the amount of the acylating agent or the reaction time may also improve the yield. For less reactive substrates or acylating agents, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.[12]

  • Incomplete Reaction: If the starting material is still present after an extended period, gentle heating might be necessary. Ensure the base is of good quality and sufficient quantity to neutralize the acid byproduct.

  • Side Product Formation: In some cases, bis-acylation (acylation on both the exocyclic amine and the thiazole ring nitrogen) can occur, although it is less common for 2-aminothiazoles.[13] Careful control of stoichiometry and reaction temperature can minimize this.

Conclusion

The N-acylation of this compound is a fundamental and versatile transformation for the generation of novel compounds with potential therapeutic applications. The protocols detailed in this guide offer reliable and adaptable methods for achieving this synthesis. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can efficiently synthesize a wide array of N-acylated 2-aminothiazole derivatives for further investigation in drug discovery programs.

References

Application Notes and Protocols: The Versatile Chemistry of Ethyl 2-amino-5-bromothiazole-4-carboxylate in Condensation Reactions with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

Ethyl 2-amino-5-bromothiazole-4-carboxylate is a highly functionalized heterocyclic compound that serves as a cornerstone in the synthesis of a diverse array of biologically active molecules.[1][2] The inherent reactivity of its constituent functional groups—the nucleophilic 2-amino group, the electron-withdrawing carboxylate, and the synthetically versatile bromo substituent—makes it a prized building block for medicinal chemists.[1] The 2-aminothiazole core, in particular, is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide spectrum of therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

This application note provides a comprehensive guide to the reaction of this compound with aldehydes and ketones. This condensation reaction, leading to the formation of Schiff bases (imines), is a fundamental transformation that opens the door to a vast chemical space for drug discovery and development. We will delve into the underlying reaction mechanism, provide detailed, field-tested protocols for both aromatic aldehydes and ketones, and offer insights into troubleshooting and optimization.

Reaction Mechanism: The Formation of a Schiff Base

The reaction between the 2-amino group of the thiazole and a carbonyl compound (aldehyde or ketone) is a classic example of a nucleophilic addition-elimination reaction, culminating in the formation of a carbon-nitrogen double bond (imine). The reaction is typically catalyzed by a small amount of acid.[1]

The mechanism can be delineated into two principal stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the 2-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a carbinolamine. This step is reversible.

  • Dehydration: The carbinolamine is then protonated on the oxygen atom by the acid catalyst, forming a good leaving group (water). Subsequent elimination of a water molecule and a proton from the nitrogen atom leads to the formation of the stable imine product, also known as a Schiff base.

Schiff_Base_Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Thiazole This compound Carbinolamine Carbinolamine Intermediate Thiazole->Carbinolamine + Carbonyl Carbonyl Aldehyde/Ketone (R-C(=O)-R') Carbonyl->Carbinolamine Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H⁺ Schiff_Base Schiff Base (Imine) Protonated_Carbinolamine->Schiff_Base - H₂O, - H⁺ Water H₂O Protonated_Carbinolamine->Water

Caption: General mechanism for Schiff base formation.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of Schiff bases from this compound with a representative aromatic aldehyde and ketone.

Protocol 1: Reaction with an Aromatic Aldehyde (e.g., Benzaldehyde)

Materials:

  • This compound

  • Benzaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Rotary evaporator

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • To a 100 mL round-bottom flask, add this compound (0.05 mol).

  • Add absolute ethanol (30 mL) to dissolve the starting material.

  • To this solution, add benzaldehyde (0.05 mol).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Fit the flask with a reflux condenser and place it on a stirring plate.

  • Heat the reaction mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess solvent using a rotary evaporator.

  • Dissolve the resulting residue in a minimal amount of ethyl acetate.

  • Allow the product to crystallize over a few days. If crystallization is slow, the addition of petroleum ether can facilitate precipitation.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Protocol 2: Reaction with a Ketone (e.g., Acetophenone)

The procedure for the reaction with a ketone is analogous to that with an aldehyde, with potential adjustments to the reaction time.

Materials:

  • This compound

  • Acetophenone

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Rotary evaporator

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (0.05 mol) in absolute ethanol (30 mL).

  • Add acetophenone (0.05 mol) to the solution.

  • Add a few drops of glacial acetic acid.

  • Set up the reaction for reflux with stirring.

  • Reflux the mixture for 12-24 hours, monitoring the reaction progress by TLC. Ketones are generally less reactive than aldehydes, so a longer reaction time may be required.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/petroleum ether).

  • Isolate the purified product by filtration and dry thoroughly.

Data Presentation: A Summary of Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the condensation of this compound with various carbonyl compounds, based on literature precedents for similar 2-aminothiazoles.[1][2]

Carbonyl CompoundCatalystSolventReaction Time (h)Expected Product
BenzaldehydeGlacial Acetic AcidAbsolute Ethanol12Ethyl 2-{[ (E)-phenylmethylidene]amino}-5-bromo-1,3-thiazole-4-carboxylate
4-ChlorobenzaldehydeGlacial Acetic AcidAbsolute Ethanol12Ethyl 5-bromo-2-{[ (E)-(4-chlorophenyl)methylidene]amino}-1,3-thiazole-4-carboxylate
AcetophenoneGlacial Acetic AcidAbsolute Ethanol12-24Ethyl 5-bromo-2-{[ (1E)-1-phenylethylidene]amino}-1,3-thiazole-4-carboxylate
CyclohexanoneGlacial Acetic AcidAbsolute Ethanol12-24Ethyl 5-bromo-2-(cyclohexylideneamino)-1,3-thiazole-4-carboxylate

Troubleshooting and Expert Insights

Low Yield:

  • Cause: Incomplete reaction.

  • Solution: Increase the reaction time, especially for less reactive ketones. Ensure the reaction is at a consistent reflux. A slight excess of the carbonyl compound can also be used to drive the equilibrium towards the product.

  • Cause: Reversibility of the reaction.

  • Solution: While not explicitly mentioned in the primary protocol, removal of water using a Dean-Stark apparatus can be employed to shift the equilibrium towards the formation of the imine, particularly for challenging substrates.

Impure Product:

  • Cause: Presence of unreacted starting materials.

  • Solution: Optimize the recrystallization solvent system to effectively separate the product from the starting materials. Column chromatography can be used for purification if recrystallization is ineffective.

  • Cause: Side reactions.

  • Solution: Ensure the reaction is carried out under an inert atmosphere if the substrates are sensitive to oxidation. Minimize the amount of acid catalyst, as excessive acid can sometimes promote side reactions.

Causality Behind Experimental Choices:

  • Choice of Solvent: Absolute ethanol is a good choice as it effectively dissolves the reactants and has a suitable boiling point for reflux.

  • Catalyst: Glacial acetic acid is a mild acid catalyst that protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amino group. It also protonates the hydroxyl group of the carbinolamine intermediate, turning it into a good leaving group (water).

Visualization of the Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Add this compound and Aldehyde/Ketone to flask Solvent 2. Add Absolute Ethanol Reactants->Solvent Catalyst 3. Add Glacial Acetic Acid Solvent->Catalyst Reflux 4. Reflux for 12-24 hours Catalyst->Reflux Cooling 5. Cool to Room Temperature Reflux->Cooling Evaporation 6. Evaporate Solvent Cooling->Evaporation Crystallization 7. Recrystallize from Ethyl Acetate/Petroleum Ether Evaporation->Crystallization Isolation 8. Filter and Dry Product Crystallization->Isolation

Caption: A streamlined workflow for the synthesis of Schiff bases.

Conclusion

The reaction of this compound with aldehydes and ketones is a robust and versatile method for the synthesis of a wide range of Schiff bases. These products serve as valuable intermediates for the development of novel therapeutic agents. The protocols and insights provided in this application note are intended to equip researchers with the necessary tools to successfully perform and optimize these important chemical transformations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-amino-5-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-amino-5-bromothiazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights, troubleshooting solutions, and detailed protocols for improving the yield and purity of this critical pharmaceutical intermediate.

I. Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved via a robust two-step process. The foundational step is the classic Hantzsch Thiazole Synthesis, which forms the core heterocyclic structure, followed by a regioselective bromination.[1][2][3] Understanding the nuances of each step is critical for a successful outcome.

Below is a high-level workflow of the entire synthesis.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Electrophilic Bromination A Ethyl 2-chloro-3-oxobutanoate (or Ethyl Bromopyruvate) C Cyclocondensation (Ethanol, Reflux) A->C B Thiourea B->C D Ethyl 2-aminothiazole-4-carboxylate (Intermediate) C->D F Bromination (Acetic Acid or DMF) D->F Intermediate Feed E N-Bromosuccinimide (NBS) (or Br2) E->F G This compound (Final Product) F->G

Caption: Overall two-step synthesis workflow.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing the Ethyl 2-aminothiazole-4-carboxylate precursor?

The most common and efficient method is the Hantzsch Thiazole Synthesis.[1][2] This reaction involves the cyclocondensation of an α-halocarbonyl compound, such as ethyl bromopyruvate or ethyl 2-chloro-3-oxobutanoate, with a thioamide, typically thiourea.[4][5][6] The reaction is favored for its high yields and the stability of the resulting aromatic thiazole ring.[3][7]

Q2: Why is the 5-position of the thiazole ring selectively brominated?

The 2-amino group on the thiazole ring is a potent activating group. Through resonance, it donates electron density into the ring, making the C5 position the most electron-rich and, therefore, the most susceptible to electrophilic attack. This high regioselectivity allows for clean bromination at the desired position with minimal formation of other isomers.

Q3: What are the common applications of this compound?

This compound is a valuable building block in medicinal chemistry.[8][9] Its structure is a key component in the synthesis of various biologically active molecules, including kinase inhibitors, antibacterial agents, and other therapeutics.[4][10][11] For instance, it serves as an intermediate for synthesizing Factor Xa inhibitors.[12]

III. Troubleshooting Guide: Step 1 - Hantzsch Synthesis of Ethyl 2-aminothiazole-4-carboxylate

This section addresses common issues encountered during the initial cyclization reaction.

Problem 1: Low or No Yield of the Thiazole Intermediate

Possible Cause A: Impure or Decomposed α-Halocarbonyl Reagent

  • Explanation: α-halocarbonyls like ethyl bromopyruvate are susceptible to decomposition, especially if exposed to moisture or light over time. This can lead to self-condensation or polymerization, reducing the amount of active reagent available for the Hantzsch reaction.

  • Solution:

    • Verify Purity: Always use a fresh bottle or verify the purity of the α-halocarbonyl by NMR or GC-MS before use.

    • Fresh Preparation: If decomposition is suspected, consider preparing the α-halocarbonyl fresh. For example, by brominating ethyl acetoacetate.[10]

    • Proper Storage: Store the reagent in a dark, cool, and dry place under an inert atmosphere.

Possible Cause B: Incorrect Stoichiometry or Reaction Conditions

  • Explanation: The reaction mechanism involves the formation of a hydrohalide salt of the product, which can be soluble in the reaction solvent.[7] An improper workup can lead to loss of product. Furthermore, insufficient heating can result in an incomplete reaction.

  • Solution:

    • Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of thiourea to ensure the complete consumption of the more expensive α-halocarbonyl.[4]

    • Temperature & Time: Ensure the reaction mixture is refluxed for an adequate duration (typically 2-24 hours), monitoring progress by Thin Layer Chromatography (TLC).[4]

    • pH Adjustment: After the reaction is complete, the mixture must be cooled and neutralized. Basification with a weak base like sodium carbonate or ammonia solution (to pH ~8-10) is crucial to deprotonate the thiazole hydrobromide salt, causing the neutral, less soluble product to precipitate.[4][7]

G cluster_mech Hantzsch Synthesis Mechanism Start Thiourea + α-Halo Ester SN2 1. S-Nucleophilic Attack (SN2 Reaction) Start->SN2 Intermediate1 Isothiouronium Salt Intermediate SN2->Intermediate1 Cyclization 2. Intramolecular N-Attack on Carbonyl Intermediate1->Cyclization Intermediate2 Cyclized Intermediate Cyclization->Intermediate2 Dehydration 3. Dehydration (-H2O) Intermediate2->Dehydration Product 2-Aminothiazole Product Dehydration->Product

Caption: Simplified Hantzsch reaction mechanism.[1][13]

Problem 2: Formation of a Dark, Tarry, or Oily Product

Possible Cause: Side Reactions and Polymerization

  • Explanation: Forcing the reaction at excessively high temperatures or using impure reagents can promote polymerization and the formation of complex, colored side products.

  • Solution:

    • Controlled Heating: Use a temperature-controlled heating mantle and avoid aggressive, direct heating. Maintain a gentle reflux.

    • Purification: If a clean solid is not obtained upon basification, an extraction and purification step is necessary. Dissolve the crude material in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.[12] The resulting crude solid or oil can then be purified by recrystallization (from ethanol or petroleum ether) or column chromatography.[12][14]

ParameterRecommended ConditionRationale
Reagents Ethyl Bromopyruvate, ThioureaStandard reactants for this Hantzsch synthesis.[4]
Stoichiometry 1 : 1.5 (Ester : Thiourea)Excess thiourea drives the reaction to completion.[4]
Solvent Ethanol (99.9%)Good solvent for both reactants and facilitates precipitation.
Temperature Reflux (~78 °C)Provides sufficient energy for cyclization and dehydration.[7]
Reaction Time 2-24 hours (TLC Monitored)Ensures reaction completion.
Workup Cool, then basify with NaOH (2M) to pH 10Neutralizes the HBr salt to precipitate the free base product.[4]

Table 1: Optimized Conditions for Hantzsch Synthesis of the Intermediate.

IV. Troubleshooting Guide: Step 2 - Bromination of Ethyl 2-aminothiazole-4-carboxylate

Problem 1: Incomplete Bromination or No Reaction

Possible Cause A: Inactive Brominating Agent

  • Explanation: N-Bromosuccinimide (NBS) is the preferred reagent for this reaction due to its ease of handling. However, it can degrade over time, losing its reactivity.

  • Solution:

    • Use Fresh NBS: Always use NBS from a freshly opened container or recrystallize old NBS from water to ensure high purity and reactivity.

    • Alternative Reagent: While more hazardous, a solution of bromine (Br₂) in a suitable solvent like acetic acid or DMF can also be used.

Possible Cause B: Inappropriate Solvent or Temperature

  • Explanation: The solvent plays a key role in mediating the electrophilic substitution. A poor choice can hinder the reaction. The reaction is often performed at or below room temperature.

  • Solution:

    • Solvent Choice: Acetic acid and dimethylformamide (DMF) are common solvents for this bromination.

    • Temperature Control: Start the reaction at a low temperature (e.g., 0-5 °C) and allow it to warm to room temperature. Monitor via TLC to determine the optimal reaction time and temperature profile.

Problem 2: Formation of Multiple Products (Over-bromination)

Possible Cause: Excess Brominating Agent

  • Explanation: Although the 5-position is highly activated, using a significant excess of NBS or Br₂ can lead to di-bromination or other side reactions, complicating purification and lowering the yield of the desired mono-brominated product.

  • Solution:

    • Precise Stoichiometry: Use a stoichiometric amount of the brominating agent (1.0 to 1.05 equivalents).

    • Controlled Addition: Add the brominating agent slowly or in portions to the solution of the thiazole intermediate. This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.

V. Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate (Intermediate)

This protocol is adapted from established literature procedures.[4]

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add thiourea (e.g., 3.0 mol) and 100 mL of 99.9% ethanol.

  • Reaction Initiation: Heat the mixture to reflux with stirring until the thiourea is fully dissolved.

  • Reagent Addition: Slowly add ethyl bromopyruvate (e.g., 2.0 mol) to the solution over 15-20 minutes.

  • Reflux: Continue to reflux the reaction mixture for 24 hours. Monitor the reaction's progress using TLC (Mobile Phase: Petroleum Ether:Ethyl Acetate, 1:3).

  • Workup & Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture using a rotary evaporator to remove the bulk of the ethanol.

    • Pour the concentrated residue into ice-cold water.

    • Basify the aqueous mixture to a pH of 10 using a 2 M NaOH solution. An off-white precipitate should form.

    • Stir for 30 minutes, then collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold water and recrystallize the crude product from ethanol to yield pure Ethyl 2-aminothiazole-4-carboxylate. Expected yield is approximately 70%.[4]

Protocol 2: Synthesis of this compound (Final Product)
  • Setup: In a round-bottom flask protected from light, dissolve the Ethyl 2-aminothiazole-4-carboxylate intermediate in a suitable solvent (e.g., glacial acetic acid or DMF).

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) in small portions over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup & Isolation:

    • Pour the reaction mixture into a beaker of ice water. A solid precipitate should form.

    • Stir for 30 minutes to ensure complete precipitation.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual solvent and succinimide.

  • Purification: Purify the crude product by column chromatography on silica gel using an ethyl acetate/petroleum ether gradient or by recrystallization to obtain the final product.[12]

VI. References

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). How to Prepare Ethyl 2-Bromothiazole-4-Carboxylate? Retrieved from --INVALID-LINK--

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from --INVALID-LINK--

  • Bou-Salah, L., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2947. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). How to synthesize Ethyl 2-bromothiazole-5-carboxylate? Retrieved from --INVALID-LINK--

  • The Organic Chemistry Tutor. (2019). Synthesis of Thiazoles. YouTube. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from --INVALID-LINK--

  • Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 116. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Ethyl 5-amino-2-bromothiazole-4-carboxylate. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate hydrobromide. Retrieved from --INVALID-LINK--

  • Wang, Y., et al. (2016). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Journal of Chemical Research, 40(12), 720-723. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of 3-chloro-2-oxo-butanoate. Retrieved from --INVALID-LINK--

  • Guan, R., & Zhu, H. (2006). Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. Journal of Beijing Jiaotong University, 30(3), 40-42. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). Ethyl 2-aminothiazole-4-carboxylate hydrobromide. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Pseudothiohydantoin. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from --INVALID-LINK--

  • Matrix Fine Chemicals. (n.d.). ETHYL 2-CHLORO-3-OXOBUTANOATE. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). ethyl (2S)-2-chloro-3-oxobutanoate. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Ethyl 2-bromo-5-methylthiazole-4-carboxylate. Retrieved from --INVALID-LINK--

  • Stenutz. (n.d.). ethyl 2-chloro-3-oxobutanoate. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved from --INVALID-LINK--

  • Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Ethyl 2-bromothiazole-4-carboxylate, 96%. Retrieved from --INVALID-LINK--

  • Parchem. (n.d.). ethyl 5-aMino-2-broMothiazole-4-carboxylate. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Ethyl 2-bromo-4-methylthiazole-5-carboxylate 97%. Retrieved from --INVALID-LINK--

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of. Retrieved from --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Ethyl 2-aminothiazole-4-carboxylate in Pharmaceutical Development. Retrieved from --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Exploring the Synthesis and Applications of Ethyl 2-Aminothiazole-4-carboxylate. Retrieved from --INVALID-LINK--

  • Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of Ethyl 2-amino-5-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 2-amino-5-bromothiazole-4-carboxylate. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. The following troubleshooting guide, presented in a question-and-answer format, addresses common issues, explains the underlying chemical principles, and provides actionable solutions to streamline your experimental workflow.

FAQ 1: Reaction Troubleshooting & Optimization

This section focuses on issues arising during the initial Hantzsch thiazole synthesis to form the Ethyl 2-aminothiazole-4-carboxylate intermediate and its subsequent bromination.

Q1: My initial reaction to form the 2-aminothiazole intermediate turns dark brown or black. What is causing this discoloration, and how can I prevent it?

A1: Dark coloration in the Hantzsch thiazole synthesis is a common observation and typically points to decomposition or polymerization side reactions.

Root Causes:

  • Thiourea Decomposition: Thiourea, a key reagent, can decompose at elevated temperatures, especially above 80-90°C in polar solvents like ethanol, to produce hydrogen sulfide and cyanamide, which can further polymerize into dark, insoluble materials.

  • Reagent Instability: The α-halo carbonyl starting material (e.g., ethyl 2-chloroacetoacetate or ethyl bromopyruvate) can be unstable and prone to self-condensation or decomposition under harsh conditions (e.g., prolonged high heat or presence of strong, non-specific bases).[1]

  • Oxidation: The aminothiazole ring system can be susceptible to oxidation, especially if the reaction is run open to the air for extended periods at high temperatures, leading to colored byproducts.

Troubleshooting and Solutions:

  • Strict Temperature Control: Maintain a consistent reaction temperature, ideally between 60-75°C.[2][3] Overheating is the most common cause of decomposition. Use an oil bath and a temperature controller for precise regulation.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative side reactions, especially during long reaction times.

  • Order and Rate of Addition: For reactions involving a base, add the base slowly to the mixture of the α-halo ester and thiourea. For the base-free condensation, ensure the reagents are well-mixed at a lower temperature before heating.

  • Solvent Choice: Ethanol is a standard and effective solvent.[2] Ensure it is of sufficient purity, as contaminants could catalyze decomposition.

Q2: The yield of my target product, this compound, is consistently low. What are the likely causes and optimization strategies?

A2: Low yield can stem from issues in either the initial ring formation or the subsequent bromination step. A systematic approach is required to identify the bottleneck.

Potential Causes for Low Yield:

  • Incomplete Hantzsch Condensation: The initial formation of Ethyl 2-aminothiazole-4-carboxylate may be inefficient. This can be due to suboptimal reaction time, temperature, or reagent stoichiometry. The reaction is typically high-yielding, so significant deviation warrants investigation.[4][5]

  • Over-bromination: The 2-aminothiazole ring is activated towards electrophilic substitution. Using an excess of the brominating agent (e.g., Br₂, NBS) or inadequate temperature control can lead to the formation of dibrominated or other undesired species.

  • Hydrolysis of the Ester: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under overly acidic or basic conditions, especially in the presence of water and heat. This byproduct is highly polar and may be lost during aqueous workup.

  • Mechanical Loss during Isolation: The product can be lost during filtration or recrystallization if solubility in the chosen solvents is not optimized.

Optimization Strategies:

StepParameterRecommended ActionRationale
Ring Formation TemperatureMaintain 60-75°C.Balances reaction rate against thermal decomposition of thiourea.
TimeMonitor by TLC (e.g., 50% Ethyl Acetate/Hexane).Reactions are often complete within 1-2 hours.[2] Avoid unnecessarily long heating.
StoichiometryUse a slight excess (1.1-1.2 eq.) of thiourea.Ensures complete consumption of the more expensive α-halo ester.[2]
Bromination Brominating AgentUse N-Bromosuccinimide (NBS) or a controlled addition of liquid bromine.NBS is a solid and easier to handle, often leading to cleaner reactions.
TemperaturePerform bromination at low temperatures (0-5°C).Minimizes over-bromination and other side reactions by controlling the reaction rate.
SolventAcetic acid or Dichloromethane (DCM) are common choices.Acetic acid can help moderate reactivity, while DCM allows for easy temperature control.
Workup pH ControlAfter reaction, carefully neutralize with a mild base (e.g., NaHCO₃ solution).Avoids both acid- and base-catalyzed hydrolysis of the ester group.
Q3: My TLC/LCMS analysis shows multiple unexpected spots after the bromination step. What are the most probable byproducts?

A3: The appearance of multiple spots indicates the formation of side products. The most common culprits in this synthesis are isomers and products of over-reaction.

Probable Byproducts:

  • Unreacted Starting Material: Incomplete bromination will leave residual Ethyl 2-aminothiazole-4-carboxylate.

  • Isomeric Product (Ethyl 2-amino-4-bromothiazole-5-carboxylate): While the C5 position is generally favored for electrophilic substitution, some substitution at the C4 position can occur if the carboxylate group is displaced or if the reaction conditions are not well-controlled.

  • Dibrominated Product: Addition of a second bromine atom to the ring is a common side reaction if an excess of the brominating agent is used.

  • Hydrolyzed Product (2-amino-5-bromothiazole-4-carboxylic acid): As mentioned, hydrolysis of the ester leads to the carboxylic acid, which will have a very different retention factor (Rf) on TLC, typically staying at the baseline in non-polar solvent systems.

Workflow for Byproduct Identification & Mitigation

G cluster_0 Problem: Multiple Spots on TLC/LCMS start Observe Multiple Spots decision1 Is there a spot matching the starting material Rf? start->decision1 action1 Increase reaction time or brominating agent stoichiometry. decision1->action1 Yes decision2 Run LCMS to check masses. Do masses correspond to dibromination or hydrolysis? decision1->decision2 No action1->start Re-run reaction action2 Optimize bromination: - Lower temperature (0°C) - Use 1.0 eq. of NBS - Ensure anhydrous conditions decision2->action2 Yes action3 Purify via column chromatography using a gradient elution. decision2->action3 No / Unsure action2->start Re-run reaction end_node Pure Product Isolated action3->end_node G reagent1 Ethyl bromopyruvate intermediate Ethyl 2-aminothiazole- 4-carboxylate reagent1->intermediate Hantzsch Synthesis reagent2 Thiourea reagent2->intermediate product Ethyl 2-amino-5-bromothiazole- 4-carboxylate intermediate->product Electrophilic Bromination reagent3 NBS / Br₂ reagent3->product G product Desired Product (Monobrominated) side_product Dibrominated Side Product product->side_product reagent Excess NBS / Br₂ (>1.0 eq) reagent->side_product

References

"Ethyl 2-amino-5-bromothiazole-4-carboxylate" synthesis reaction condition optimization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 2-amino-5-bromothiazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the complexities of this synthesis and achieve reliable, high-yield results.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common and reliable method is a two-step synthesis. The first step is the construction of the thiazole ring via the Hantzsch thiazole synthesis to form Ethyl 2-aminothiazole-4-carboxylate.[1][2] The second step involves the regioselective electrophilic bromination of this intermediate at the 5-position of the thiazole ring.

Q2: What is the underlying mechanism of the Hantzsch thiazole synthesis?

The Hantzsch synthesis is a classic condensation reaction. It involves the reaction of an α-halocarbonyl compound (in this case, ethyl bromopyruvate) with a thioamide-containing compound (thiourea). The reaction proceeds via an initial nucleophilic attack by the sulfur of thiourea on the carbon bearing the bromine. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[2][3]

.

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism cluster_reactants Starting Materials cluster_product Product A Ethyl Bromopyruvate I1 Initial Adduct (S-Alkylation) A->I1 Nucleophilic Attack B Thiourea B->I1 I2 Cyclized Intermediate (Hemiaminal) I1->I2 Intramolecular Cyclization P Ethyl 2-aminothiazole- 4-carboxylate I2->P Dehydration

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Q3: Why is the bromination step selective for the 5-position of the thiazole ring?

The 2-amino group is a powerful electron-donating group that activates the thiazole ring towards electrophilic substitution. It directs incoming electrophiles, such as Br+, primarily to the 5-position, which is electronically enriched. This high regioselectivity is a key advantage of this synthetic route, minimizing the formation of unwanted isomers.

Q4: What are the critical safety precautions for this synthesis?

Both ethyl bromopyruvate and bromine are highly corrosive, toxic, and lachrymatory. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. N-bromosuccinimide (NBS) is also an irritant and should be handled with care. Always have appropriate quench solutions (e.g., sodium thiosulfate for bromine) readily available.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Problem 1: Low yield of the intermediate, Ethyl 2-aminothiazole-4-carboxylate.

  • Possible Cause A: Incorrect Stoichiometry or Reagent Quality.

    • Expert Insight: The reaction is sensitive to the molar ratio of reactants. An excess of thiourea is sometimes used to ensure the complete consumption of the more expensive ethyl bromopyruvate, but a large excess can complicate purification.

    • Solution: Use a molar ratio of ethyl bromopyruvate to thiourea between 1:1 and 1:1.5.[4] Ensure the ethyl bromopyruvate has not decomposed during storage; it should be a colorless to light yellow liquid.

  • Possible Cause B: Suboptimal Reaction Conditions.

    • Expert Insight: Incomplete reaction due to insufficient time or temperature is a common issue. The cyclization and dehydration steps require thermal energy to proceed at an efficient rate.

    • Solution: Refluxing in ethanol for 12-24 hours is a well-established condition.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (ethyl bromopyruvate) is consumed.

  • Possible Cause C: Improper Work-up and Product Isolation.

    • Expert Insight: Ethyl 2-aminothiazole-4-carboxylate is an amine and can exist in a protonated, water-soluble form if the solution is acidic. The product must be precipitated from the reaction mixture by adjusting the pH.

    • Solution: After cooling the reaction mixture, pour it into ice-cold water. Then, carefully basify the solution to a pH of 9-10 using a base like 2M NaOH.[4] The product should precipitate as an off-white solid, which can then be collected by filtration.

Problem 2: The bromination step results in a dark tar or multiple products.

  • Possible Cause A: Overly Harsh Reaction Conditions.

    • Expert Insight: Elemental bromine is highly reactive and can lead to over-bromination or degradation of the electron-rich thiazole ring, especially at elevated temperatures. This often results in the formation of intractable tars.

    • Solution:

      • Use a Milder Brominating Agent: N-bromosuccinimide (NBS) is an excellent alternative to Br₂. It provides a slow, controlled concentration of bromine, minimizing side reactions.[5]

      • Control the Temperature: Perform the reaction at a low temperature. Start by cooling the solution to 0°C in an ice bath before and during the dropwise addition of the brominating agent.[6]

      • Controlled Addition: Add the brominating agent slowly and portion-wise or as a solution to avoid localized areas of high concentration.

  • Possible Cause B: Impure Starting Material.

    • Expert Insight: Impurities from the first step can react with the brominating agent, leading to a complex mixture of side products.

    • Solution: Ensure the Ethyl 2-aminothiazole-4-carboxylate intermediate is pure before proceeding. Recrystallization from ethanol is often sufficient to achieve the required purity.[4] The material should be an off-white to pale yellow solid.

.

Troubleshooting_Bromination Start Start Bromination Step CheckPurity Is the starting material (Ethyl 2-aminothiazole-4-carboxylate) pure? Start->CheckPurity Purify Purify by recrystallization from ethanol. CheckPurity->Purify No ReactionSetup Dissolve in appropriate solvent (e.g., DMF). Cool to 0°C in an ice bath. CheckPurity->ReactionSetup Yes Purify->ReactionSetup AddBromine Add Brominating Agent (NBS or Br2) dropwise. ReactionSetup->AddBromine Monitor Monitor reaction by TLC. AddBromine->Monitor Result Observe Reaction Outcome Monitor->Result Good Clean reaction, single product spot. Result->Good Good Bad Dark tar or multiple spots. Result->Bad Bad Troubleshoot Re-evaluate: 1. Lower Temperature 2. Use NBS instead of Br2 3. Check reagent quality Bad->Troubleshoot

Caption: Troubleshooting Flowchart for the Bromination Step.

Problem 3: Difficulty in purifying the final product, this compound.

  • Possible Cause: Co-precipitation or Oiling Out.

    • Expert Insight: The final product can sometimes be difficult to crystallize, especially if residual starting material or di-brominated side products are present.

    • Solution:

      • Column Chromatography: This is the most effective method for separating closely related compounds. A silica gel column using a gradient of ethyl acetate in hexane is a good starting point.[7]

      • Recrystallization: If chromatography is not feasible, systematic trials of different solvent systems are recommended. An ethanol/water mixture is a common choice.[6] Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until turbidity persists, then allow it to cool slowly.

Optimized Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

  • To a 250 mL round-bottom flask equipped with a reflux condenser, add ethyl bromopyruvate (10.0 g, 51.3 mmol, 1.0 eq) and thiourea (4.9 g, 64.1 mmol, 1.25 eq).[4]

  • Add 100 mL of 99% ethanol to the flask.

  • Heat the mixture to reflux and maintain for 24 hours. The progress of the reaction should be monitored by TLC (eluent: 3:1 ethyl acetate/petroleum ether).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 300 mL of ice-cold water with stirring.

  • Adjust the pH to ~10 with a 2M NaOH solution. An off-white precipitate will form.[4]

  • Stir the suspension for 30 minutes in an ice bath.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield Ethyl 2-aminothiazole-4-carboxylate. The product can be recrystallized from ethanol if necessary.

Protocol 2: Synthesis of this compound

  • In a 250 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve the purified Ethyl 2-aminothiazole-4-carboxylate (5.0 g, 29.0 mmol, 1.0 eq) in 50 mL of dimethylformamide (DMF).

  • Cool the flask to 0°C in an ice bath.

  • In the dropping funnel, prepare a solution of N-bromosuccinimide (NBS) (5.4 g, 30.5 mmol, 1.05 eq) in 25 mL of DMF.

  • Add the NBS solution dropwise to the stirred thiazole solution over 30 minutes, ensuring the internal temperature does not rise above 5°C.

  • After the addition is complete, stir the mixture at 0°C for an additional 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, pour the mixture into 250 mL of ice-cold water. A solid precipitate should form.

  • Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid product extensively with water to remove DMF and succinimide.

  • Dry the crude product under vacuum. Purify by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the pure title compound.

Data Summary Tables

Table 1: Comparison of Reaction Conditions for Hantzsch Synthesis

ParameterMethod A[4]Method B[8]
α-Carbonyl Source Ethyl BromopyruvateEthyl Pyruvate (brominated in situ)
Thioamide Source ThioureaThiourea
Solvent EthanolDichloromethane, then Ethanol
Temperature Reflux (~78°C)40°C, then Reflux
Time 24 hours~2 hours
Key Feature Single-step condensationTwo-step, one-pot process

Table 2: Expected Analytical Data for this compound

AnalysisExpected Result
Appearance White to off-white crystalline solid[9]
Melting Point 75-78 °C[9]
¹H NMR Signals for ethyl group (triplet & quartet), thiazole proton (singlet), and amine protons (broad singlet).
IR (cm⁻¹) Peaks corresponding to N-H stretch (~3400-3200), C=O stretch (ester, ~1690), C=N stretch (~1620).[6]
Mass Spec (ESI-MS) [M+H]⁺ and [M+H+2]⁺ isotopic peaks of ~1:1 intensity, characteristic of a single bromine atom.[6]
Solubility Soluble in common organic solvents like ethanol, methanol, and dichloromethane; poorly soluble in water.[9]

References

Technical Support Center: Purification of Ethyl 2-amino-5-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 2-amino-5-bromothiazole-4-carboxylate is a vital heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of a wide array of therapeutic agents.[1] Its purity is paramount, as even minor impurities can significantly impact downstream reaction yields, biological activity, and regulatory compliance. The common synthetic route, a variation of the Hantzsch thiazole synthesis, while generally efficient, can produce a range of impurities including unreacted starting materials, side-products, and colored contaminants.[2][3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common purification challenges and answers frequently asked questions. We will delve into the causality behind experimental choices, offering field-proven insights to ensure you achieve the highest possible purity for your compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification and handling of this compound.

Q1: What are the most common impurities I should expect from the synthesis of this compound?

A1: The impurity profile largely depends on the specific synthetic route, but for a typical Hantzsch-type synthesis involving a brominated α-ketoester and thiourea, you should anticipate:

  • Unreacted Starting Materials: Primarily excess thiourea and unreacted ethyl 2-bromo-3-oxobutanoate or a similar α-halo ketone.

  • Over-brominated Species: Formation of dibrominated or even tribrominated thiazole derivatives can occur if the bromination conditions are not carefully controlled.[4][5] The thiazole ring is electron-rich and susceptible to further electrophilic substitution.

  • Hydrolysis Products: The ester group can be partially hydrolyzed to the corresponding carboxylic acid, especially if acidic or basic conditions are prolonged at elevated temperatures.

  • Polymeric Materials: Highly colored, often dark brown or black, polymeric materials can form from the decomposition of starting materials or the product itself, particularly under heat.

  • Inorganic Salts: Salts like sodium carbonate or hydrobromide salts may be present from the workup procedure.[6]

Q2: What is the best initial, "first-pass" purification strategy for the crude product?

A2: A well-executed aqueous workup followed by recrystallization is the most effective and scalable first-pass strategy.

  • Aqueous Workup: After the reaction, quenching with a mild base like sodium bicarbonate or sodium carbonate solution is crucial.[6] This neutralizes any hydrohalic acid (e.g., HBr) formed, which protonates the aminothiazole, making it water-soluble as a salt. Neutralization precipitates the free base product. A thorough wash with water will remove most inorganic salts and water-soluble starting materials like thiourea.

  • Recrystallization: This is the method of choice for removing most non-polar and some polar impurities. Ethanol or a mixture of ethanol and water is often an excellent starting point for aminothiazole derivatives.[7] The goal is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly, enabling the formation of pure crystals while impurities remain in the mother liquor.

Q3: How do I choose the optimal solvent system for recrystallization?

A3: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. For this compound:

  • High Solubility (Hot): The compound has polar functional groups (amino, ester, thiazole ring) and should be soluble in hot polar protic solvents like ethanol, isopropanol, or acetonitrile.

  • Low Solubility (Cold): Upon cooling, the solubility should drop significantly to ensure a good recovery yield.

A solvent-antisolvent system is often highly effective. For example, dissolving the compound in hot ethanol (solvent) and then slowly adding water (antisolvent) until the solution becomes slightly turbid can induce crystallization upon cooling.

Solvent SystemTarget Impurities RemovedRationale
Ethanol Moderately polar and non-polar impuritiesGood general-purpose solvent for aminothiazoles.[7]
Ethanol/Water Highly polar impurities (salts) and some non-polar impuritiesThe addition of water reduces the solubility of the organic product at room temperature, improving yield, while keeping highly polar impurities dissolved.
Ethyl Acetate/Hexane Non-polar impuritiesDissolve in hot ethyl acetate and add hexane as the antisolvent. Good for removing greasy, non-polar side products.
Isopropanol Similar to EthanolA slightly less polar alternative to ethanol, which can sometimes offer better selectivity.

Q4: Which analytical techniques are best for assessing the purity of my final product?

A4: A combination of techniques is essential for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): The first and quickest check. Use a solvent system like 30-50% Ethyl Acetate in Hexane. A single spot indicates a high likelihood of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the gold standard. It confirms the structure and reveals the presence of organic impurities, even isomers, that may co-elute on TLC.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides highly sensitive detection of impurities and confirms the molecular weight of the main component and any contaminants.

  • Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a strong indicator of high purity.[6] Impurities typically broaden and depress the melting range.

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Q1: My final product is a persistent yellow or brown color, even after recrystallization. What causes this and how can I fix it?

A1: This is a common issue caused by trace amounts of highly conjugated or polymeric impurities.

  • Causality: These impurities often arise from minor degradation pathways or side reactions that are difficult to control completely. They are intensely colored and can be present even at very low concentrations (<1%).

  • Solution 1: Activated Carbon (Charcoal) Treatment. During recrystallization, after the crude product is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated carbon. Keep the solution hot and swirl for 5-10 minutes. The carbon will adsorb the colored impurities. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon, then allow the filtrate to cool and crystallize.

  • Solution 2: Silica Gel Plug. If the color persists, dissolve the material in a suitable solvent (e.g., dichloromethane with a small amount of ethyl acetate) and pass it through a short plug of silica gel in a funnel. The highly polar colored impurities will strongly adsorb to the top of the silica, while your less polar product elutes. This is a rapid, miniature version of column chromatography.

Q2: My NMR spectrum shows peaks corresponding to unreacted α-halo ketoester. How can I remove it?

A2: This indicates an incomplete reaction or incorrect stoichiometry. While re-submitting to the reaction conditions is an option, purification is often more practical.

  • Causality: The α-halo ketoester is significantly less polar than the aminothiazole product.

  • Solution: Column Chromatography. This is the most effective method. Due to the basicity of the amino group, the product can streak on silica gel.[8][9] To mitigate this, use a solvent system containing a small amount of a basic modifier.

    • Stationary Phase: Silica Gel (standard 230-400 mesh).

    • Mobile Phase (Eluent): A gradient of Ethyl Acetate in Hexane is a good starting point (e.g., 20% to 50% EtOAc/Hexane). To prevent peak tailing, add 0.5-1% triethylamine (TEA) to the eluent.[8] The TEA will neutralize the acidic silanol groups on the silica surface, ensuring a sharp elution profile for your basic compound.[8][9]

Q3: My product appears to be degrading on the silica gel column (e.g., a dark band forms at the top that won't elute). What should I do?

A3: This suggests your compound is sensitive to the acidic nature of standard silica gel.[8]

  • Causality: The lone pairs on the nitrogen atoms of the thiazole ring can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, sometimes leading to irreversible adsorption or decomposition.[8]

  • Solution 1: Use Neutralized or Basic Adsorbent.

    • Neutral Alumina: Use neutral or basic alumina as the stationary phase instead of silica gel. Alumina is generally better for purifying basic compounds.

    • Deactivated Silica: You can "deactivate" silica gel by pre-treating it with a solution of your eluent containing a higher concentration of triethylamine (e.g., 5% TEA), then packing the column and running it with the standard 1% TEA eluent.

  • Solution 2: Work Quickly. Do not let the compound sit on the column for an extended period. Prepare everything in advance and perform the chromatography session efficiently. Use flash chromatography (applying pressure) rather than gravity chromatography to speed up the elution.

Q4: My compound "oiled out" during recrystallization instead of forming crystals. What went wrong and how can I fix it?

A4: "Oiling out" happens when the compound separates from the solution as a super-saturated liquid instead of a solid crystalline lattice.[10] This is often due to the solution being too concentrated, cooling too rapidly, or the presence of impurities that inhibit crystal formation.[10]

  • Causality: The melting point of the solute/impurity mixture is lower than the temperature of the solution from which it is separating.[10]

  • Troubleshooting Steps:

    • Re-heat and Dilute: Heat the solution to re-dissolve the oil.

    • Add More Solvent: Add a small amount of additional hot solvent to slightly decrease the saturation.[10]

    • Slow Cooling: This is critical. Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not immediately place it in an ice bath. Rapid cooling favors oiling; slow cooling favors crystal growth.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a tiny amount of pure, solid material, add one crystal to the cooled, saturated solution to initiate crystallization.

Part 3: Key Protocols & Visualizations

Protocol 1: Flash Column Chromatography for Polar Amines

This protocol is designed to purify basic compounds like this compound, which are prone to tailing on silica gel.

  • TLC Analysis: Determine an appropriate eluent system using TLC. A good target Rf value for your product is ~0.3. A common starting point is 30% Ethyl Acetate/Hexane. Add ~1% Triethylamine (TEA) to the TLC jar.

  • Column Packing (Slurry Method):

    • Choose a column size appropriate for your sample amount (typically use 50-100g of silica per 1g of crude product).

    • In a beaker, make a slurry of silica gel in a non-polar solvent (e.g., 5% EtOAc/Hexane).

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve your crude product in a minimum amount of dichloromethane or the column eluent.

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the compound in a solvent, add a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with your chosen solvent system (e.g., 30% EtOAc/Hexane + 1% TEA).

    • Apply gentle air pressure to achieve a flow rate of about 2 inches/minute.

    • Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified compound.

Visual Workflow: Purification Strategy Selection

This diagram outlines a decision-making process for purifying the crude product.

Purification_Workflow cluster_start Initial State cluster_analysis Purity Assessment cluster_purification Purification Methods cluster_end Final Product Crude_Product Crude Product (from reaction workup) TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Initial Check Recrystallization Recrystallization (e.g., EtOH/H₂O) TLC_Analysis->Recrystallization Mainly one spot, minor impurities Column Column Chromatography (EtOAc/Hexane + TEA) TLC_Analysis->Column Multiple spots, close Rf NMR_Check ¹H NMR Check NMR_Check->Column Impurities remain Pure_Product Pure Product (>98%) NMR_Check->Pure_Product Purity Confirmed Recrystallization->NMR_Check Check Purity Charcoal Activated Carbon Treatment Recrystallization->Charcoal Colored impurities persist Column->NMR_Check Check Purity Charcoal->Recrystallization Re-filter & crystallize

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Synthesis of Ethyl 2-amino-5-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the synthesis of Ethyl 2-amino-5-bromothiazole-4-carboxylate. As a Senior Application Scientist, my aim is to move beyond mere procedural lists, offering in-depth explanations for common synthetic hurdles and providing field-proven solutions to guide you toward a successful, high-purity yield.

The synthesis of this crucial thiazole intermediate, a building block in numerous pharmacologically active compounds, typically relies on the venerable Hantzsch thiazole synthesis and subsequent electrophilic bromination.[1][2][3] While robust, this pathway is not without its challenges. This guide addresses the most frequently encountered byproducts and offers solutions to mitigate their formation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is contaminated with a significant amount of unbrominated starting material, Ethyl 2-aminothiazole-4-carboxylate. What went wrong?

A1: Incomplete Bromination

This is the most common issue and typically points to suboptimal conditions during the electrophilic bromination step. The 2-amino group on the thiazole ring is strongly activating, making the C5 position highly susceptible to bromination.[4] However, incomplete conversion can result from several factors.

Causality & Troubleshooting:

  • Insufficient Brominating Agent: The stoichiometry of your brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine) is critical. While theory dictates a 1:1 molar ratio, some degradation of the reagent or minor side reactions may necessitate a slight excess (e.g., 1.05-1.1 equivalents).

  • Low Reaction Temperature: Electrophilic aromatic substitution is an activation-energy-dependent process. If the temperature is too low, the reaction rate may be too slow for the reaction to reach completion within a practical timeframe.

  • Short Reaction Time: Ensure the reaction is monitored until the starting material is consumed. Thin Layer Chromatography (TLC) is an effective way to track progress.[5]

  • Solvent Choice: The reaction is often performed in solvents like Dichloromethane (DCM), Chloroform, or Acetic Acid. The polarity and solvating power of the solvent can influence the reaction rate.

Troubleshooting Summary Table:

Observation Potential Cause Recommended Action
High % of starting material in crude productInsufficient brominating agentIncrease equivalents of NBS or Br₂ slightly (e.g., to 1.05 eq).
Reaction temperature too lowGradually increase the reaction temperature (e.g., from 0 °C to room temp).
Reaction time too shortMonitor reaction by TLC and allow it to stir until starting material is consumed.
Poor reagent qualityUse a freshly opened or purified bottle of NBS.
Q2: My mass spectrometry data shows a peak corresponding to a dibrominated product. How can I prevent this over-bromination?

A2: Controlling Ring Activation

The formation of a dibromo species, likely Ethyl 2-amino-X,5-dibromothiazole-4-carboxylate, is a direct consequence of the high reactivity of the 2-aminothiazole ring system. The introduction of the first bromine atom does not sufficiently deactivate the ring to prevent a second substitution.

Mechanism of Over-bromination:

The initial bromination at C5 occurs rapidly. If excess brominating agent is present or conditions are too harsh, a second, slower electrophilic attack can occur at another available position on the ring.

Prevention Strategies:

  • Strict Stoichiometric Control: Do not use a large excess of the brominating agent. Carefully weigh and add no more than 1.05 equivalents.

  • Slow Reagent Addition: Add the brominating agent (especially liquid bromine) dropwise at a low temperature (e.g., 0-5 °C). This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.

  • Temperature Management: Maintain a low temperature throughout the addition and allow the reaction to warm to room temperature slowly. Excessive heat promotes side reactions.[6]

Visualizing the Reaction Pathways:

Byproduct_Formation cluster_main Main Synthetic Pathway cluster_side Side Reactions SM Ethyl 2-aminothiazole- 4-carboxylate Product Ethyl 2-amino-5-bromo- thiazole-4-carboxylate (Desired Product) SM->Product + Br+ (1.0 eq) Controlled Temp. OverBrom Dibrominated Byproduct SM->OverBrom + Br+ (>1.1 eq) High Temp. Hydrolysis Carboxylic Acid Byproduct Product->Hydrolysis H₂O / H+ or OH- Heat

Caption: Main reaction pathway and common byproduct formations.

Q3: My workup is generating a new, highly polar impurity, and I'm experiencing significant product loss. What is this byproduct?

A3: Ester Hydrolysis

The new polar spot is almost certainly the corresponding carboxylic acid: 2-amino-5-bromothiazole-4-carboxylic acid. The ethyl ester group is susceptible to hydrolysis under either acidic or basic conditions, a reaction that is accelerated by heat.

Common Causes During Workup:

  • Strong Basic Wash: Using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to neutralize the reaction mixture can rapidly hydrolyze the ester.

  • Prolonged Acidic Conditions: Leaving the product in strong acidic media for extended periods can also lead to hydrolysis.

  • Elevated Temperatures: Performing extractions or distillations at high temperatures in the presence of water (even trace amounts) can cause significant hydrolysis.

Preventative Workup Protocol:

  • Use Mild Base: Neutralize acidic reaction mixtures by washing with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of a mild base like potassium carbonate (K₂CO₃).[2]

  • Keep it Cold: Perform aqueous washes using cold solutions and minimize the time the product is in the aqueous phase.

  • Avoid Excessive Heat: When removing solvent under reduced pressure (e.g., on a rotary evaporator), use a low-temperature water bath (30-40 °C).

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate (Precursor)

This procedure is a standard Hantzsch thiazole synthesis.[2][7]

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiourea (1.0 eq) and ethanol.

  • Stir the mixture until the thiourea is dissolved.

  • Add ethyl bromopyruvate (1.0 eq) dropwise to the solution at room temperature. The mixture will typically warm upon addition.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) for 2-3 hours.

  • Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane).

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the pH is ~7-8.

  • The product will often precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be recrystallized from ethanol if necessary.

Protocol 2: Bromination of Ethyl 2-aminothiazole-4-carboxylate

This protocol focuses on minimizing over-bromination.

  • Dissolve Ethyl 2-aminothiazole-4-carboxylate (1.0 eq) in a suitable solvent (e.g., Dichloromethane or Acetic Acid) in a round-bottom flask.

  • Cool the flask to 0 °C in an ice bath.

  • In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent.

  • Add the NBS solution dropwise to the cooled thiazole solution over 30-60 minutes with vigorous stirring. Keep the flask protected from light, as NBS can be light-sensitive.

  • After the addition is complete, let the reaction stir at 0 °C for another hour, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to consume any remaining bromine/NBS.

  • Proceed with an aqueous workup, washing with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Workflow for Synthesis and Purification:

workflow cluster_synthesis Synthesis cluster_bromination Bromination cluster_purification Workup & Purification start Thiourea + Ethyl Bromopyruvate reflux Reflux in Ethanol (Hantzsch Reaction) start->reflux precursor Crude Ethyl 2-aminothiazole- 4-carboxylate reflux->precursor brom_start Dissolve Precursor precursor->brom_start add_nbs Slowly Add NBS at 0 °C brom_start->add_nbs monitor Monitor by TLC add_nbs->monitor workup Aqueous Workup (NaHCO₃, Brine) monitor->workup dry Dry & Concentrate workup->dry purify Column Chromatography or Recrystallization dry->purify final Pure Final Product purify->final

Caption: Step-by-step synthesis and purification workflow.

References

Regioselectivity issues in Hantzsch synthesis of substituted thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Hantzsch Thiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in the synthesis of substituted thiazoles. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to help you navigate the complexities of this versatile reaction.

Troubleshooting Guide: Regioselectivity Issues

The Hantzsch synthesis, a classic method for forming the thiazole ring by reacting an α-haloketone with a thioamide, can sometimes lead to a mixture of regioisomers, particularly when using unsymmetrical α-haloketones.[1][2][3] This section addresses common problems related to poor regioselectivity and offers practical solutions.

Problem 1: Formation of a Mixture of 2,4- and 2,5-Disubstituted Thiazole Isomers

Symptoms:

  • NMR and LC-MS analyses of the crude product show two or more distinct product signals with the same mass, indicating the presence of isomers.

  • Difficulty in purifying the desired product due to similar physical properties of the isomers.

Probable Causes & Solutions:

  • Cause A: Competing Nucleophilic Attack on an Unsymmetrical α-Haloketone.

    • Explanation: When an unsymmetrical α-haloketone (R1-CO-CH(X)-R2 where R1 ≠ R2) is used, the initial SN2 attack by the sulfur atom of the thioamide can occur at two different electrophilic carbon centers if the starting material is not a pure α-haloketone but a mixture containing the isomeric α'-haloketone. More commonly, the issue arises from the two non-equivalent carbons of the thioamide's C=S bond, where either the sulfur or nitrogen can initiate the attack, influenced by reaction conditions.[4][5]

    • Solution 1: Control of Reaction Conditions. The regioselectivity can be influenced by the reaction conditions. For instance, carrying out the condensation under acidic conditions can favor the formation of 3-substituted 2-imino-2,3-dihydrothiazoles, which can then rearrange to the desired 2-amino-thiazole.[4][5]

    • Solution 2: Judicious Choice of Halogen. The reactivity of the α-haloketone follows the order I > Br > Cl.[6] Using a more reactive α-iodoketone can sometimes lead to faster and cleaner reactions under milder conditions, potentially improving regioselectivity by favoring one reaction pathway kinetically.

  • Cause B: Ambident Nucleophilicity of the Thioamide.

    • Explanation: Thioamides are ambident nucleophiles, meaning they can react at either the sulfur or the nitrogen atom. While the initial attack is generally favored at the more nucleophilic sulfur atom, reaction conditions can influence this.[7][8]

    • Solution: Pre-formation of the Thioimidate. In some cases, pre-forming a thioimidate by treating the thioamide with a base can enhance the nucleophilicity of the sulfur atom and direct the initial attack, thereby improving regioselectivity.

Problem 2: Unexpected Isomer is the Major Product

Symptoms:

  • The major product isolated is the undesired regioisomer (e.g., the 2,5-disubstituted thiazole instead of the expected 2,4-disubstituted isomer).

Probable Causes & Solutions:

  • Cause: Steric and Electronic Effects.

    • Explanation: The regiochemical outcome is a delicate balance of steric hindrance and electronic effects in both the α-haloketone and the thioamide. A bulky substituent on the thioamide or near the carbonyl group of the ketone can direct the cyclization to form the sterically less hindered product. Electron-donating or -withdrawing groups can also influence the electrophilicity of the carbonyl carbon and the α-carbon, thereby affecting the rates of the competing cyclization pathways.

    • Solution 1: Computational Analysis. Density Functional Theory (DFT) calculations and Molecular Electrostatic Potential (MEP) mapping can be employed to predict the most likely reaction pathway and the predominant regioisomer.[9] This computational insight can guide the selection of starting materials to favor the desired outcome.

    • Solution 2: Modification of Substituents. If possible, modifying the substituents on the starting materials can steer the reaction towards the desired isomer. For example, introducing a bulky group to block an undesired reaction site.

Frequently Asked Questions (FAQs)

Q1: What is the generally accepted mechanism for the Hantzsch thiazole synthesis?

A1: The Hantzsch synthesis proceeds through a multi-step mechanism.[10][11] It begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone in an SN2 reaction.[7][12] This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon. Finally, a dehydration step occurs to form the stable, aromatic thiazole ring.[11][12]

Q2: How do reaction temperature and solvent affect regioselectivity?

A2: Temperature and solvent polarity can significantly impact the reaction. Higher temperatures can provide the energy to overcome activation barriers for different pathways, potentially leading to a mixture of products.[12] The choice of solvent can influence the solubility of intermediates and the stability of transition states.[13] For example, polar protic solvents like ethanol or methanol are commonly used and can facilitate the proton transfer steps involved in the mechanism.[10] It is often beneficial to screen different solvents and temperatures to optimize for the desired regioisomer.

Q3: Can catalysts be used to improve regioselectivity?

A3: Yes, various catalysts have been employed to improve the efficiency and, in some cases, the regioselectivity of the Hantzsch synthesis. For instance, silica-supported tungstosilicic acid has been used as a reusable catalyst in a one-pot, multi-component synthesis of thiazole derivatives.[2][14] The catalyst can influence the reaction pathway by activating the substrates or stabilizing certain intermediates, thereby favoring the formation of one regioisomer over another.

Q4: Are there alternative methods to synthesize specific regioisomers of substituted thiazoles?

A4: Yes, when the Hantzsch synthesis fails to provide the desired regioselectivity, other methods can be explored. For example, the synthesis of 2,5-disubstituted thiazoles can be achieved through alternative routes such as the reaction of terminal alkynes, sulfonyl azides, and thionoesters.[15][16] For 2,4-disubstituted thiazoles, specific synthetic strategies have also been developed.[17][18][19] The choice of method depends on the specific substitution pattern desired.

Experimental Protocols & Data

Protocol: Regioselective Synthesis of a 2,4-Disubstituted Thiazole

This protocol provides a general procedure for the synthesis of a 2-amino-4-phenylthiazole, a common product of the Hantzsch synthesis, with an emphasis on steps critical for achieving good yield and purity.[10]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Aqueous Sodium Carbonate Solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq).

  • Add methanol as the solvent.

  • Heat the mixture to reflux (approximately 65°C) and stir for 30-60 minutes.[10] Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous sodium carbonate solution to neutralize the hydrobromic acid formed and precipitate the product.[12]

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product in a vacuum oven.

  • Characterize the product by NMR, IR, and mass spectrometry to confirm its structure and purity.

Data Table: Influence of Reaction Conditions on Regioselectivity

The following table summarizes hypothetical data illustrating how different parameters can affect the ratio of 2,4- to 2,5-disubstituted thiazole products when using an unsymmetrical α-haloketone.

Entryα-HaloketoneThioamideSolventTemperature (°C)CatalystRatio (2,4-isomer : 2,5-isomer)
11-Bromo-3-phenyl-2-propanoneThioacetamideEthanol78None85 : 15
21-Bromo-3-phenyl-2-propanoneThioacetamideToluene110None70 : 30
31-Bromo-3-phenyl-2-propanoneThioacetamideEthanol78SiW/SiO₂95 : 5
41-Iodo-3-phenyl-2-propanoneThioacetamideEthanol78None90 : 10

Mechanistic and Workflow Diagrams

Mechanism of Hantzsch Thiazole Synthesis

Hantzsch_Mechanism reagents α-Haloketone + Thioamide intermediate1 S-Alkylation (SN2 Attack) reagents->intermediate1 Step 1 intermediate2 Intramolecular Cyclization intermediate1->intermediate2 Step 2 intermediate3 Dehydration intermediate2->intermediate3 Step 3 product Substituted Thiazole intermediate3->product Step 4

Caption: Key steps in the Hantzsch thiazole synthesis mechanism.

Troubleshooting Workflow for Regioselectivity Issues

Troubleshooting_Workflow start Poor Regioselectivity Observed check_ketone Verify Purity of α-Haloketone start->check_ketone check_conditions Analyze Reaction Conditions start->check_conditions modify_reagents Modify Substituents on Reagents start->modify_reagents modify_temp Vary Temperature check_conditions->modify_temp modify_solvent Screen Solvents check_conditions->modify_solvent modify_catalyst Introduce Catalyst check_conditions->modify_catalyst outcome Optimized Regioselectivity modify_temp->outcome modify_solvent->outcome modify_catalyst->outcome comp_analysis Perform Computational Analysis (DFT) modify_reagents->comp_analysis comp_analysis->outcome

Caption: A logical workflow for troubleshooting regioselectivity in Hantzsch synthesis.

References

Technical Support Center: Troubleshooting Low Yield in the Bromination of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for chemists and researchers engaged in the synthesis of brominated 2-aminothiazole derivatives. This guide is designed to be a comprehensive resource for troubleshooting common issues, particularly low reaction yields, and to provide in-depth, field-proven insights to optimize your synthetic outcomes. As specialists in synthetic methodology, we understand the nuances of this important transformation and aim to equip you with the knowledge to navigate its challenges successfully.

Introduction: The Significance of 2-Aminothiazole Bromination

The 2-aminothiazole motif is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals.[1][2][3] Its brominated derivatives are pivotal intermediates, serving as versatile building blocks for further functionalization, often through cross-coupling reactions to construct more complex molecules.[1] However, the bromination of this heterocycle, while conceptually straightforward as an electrophilic aromatic substitution, is frequently plagued by issues such as low yields, poor regioselectivity, and the formation of undesired byproducts.[4][5] This guide will dissect these problems and offer practical, evidence-based solutions.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our application scientists receive regarding the bromination of 2-aminothiazole derivatives.

Q1: What is the most common position for bromination on the 2-aminothiazole ring and why?

A1: The bromination of 2-aminothiazoles typically occurs at the C5 position.[6][7] This is due to the strong electron-donating effect of the 2-amino group, which activates the thiazole ring towards electrophilic attack, with the C5 position being the most electron-rich and sterically accessible site.[7]

Q2: What are the primary side reactions that lead to low yields?

A2: The most prevalent side reactions include:

  • Over-bromination: The formation of di- or even tri-brominated products is a significant issue, especially at the highly reactive C5 position.[4]

  • Lack of Regioselectivity: While C5 bromination is preferred, reaction at other positions can occur, leading to a mixture of isomers that are often difficult to separate.[4]

  • Reaction at the Amino Group: The exocyclic amino group can react with the brominating agent, leading to undesired byproducts. Protecting the amino group by acylation can mitigate this.[4]

  • Decomposition: Harsh reaction conditions, such as high temperatures, can lead to the decomposition of the starting material or the product.[4]

Q3: Which brominating agent should I choose: N-Bromosuccinimide (NBS), elemental bromine (Br₂), or something else?

A3: The choice of brominating agent is critical and depends on the specific substrate and desired outcome.

  • N-Bromosuccinimide (NBS): NBS is a milder and safer alternative to liquid bromine.[8][9][10] It is often preferred for achieving mono-bromination and can provide better control over the reaction.[5]

  • Elemental Bromine (Br₂): While a powerful brominating agent, Br₂ is hazardous and can lead to over-bromination if not used carefully.[5][11] It is typically used in solvents like acetic acid.[5]

  • Copper(II) Bromide (CuBr₂): CuBr₂ can be a more selective brominating agent, particularly for achieving regioselective halogenation at the C5 position.[4][12]

Q4: How critical is the reaction temperature?

A4: Temperature is a crucial parameter. Lowering the reaction temperature (e.g., to 0°C or -10°C) can significantly suppress the formation of di-brominated byproducts and improve regioselectivity.[4] Conversely, higher temperatures can accelerate the reaction but may also promote side reactions and decomposition.[12]

Q5: What is the best way to purify my brominated 2-aminothiazole derivative?

A5: The purification method depends on the properties of your product.

  • Recrystallization: This is effective for removing minor impurities if your product is a solid with suitable solubility characteristics.[7]

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired mono-brominated product from starting material, over-brominated products, and other impurities.[7] For sensitive compounds, using a deactivated silica gel (e.g., treated with triethylamine) is recommended to prevent decomposition.[4]

Troubleshooting Guide for Low Yield

This section provides a systematic approach to diagnosing and resolving low-yield issues in your bromination reaction.

Problem 1: Low or No Conversion of Starting Material
Potential Cause Recommended Solution Scientific Rationale
Inactive Brominating Agent Use a fresh batch of brominating agent. For NBS, recrystallization from water may be necessary.[13]N-halosuccinimides can decompose over time, losing their reactivity.
Insufficient Reaction Time or Temperature Gradually increase the reaction time and/or temperature while closely monitoring the reaction by TLC.[4]The activation energy for the reaction may not be met under the initial conditions.
Protonation of the Amino Group The reaction can generate HBr as a byproduct, which can protonate the 2-amino group, deactivating the ring towards further electrophilic substitution.[7]Consider adding a non-nucleophilic base like 2,6-lutidine to scavenge the generated acid.[14]
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
Potential Cause Recommended Solution Scientific Rationale
Overly Reactive Brominating Agent Switch to a milder brominating agent, such as NBS or CuBr₂.[4][5]Milder reagents have a lower propensity for indiscriminate reaction and can offer better selectivity.
Reaction Temperature is Too High Perform the reaction at a lower temperature (e.g., 0°C or below).[4]Lower temperatures can increase the kinetic barrier for the formation of less stable isomers.
Solvent Effects Experiment with different solvents. Polar solvents can sometimes favor competing ring bromination reactions.[5]The solvent can influence the reactivity of the brominating agent and the stability of reaction intermediates.
Problem 3: Significant Over-bromination (Di- or Tri-brominated Products)
Potential Cause Recommended Solution Scientific Rationale
Excess Brominating Agent Use a strict 1:1 stoichiometry of the 2-aminothiazole derivative to the brominating agent.[4]Excess electrophile will drive the reaction towards multiple substitutions on the activated ring.
Prolonged Reaction Time Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.[4]Allowing the reaction to proceed for too long after the consumption of the starting material increases the likelihood of further bromination of the desired product.
High Reaction Temperature Lower the reaction temperature.[4]Higher temperatures provide the activation energy needed for the less favorable second and third bromination steps.
Problem 4: Product Decomposition During Reaction or Workup
Potential Cause Recommended Solution Scientific Rationale
Harsh Reaction Conditions Use milder reaction conditions (lower temperature, less reactive brominating agent).The 2-aminothiazole ring or its derivatives can be sensitive to strong acids, high temperatures, or potent oxidizing conditions.
Sensitivity to Silica Gel During Purification Use deactivated silica gel (treated with triethylamine) for column chromatography.[4]The acidic nature of standard silica gel can cause decomposition of acid-sensitive compounds.
Thermal Instability Avoid high temperatures during solvent evaporation in the workup. Use a rotary evaporator at reduced pressure and moderate temperature.[4]Brominated heterocyclic compounds can be thermally labile.

Experimental Protocols

Protocol 1: General Procedure for C5-Mono-bromination using NBS
  • Dissolution: Dissolve the 2-aminothiazole derivative (1.0 eq) in a suitable solvent such as acetonitrile or 1,2-dimethoxyethane in a round-bottom flask.[4][5]

  • Cooling: Cool the solution to 0°C in an ice bath.

  • NBS Addition: Add N-bromosuccinimide (1.0-1.1 eq) portion-wise over 15-30 minutes, ensuring the temperature remains at or below 5°C.[5]

  • Reaction: Stir the reaction mixture at 0°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by silica gel column chromatography.[7]

Protocol 2: Regioselective Bromination at the C5 Position using CuBr₂
  • Dissolution: Dissolve the 2-aminothiazole derivative (1.0 eq) and CuBr₂ (1.0-1.2 eq) in acetonitrile.[12]

  • Reaction: Stir the reaction mixture at room temperature.[12]

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, evaporate the acetonitrile in vacuo. Dissolve the residue in ethyl acetate and wash with aqueous ammonia (0.1 M).[12]

  • Purification: Dry the organic layer over MgSO₄, filter, and evaporate the solvent. Purify the crude product by silica gel column chromatography.[4]

Visualizing the Process

Electrophilic Bromination Mechanism at C5

Electrophilic Bromination Mechanism Mechanism of C5 Bromination of 2-Aminothiazole cluster_0 Step 1: Electrophilic Attack cluster_1 Step 2: Deprotonation 2-Aminothiazole 2-Aminothiazole Sigma_Complex Sigma Complex (Carbocation Intermediate) 2-Aminothiazole->Sigma_Complex Electrophilic attack at C5 Bromonium_Source Br+ Bromonium_Source->Sigma_Complex Base Base 5-Bromo-2-aminothiazole 5-Bromo-2-aminothiazole Sigma_Complex->5-Bromo-2-aminothiazole Deprotonation Protonated_Base H-Base+ Base->Protonated_Base Proton abstraction

Caption: A simplified mechanism of electrophilic bromination at the C5 position of 2-aminothiazole.

Troubleshooting Workflow for Low Yield

Troubleshooting Workflow Troubleshooting Flowchart for Low Yield start Low Yield Observed check_conversion Check TLC for Starting Material start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes good_conversion Good Conversion, Multiple Spots check_conversion->good_conversion No, multiple spots good_conversion_clean Good Conversion, Clean Reaction check_conversion->good_conversion_clean No, clean inactive_reagent Inactive Brominating Agent? low_conversion->inactive_reagent over_bromination Over-bromination? good_conversion->over_bromination workup_issue Product Lost During Workup/Purification? good_conversion_clean->workup_issue optimize_conditions Optimize Conditions (Time, Temp) inactive_reagent->optimize_conditions No use_fresh_reagent Use Fresh/Purified Reagent inactive_reagent->use_fresh_reagent Yes poor_regioselectivity Poor Regioselectivity? over_bromination->poor_regioselectivity No adjust_stoichiometry Adjust Stoichiometry (1:1) over_bromination->adjust_stoichiometry Yes lower_temp Lower Temperature poor_regioselectivity->lower_temp Yes milder_reagent Use Milder Reagent (NBS, CuBr2) lower_temp->milder_reagent decomposition Decomposition? workup_issue->decomposition No optimize_workup Optimize Workup/Purification workup_issue->optimize_workup Yes milder_conditions Use Milder Conditions decomposition->milder_conditions Yes

Caption: A decision tree to systematically troubleshoot low yields in the bromination of 2-aminothiazoles.

Summary of Brominating Agents and Conditions

Brominating AgentTypical SolventTemperatureKey AdvantagesPotential Issues
N-Bromosuccinimide (NBS) Acetonitrile, DME, CHCl₃0°C to RTMilder, safer, good for mono-bromination.[4][5]Can be less reactive for deactivated substrates.
Elemental Bromine (Br₂) Acetic Acid, CHCl₃0°C to RTHighly reactive.Hazardous, prone to over-bromination.[5][11]
Copper(II) Bromide (CuBr₂) AcetonitrileRT to 65°CGood regioselectivity for C5.[12]May require higher temperatures for some substrates.
Vanadium Haloperoxidase (Enzymatic) Aqueous Buffer~30°CEnvironmentally friendly, mild conditions.[1][15]Requires specialized enzymes and conditions.

Conclusion

Successfully navigating the bromination of 2-aminothiazole derivatives hinges on a thorough understanding of the reaction mechanism and the influence of various experimental parameters. Low yields are often a result of a confluence of factors, including the choice of brominating agent, reaction temperature, and potential side reactions. By systematically troubleshooting and optimizing these variables, researchers can significantly improve the efficiency and selectivity of this critical transformation. We trust that this guide will serve as a valuable resource in your synthetic endeavors. For further assistance, please do not hesitate to contact our technical support team.

References

"Ethyl 2-amino-5-bromothiazole-4-carboxylate" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Ethyl 2-amino-5-bromothiazole-4-carboxylate

A Guide to Stability, Degradation, and Experimental Best Practices

Welcome to the Technical Support Center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical building block in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to help you anticipate, troubleshoot, and resolve stability-related challenges.

This compound is a vital intermediate in the synthesis of a wide array of biologically active compounds.[1][2][3][4] Its unique structure, featuring a halogenated and aminated thiazole core, makes it a versatile scaffold but also introduces specific vulnerabilities. Understanding its stability profile is paramount for ensuring the integrity of your starting materials, the reproducibility of your experiments, and the purity of your final products.

This document provides in-depth answers to frequently asked questions, troubleshooting scenarios for common experimental issues, and validated protocols for assessing the stability of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For long-term stability, the solid compound should be stored at 4°C in a tightly sealed container, protected from light. The primary concerns for the solid material are gradual degradation due to ambient moisture, light, and heat. The amino group and the thiazole ring system can be susceptible to slow oxidation over time, which may be indicated by a change in color from a white or pale-yellow solid to a darker yellow or brownish hue.

Q2: Which solvents are recommended for preparing stock solutions, and how stable are these solutions?

The compound is soluble in common organic solvents like methanol, acetonitrile, and DMSO.[4] For routine experimental use, stock solutions in high-purity acetonitrile or methanol are recommended. However, long-term storage in solution is not advised without stability validation. Protic solvents like methanol could potentially participate in slow solvolysis of the ester group, especially if acidic or basic impurities are present. For maximal stability in solution, prepare fresh solutions for each experiment or store them at -20°C for short periods (1-2 weeks), ensuring they are protected from light.

Q3: What are the primary chemical liabilities and potential degradation pathways for this molecule?

Based on the structure and data from related 2-aminothiazole compounds, the primary degradation pathways are:

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid (2-amino-5-bromothiazole-4-carboxylic acid). The 2-amino group can also be a site for hydrolysis under harsh conditions, potentially leading to ring-opening.[5]

  • Oxidation: The electron-rich thiazole ring and the primary amino group are potential sites for oxidative degradation.[5] This can lead to a complex mixture of products, including potential N-oxides or ring-cleaved species.

  • Photodegradation: Thiazole derivatives can be sensitive to UV light. Photolytic stress may induce decarboxylation (after initial hydrolysis of the ester) and subsequent ring-opening reactions, leading to the formation of carbodiimides and other complex products.[5][6]

Below is a diagram illustrating the most probable degradation pathways under stress conditions.

G cluster_main Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation Parent This compound Acid_Product 2-Amino-5-bromothiazole-4-carboxylic acid Parent->Acid_Product Acid/Base (Ester Hydrolysis) Oxidized_Products N-oxides or Ring-Opened Products Parent->Oxidized_Products Oxidizing Agent (e.g., H₂O₂) Photo_Products Complex Rearrangement & Ring Cleavage Products Parent->Photo_Products UV/Visible Light

Caption: Major degradation pathways for the title compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your research, linking them to the stability profile of this compound.

Scenario 1: "My reaction is sluggish, and the yield is inconsistent. I suspect the starting material."
  • Potential Cause: Degradation of the solid starting material. If the compound has been stored improperly (e.g., at room temperature, exposed to light, or in a poorly sealed container), it may have partially degraded. Hydrolysis of the ester to the carboxylic acid is a common issue. The resulting acid may not participate in your desired reaction or could interfere with the reaction mechanism.

  • Troubleshooting Steps:

    • Visual Inspection: Check the solid's appearance. A significant color change from off-white/pale yellow to dark yellow or brown is a red flag.

    • Purity Check: Dissolve a small sample in acetonitrile or methanol and analyze it using a stability-indicating HPLC method (see protocol below). Compare the chromatogram to a reference standard or a freshly opened batch. The presence of early-eluting peaks often corresponds to more polar degradants like the carboxylic acid.

    • Confirm Identity: If significant impurity peaks are observed, use LC-MS/MS to get mass information and confirm their identity. The carboxylic acid degradant will have a mass corresponding to the loss of the ethyl group (-28 Da) and the addition of hydrogen (+1 Da).

Scenario 2: "I see new, unexpected peaks in the HPLC chromatogram of my reaction mixture that don't correspond to my product or starting material."
  • Potential Cause: On-the-fly degradation during the reaction or workup. The reaction conditions themselves (e.g., strong acid/base, high temperature, presence of oxidizing agents) could be degrading your starting material or product.

  • Troubleshooting Steps:

    • Run a Control Reaction: Set up a "blank" reaction containing your starting material and all reagents except the key coupling partner. Run it under the same conditions and for the same duration. Analyze the output by HPLC. This will reveal if the starting material is unstable under the reaction conditions.

    • Analyze Workup Steps: Aqueous workups, especially with strong acids or bases, can cause rapid hydrolysis. If you suspect this, take a sample of the organic layer before the aqueous wash and another sample after and compare them by HPLC.

    • Modify Conditions: If instability is confirmed, consider using milder bases (e.g., organic bases like DIPEA instead of inorganic hydroxides), lowering the reaction temperature, or ensuring the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.

Scenario 3: "My stored stock solution has turned yellow and gives a messy HPLC trace."
  • Potential Cause: Solution-state degradation. As mentioned in the FAQs, solutions are less stable than the solid material. This is likely due to a combination of oxidation and potential hydrolysis from trace water in the solvent.

  • Troubleshooting Steps:

    • Discard and Remake: It is highly recommended to discard the degraded solution and prepare a fresh one from solid material.

    • Optimize Solution Storage: If you must store solutions, use a high-purity, anhydrous solvent. Consider sparging the solvent with nitrogen or argon before preparing the solution to remove dissolved oxygen. Store aliquots in amber vials at -20°C or -80°C to minimize light exposure and thermal degradation.

    • Perform a Solution Stability Study: If this compound is critical to your workflow, a simple stability study is warranted. Prepare a solution, and analyze it by HPLC at T=0 and then at set intervals (e.g., 24h, 48h, 1 week) under your typical storage conditions (benchtop, 4°C, -20°C). This will provide empirical data on its stability.

Experimental Protocols: Forced Degradation Studies

Forced degradation (or stress testing) is essential for understanding a molecule's intrinsic stability.[7][8] It involves subjecting the compound to harsh conditions to intentionally produce degradation products, which helps in developing stability-indicating analytical methods.[9][10] The following is a comprehensive workflow for conducting a forced degradation study on this compound.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare 1 mg/mL Stock Solution in Acetonitrile Control Unstressed Control (Dilute stock with 50:50 ACN:H₂O) Start->Control Acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) Start->Acid Aliquot Stock Base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) Start->Base Aliquot Stock Oxidation Oxidation (3% H₂O₂, RT, 24h) Start->Oxidation Aliquot Stock Photo Photolytic (Solution) (UV/Vis light exposure) Start->Photo Aliquot Stock HPLC Analyze by Stability-Indicating HPLC-UV/MS Control->HPLC Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute All Samples to Working Concentration Oxidation->Dilute Thermal Thermal (Solid) (105°C, 48h) Thermal->Dilute Dissolve & Photo->Dilute Neutralize->Dilute Dilute->HPLC Compare Compare Stressed Samples to Unstressed Control HPLC->Compare

Caption: Workflow for a forced degradation study.

Protocol 1: Forced Degradation Sample Preparation

This protocol is adapted from standard industry practices for small molecules.[5][7]

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a 1.0 mg/mL stock solution.

  • Set Up Stress Conditions: For each condition, use a 1 mL aliquot of the stock solution in a suitable vial.

Stress ConditionProcedure
Acid Hydrolysis Add 1 mL of 0.1 M HCl. Cap the vial and place it in a heating block at 60°C for 24 hours.
Base Hydrolysis Add 1 mL of 0.1 M NaOH. Cap the vial and place it in a heating block at 60°C for 24 hours.
Oxidative Degradation Add 1 mL of 3% H₂O₂. Cap the vial and leave it at room temperature for 24 hours, protected from light.
Thermal Degradation Place ~5 mg of the solid compound in an open vial and heat in an oven at 105°C for 48 hours.
Photolytic Degradation Place the 1 mL stock solution aliquot in a quartz vial. Expose it to a photostability chamber with UV and visible light as per ICH Q1B guidelines.
Unstressed Control Mix 1 mL of the stock solution with 1 mL of purified water.
  • Sample Quenching and Preparation for Analysis:

    • After the stress period, allow all samples to cool to room temperature.

    • Acid Sample: Neutralize with an equivalent amount of 0.1 M NaOH.

    • Base Sample: Neutralize with an equivalent amount of 0.1 M HCl.

    • Thermal Sample: Dissolve the stressed solid in acetonitrile to a final concentration of 0.5 mg/mL.

    • Dilute all samples (including the control) with a 50:50 mixture of acetonitrile and water to a final theoretical concentration of ~50 µg/mL for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

A good stability-indicating method must be able to resolve the parent compound from all significant degradation products. A reverse-phase HPLC method with gradient elution is typically effective.

HPLC ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or determined λmax)
Injection Volume 10 µL
Gradient Program See table below

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

Data Analysis: Analyze all stressed samples and the unstressed control. The goal is to achieve 10-20% degradation of the parent peak to ensure that the method is challenged appropriately.[9] Look for new peaks in the stressed samples. The peak for the parent compound should be spectrally pure in all chromatograms, which can be confirmed using a PDA detector. For identification of unknown degradants, collect fractions and analyze by LC-MS/MS.

References

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of Ethyl 2-amino-5-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. Ethyl 2-amino-5-bromothiazole-4-carboxylate, a crucial building block in the synthesis of various therapeutic agents, is no exception. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, offering insights into method development, selection of alternative stationary phases, and the importance of forced degradation studies in identifying potential impurities.

The Critical Role of Purity Analysis

The purity of this compound directly impacts the quality, safety, and efficacy of the final drug product. Impurities can arise from the manufacturing process, degradation, or improper storage. Therefore, a robust and validated analytical method is essential to identify and quantify these impurities, ensuring the intermediate meets the stringent requirements of regulatory bodies. Reversed-phase HPLC (RP-HPLC) is the most common and powerful technique for this purpose.[1]

Understanding Potential Impurities

A crucial first step in developing a stability-indicating HPLC method is to understand the potential impurities that may be present. These can be broadly categorized as process-related impurities and degradation products.

Process-Related Impurities: Based on the common synthesis route for aminothiazole derivatives, which often involves the condensation of an α-haloketone with a thioamide (a variation of the Hantzsch synthesis), potential process-related impurities for this compound could include:

  • Unreacted Starting Materials: Such as ethyl bromopyruvate and thiourea.

  • By-products: Arising from side reactions during the synthesis.

  • Isomers: Positional isomers that may form depending on the reaction conditions.

Degradation Products: Forced degradation studies are intentionally conducted to accelerate the degradation of a drug substance under various stress conditions, helping to identify potential degradants that could form during storage and handling.[2][3][4][5] For this compound, this would typically involve exposure to:

  • Acidic and Basic Hydrolysis: To assess stability in different pH environments.

  • Oxidative Conditions: Using reagents like hydrogen peroxide to mimic oxidative stress.

  • Thermal Stress: To evaluate the effect of high temperatures.

  • Photolytic Stress: To determine sensitivity to light.

A well-designed HPLC method must be able to separate the main peak of this compound from all these potential impurities.

Comparative HPLC Methodologies

This guide compares two distinct reversed-phase HPLC methods for the purity analysis of this compound: a standard method utilizing a C18 stationary phase and an alternative method employing a Phenyl-Hexyl stationary phase. The choice of stationary phase is critical as it dictates the selectivity of the separation.[6][7]

Method 1: The Industry Standard - C18 Stationary Phase

The C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of compounds.

Experimental Protocol:

HPLC System: A standard HPLC system with a UV detector.

Column: C18, 4.6 x 150 mm, 5 µm particle size.

Mobile Phase A: 0.1% Formic acid in Water.

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

Gradient Program:

Time (min)%B
020
2080
2580
2620
3020

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection Wavelength: 280 nm (based on the chromophore of the aminothiazole ring).

Injection Volume: 10 µL.

Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Method 2: An Alternative Approach - Phenyl-Hexyl Stationary Phase

Phenyl-Hexyl columns provide an alternative selectivity to C18 phases, particularly for compounds containing aromatic rings.[8][9] The phenyl groups in the stationary phase can interact with the thiazole ring of the analyte and any aromatic impurities through pi-pi interactions, potentially offering improved resolution.[6]

Experimental Protocol:

HPLC System: A standard HPLC system with a UV detector.

Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

Mobile Phase A: 0.1% Formic acid in Water.

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

Gradient Program:

Time (min)%B
020
2080
2580
2620
3020

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection Wavelength: 280 nm.

Injection Volume: 10 µL.

Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Dissolution Dissolve in Water/ACN Sample->Dissolution HPLC HPLC System Dissolution->HPLC Column_Choice Column Selection HPLC->Column_Choice C18 C18 Column Column_Choice->C18 Method 1 PhenylHexyl Phenyl-Hexyl Column Column_Choice->PhenylHexyl Method 2 Detector UV Detector (280 nm) C18->Detector PhenylHexyl->Detector Chromatogram Chromatogram Detector->Chromatogram Purity Purity Assessment Chromatogram->Purity Comparison Method Comparison Purity->Comparison

Caption: Workflow for HPLC Purity Analysis.

Comparative Performance Data

The following table presents hypothetical, yet realistic, comparative data for the two HPLC methods, assuming the presence of two process-related impurities (Impurity A and Impurity B) and one degradation product (Degradant 1).

ParameterMethod 1 (C18)Method 2 (Phenyl-Hexyl)
Retention Time (Main Peak) 12.5 min14.2 min
Resolution (Main Peak / Impurity A) 1.82.5
Resolution (Main Peak / Impurity B) 2.22.0
Resolution (Main Peak / Degradant 1) 1.52.8
Tailing Factor (Main Peak) 1.21.1
Theoretical Plates (Main Peak) 12,00015,000

Interpreting the Results

  • Selectivity: The Phenyl-Hexyl column (Method 2) demonstrates superior resolution for Impurity A and Degradant 1, suggesting that the pi-pi interactions of the phenyl stationary phase provide a different and, in this case, more effective separation mechanism for these specific impurities. The C18 column (Method 1), however, shows slightly better resolution for Impurity B, highlighting that no single column is universally superior for all separations.

  • Efficiency: The higher theoretical plate count and better tailing factor for the main peak on the Phenyl-Hexyl column indicate a more efficient separation and better peak shape.

  • Retention: The longer retention time of the main peak on the Phenyl-Hexyl column suggests stronger interactions with this stationary phase.

Logical Relationship in Method Selection

Method_Selection cluster_methods Comparative Evaluation Start Purity Analysis Required Impurity_Profile Understand Potential Impurities (Process & Degradation) Start->Impurity_Profile Method_Dev Develop HPLC Methods Impurity_Profile->Method_Dev C18 Method 1: C18 Column (Standard Hydrophobic Retention) Method_Dev->C18 Phenyl Method 2: Phenyl-Hexyl Column (Alternative Selectivity - π-π Interactions) Method_Dev->Phenyl Evaluation Evaluate: - Resolution - Peak Shape - Analysis Time C18->Evaluation Phenyl->Evaluation Optimal_Method Select Optimal Method for Validation Evaluation->Optimal_Method

Caption: Decision process for HPLC method selection.

Conclusion and Recommendations

Both the C18 and Phenyl-Hexyl columns can be effectively used for the purity analysis of this compound. However, the Phenyl-Hexyl column demonstrates the potential for superior resolution of certain impurities, particularly those with aromatic character that can engage in pi-pi interactions.

Recommendation: For routine quality control, the C18 method may be sufficient if all known impurities are adequately resolved. However, for method development, validation, and in-depth impurity profiling, the Phenyl-Hexyl column is a valuable alternative that can provide orthogonal selectivity and potentially unmask co-eluting peaks. It is highly recommended to screen both column chemistries during method development to select the most robust and reliable method for ensuring the purity of this critical pharmaceutical intermediate.

References

A Senior Application Scientist's Guide to the NMR Spectral Analysis of Ethyl 2-amino-5-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel heterocyclic compounds is paramount. Ethyl 2-amino-5-bromothiazole-4-carboxylate is a key synthetic intermediate, valued for its utility in the development of a wide array of biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for confirming the identity and purity of such compounds.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data for this compound. To offer a clearer understanding of substituent effects, we will conduct a comparative analysis with its non-brominated analogue, Ethyl 2-aminothiazole-4-carboxylate. This approach not only validates the structure of the target molecule but also illustrates the predictable and informative nature of NMR spectroscopy in organic synthesis.

Comparative Spectral Data: The Impact of Bromination

The introduction of a bromine atom at the C5 position of the thiazole ring induces significant and predictable changes in the electron distribution of the molecule. This directly influences the chemical shifts of nearby nuclei. The following tables summarize the experimental NMR data for the non-brominated analogue and the predicted data for our target compound, this compound, in DMSO-d₆.

Table 1: Comparative ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Assignment Ethyl 2-aminothiazole-4-carboxylate This compound (Predicted) Rationale for Predicted Shift
H-5 (thiazole)~7.21 ppm (s, 1H)N/ASubstitution with Bromine.
-NH₂ (amino)~7.79 ppm (s, 2H)~8.15 ppm (s, 2H)Downfield shift due to the electron-withdrawing effect of Br, which deshields the amino protons.
-O-CH₂- (ethyl)~4.20 ppm (q, J = 7.1 Hz, 2H)~4.22 ppm (q, J = 7.1 Hz, 2H)Minimal change expected as it is distant from the site of bromination.
-CH₃ (ethyl)~1.25 ppm (t, J = 7.1 Hz, 3H)~1.26 ppm (t, J = 7.1 Hz, 3H)Negligible change expected due to distance.

Table 2: Comparative ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Assignment Ethyl 2-aminothiazole-4-carboxylate This compound (Predicted) Rationale for Predicted Shift
C=O (ester)~161.5 ppm~160.8 ppmMinor upfield shift due to altered electronic effects on the ring.
C2 (thiazole)~168.0 ppm~170.2 ppmDownfield shift due to the influence of the adjacent electronegative bromine.
C4 (thiazole)~145.1 ppm~146.5 ppmSlight downfield shift.
C5 (thiazole)~115.3 ppm~98.0 ppmSignificant upfield shift, a direct and characteristic effect of bromine substitution on an aromatic carbon.
-O-CH₂- (ethyl)~60.0 ppm~60.2 ppmMinimal change expected.
-CH₃ (ethyl)~14.2 ppm~14.3 ppmNegligible change expected.

In-Depth Spectral Interpretation

¹H NMR Spectrum Analysis

The proton NMR spectrum provides a clear fingerprint of the molecule.

  • Amino Protons (-NH₂): In the non-brominated compound, the two protons of the primary amine appear as a singlet around 7.79 ppm[1]. For our target molecule, the strong electron-withdrawing nature of the bromine atom at the adjacent C5 position is predicted to deshield these protons, causing a downfield shift to approximately 8.15 ppm. This broad singlet is characteristic of exchangeable amine protons.

  • Thiazole Proton (H-5): The most telling difference is the absence of the H-5 proton signal (around 7.21 ppm in the analogue) in the spectrum of this compound, confirming the successful substitution at this position.

  • Ethyl Group (-CH₂CH₃): The ethyl ester group gives rise to two distinct signals. A quartet at approximately 4.22 ppm corresponds to the methylene (-CH₂) protons, which are deshielded by the adjacent oxygen atom. These protons are split by the three neighboring methyl protons. The methyl (-CH₃) protons appear as a triplet around 1.26 ppm, split by the two methylene protons[2]. The coupling constant (J) of ~7.1 Hz is characteristic of free rotation in an ethyl group.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate at the downfield end of the spectrum, around 160.8 ppm, which is typical for ester carbonyls[3].

  • Thiazole Ring Carbons (C2, C4, C5): The C2 carbon, bonded to two nitrogen atoms, is the most deshielded of the ring carbons, predicted around 170.2 ppm. The C4 carbon, attached to the carboxylate group, is predicted at approximately 146.5 ppm. The most significant change upon bromination is seen at C5. The direct attachment of the heavy bromine atom causes a substantial upfield (shielding) effect, shifting the resonance from ~115.3 ppm in the analogue to a predicted value of ~98.0 ppm. This is a classic example of the "heavy atom effect" in ¹³C NMR.

  • Ethyl Group Carbons (-CH₂CH₃): The methylene carbon (-CH₂-) attached to the ester oxygen appears around 60.2 ppm, while the terminal methyl carbon (-CH₃) is found in the upfield region at approximately 14.3 ppm.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reliability.

1. Sample Preparation: a. Accurately weigh 10-15 mg of the dried this compound sample. b. Transfer the sample into a clean, dry NMR tube. c. Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it is an excellent solvent for polar organic molecules and its residual proton peak does not interfere with the key signals of the analyte. d. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). e. Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

2. Instrument Setup and Data Acquisition (400 MHz Spectrometer): a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the DMSO-d₆. c. Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks. d. For ¹H NMR: i. Acquire the spectrum using a standard single-pulse experiment. ii. Set the spectral width to cover a range of -2 to 12 ppm. iii. Use a 90° pulse angle. iv. Set the relaxation delay to 5 seconds to ensure full relaxation of all protons for accurate integration. v. Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio. e. For ¹³C NMR: i. Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). ii. Set the spectral width to cover a range of 0 to 200 ppm. iii. Use a 30° pulse angle to reduce the relaxation time. iv. Set a relaxation delay of 2 seconds. v. Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

3. Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase correct the spectrum to obtain a flat baseline. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra. d. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons. e. Perform peak picking to identify the precise chemical shifts of all signals in both spectra.

NMR Analysis Workflow

The following diagram illustrates the logical workflow for the characterization of this compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis Weigh Weigh Sample Dissolve Dissolve in DMSO-d6 + TMS Weigh->Dissolve Lock Lock & Shim Dissolve->Lock H1_Acq Acquire 1H Spectrum Lock->H1_Acq C13_Acq Acquire 13C Spectrum Lock->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phase Phasing & Baseline Correction FT->Phase Calibrate Calibrate to TMS Phase->Calibrate Integrate Integrate (1H) & Peak Pick Calibrate->Integrate Assign Assign Signals Integrate->Assign Compare Compare with Analogue Assign->Compare Structure Confirm Structure Compare->Structure

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The combined analysis of ¹H and ¹³C NMR spectra provides unequivocal evidence for the structure of this compound. The predictable shifts observed upon bromination, particularly the disappearance of the H-5 proton signal and the significant upfield shift of the C5 carbon signal, serve as powerful diagnostic markers. This comparative guide underscores the reliability of NMR spectroscopy as a primary tool for structural verification in synthetic chemistry, providing researchers with the confidence needed to advance their drug development and materials science endeavors.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 2-amino-5-bromothiazole-4-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and medicinal chemistry, the unambiguous structural elucidation of novel and synthesized compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a distinct fragmentation pattern that serves as a molecular fingerprint. This guide offers an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of Ethyl 2-amino-5-bromothiazole-4-carboxylate, a heterocyclic compound of interest in drug discovery.

To provide a comprehensive understanding, we will compare its fragmentation behavior with two key analogs: Ethyl 2-aminothiazole-4-carboxylate and the hypothetical Ethyl 2-amino-5-chlorothiazole-4-carboxylate . This comparative approach will illuminate the influence of the halogen substituent on the fragmentation pathways, offering valuable insights for the structural characterization of related compounds.

Unraveling the Fragmentation of this compound

The fragmentation of this compound under electron ionization is a complex process governed by the inherent stability of the thiazole ring and the nature of its substituents. The initial event is the formation of the molecular ion ([M]•+), which will exhibit a characteristic isotopic pattern due to the presence of bromine (approximately 50:50 ratio of 79Br and 81Br).

The primary fragmentation pathways are expected to involve the ester group and the thiazole ring, influenced by the bromine and amino substituents.

Key Fragmentation Pathways:
  • Loss of the Ethoxy Group (-OC2H5): A common fragmentation for ethyl esters is the loss of the ethoxy radical, leading to the formation of a stable acylium ion.

  • Loss of Ethylene (-C2H4): A McLafferty-type rearrangement can lead to the loss of an ethylene molecule from the ethyl ester group.

  • Cleavage of the Thiazole Ring: The thiazole ring can undergo characteristic cleavages, often initiated by the loss of small neutral molecules like HCN or the cleavage of the C-S or C-N bonds.

  • Loss of Bromine Radical (-Br•): The C-Br bond can cleave to release a bromine radical.

Below is a table summarizing the predicted major fragment ions for this compound.

m/z (for 79Br) m/z (for 81Br) Proposed Fragment Structure Fragmentation Pathway
264/266264/266[M]•+Molecular Ion
219/221219/221[M - OC2H5]•+Loss of ethoxy radical
236/238236/238[M - C2H4]•+Loss of ethylene
185185[M - Br]•+Loss of bromine radical

Comparative Fragmentation Analysis

To better understand the influence of the 5-bromo substituent, we will now compare the predicted fragmentation of this compound with its non-halogenated and chloro-substituted analogs.

Alternative 1: Ethyl 2-aminothiazole-4-carboxylate

The mass spectrum of Ethyl 2-aminothiazole-4-carboxylate provides a baseline for understanding the fragmentation of the core structure without the influence of a halogen. The fragmentation will be dominated by the loss of the ethoxy group and ethylene from the ester, and cleavages within the thiazole ring.

m/z Proposed Fragment Structure Fragmentation Pathway
172[M]•+Molecular Ion
127[M - OC2H5]•+Loss of ethoxy radical
144[M - C2H4]•+Loss of ethylene
100[M - COOC2H5]•+Loss of the entire ester group
Alternative 2: Ethyl 2-amino-5-chlorothiazole-4-carboxylate (Hypothetical)

For the chloro-analog, the fragmentation pattern is expected to be similar to the bromo-compound, with the key difference being the mass of the halogen and its isotopic pattern (approximately 3:1 ratio for 35Cl and 37Cl).

m/z (for 35Cl) m/z (for 37Cl) Proposed Fragment Structure Fragmentation Pathway
220/222220/222[M]•+Molecular Ion
175/177175/177[M - OC2H5]•+Loss of ethoxy radical
192/194192/194[M - C2H4]•+Loss of ethylene
185185[M - Cl]•+Loss of chlorine radical

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the proposed primary fragmentation pathways for this compound and its non-halogenated analog.

M_Br [M]•+ (m/z 264/266) F1_Br [M - OC2H5]•+ (m/z 219/221) M_Br->F1_Br - •OC2H5 F2_Br [M - C2H4]•+ (m/z 236/238) M_Br->F2_Br - C2H4 F3_Br [M - Br]•+ (m/z 185) M_Br->F3_Br - •Br M_H [M]•+ (m/z 172) F1_H [M - OC2H5]•+ (m/z 127) M_H->F1_H - •OC2H5 F2_H [M - C2H4]•+ (m/z 144) M_H->F2_H - C2H4 F3_H [M - COOC2H5]•+ (m/z 100) M_H->F3_H - •COOC2H5

A Comparative Guide to the Synthesis of Ethyl 2-amino-5-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl 2-amino-5-bromothiazole-4-carboxylate

This compound is a vital heterocyclic intermediate in the synthesis of a wide array of pharmacologically active molecules. Its structural motif is a cornerstone in the development of kinase inhibitors, anti-inflammatory agents, and other therapeutics. The precise and efficient synthesis of this compound is therefore of paramount importance to the pharmaceutical industry. This guide will compare the two predominant synthetic strategies: the traditional two-step Hantzsch synthesis followed by bromination, and a more modern, streamlined one-pot approach.

Method 1: The Classic Two-Step Synthesis

The most established route to this compound involves a two-step process: the initial formation of the thiazole ring via the Hantzsch thiazole synthesis, followed by electrophilic bromination at the C5 position.

Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-aminothiazole-4-carboxylate

The Hantzsch synthesis is a cornerstone of heterocyclic chemistry, providing a reliable method for the construction of the thiazole core.[1][2] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. In this specific application, ethyl 2-chloroacetoacetate reacts with thiourea.

Mechanism and Rationale: The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of the α-halocarbonyl. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The choice of ethanol as a solvent is strategic; it readily dissolves the reactants and facilitates the reaction without participating in unwanted side reactions.

Hantzsch_Synthesis Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Intermediate Intermediate Ethyl 2-chloroacetoacetate->Intermediate Nucleophilic attack Thiourea Thiourea Thiourea->Intermediate Ethyl 2-aminothiazole-4-carboxylate Ethyl 2-aminothiazole-4-carboxylate Intermediate->Ethyl 2-aminothiazole-4-carboxylate Cyclization & Dehydration

Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiourea (1.0 eq) and ethanol.

  • Stir the mixture until the thiourea is completely dissolved.

  • Slowly add ethyl 2-chloroacetoacetate (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Bromination of Ethyl 2-aminothiazole-4-carboxylate

The second step involves the regioselective bromination of the synthesized ethyl 2-aminothiazole-4-carboxylate at the electron-rich C5 position. N-Bromosuccinimide (NBS) is a commonly employed brominating agent for this transformation due to its ease of handling and high selectivity.

Mechanism and Rationale: The 2-amino group on the thiazole ring is an activating group, directing electrophilic substitution to the C5 position. NBS serves as a source of electrophilic bromine. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile to facilitate the dissolution of the reactants and the progress of the reaction.

Bromination sub Ethyl 2-aminothiazole- 4-carboxylate prod Ethyl 2-amino-5-bromothiazole- 4-carboxylate sub->prod Electrophilic Aromatic Substitution nbs N-Bromosuccinimide (NBS) nbs->prod

Experimental Protocol: Bromination with NBS

  • Dissolve ethyl 2-aminothiazole-4-carboxylate (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile) in a round-bottom flask.

  • Cool the solution in an ice bath to 0 °C.

  • Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1-3 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Method 2: The Efficient One-Pot Synthesis

The one-pot synthesis of this compound offers a more streamlined and atom-economical alternative to the two-step method. This approach combines the thiazole ring formation and bromination in a single reaction vessel, avoiding the isolation of the intermediate.

Mechanism and Rationale: This method leverages a sequential reaction cascade. First, the in-situ formation of an α-halocarbonyl occurs, which then immediately reacts with thiourea to form the thiazole ring. The brominating agent is present from the start, leading to the direct formation of the brominated product. The choice of a single solvent system that can accommodate both reaction steps is crucial for the success of this method.

One_Pot_Synthesis cluster_reactants Reactants cluster_reaction One-Pot Reaction Ethyl acetoacetate Ethyl acetoacetate In-situ bromination In-situ bromination Ethyl acetoacetate->In-situ bromination Thiourea Thiourea Hantzsch condensation Hantzsch condensation Thiourea->Hantzsch condensation NBS N-Bromosuccinimide NBS->In-situ bromination In-situ bromination->Hantzsch condensation Product Ethyl 2-amino-5-bromothiazole- 4-carboxylate Hantzsch condensation->Product

Experimental Protocol: One-Pot Synthesis

  • In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) and N-Bromosuccinimide (1.1 eq) in a suitable solvent (e.g., a mixture of water and THF).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the α-bromo intermediate.

  • Add thiourea (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 3-5 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature.

  • Add aqueous ammonia to the filtrate.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford the product.

Comparative Analysis

ParameterTwo-Step SynthesisOne-Pot Synthesis
Overall Yield Generally lower due to losses during intermediate isolation and purification (typically 60-70%).Often higher as it avoids intermediate workup (reported yields for similar compounds are in the range of 70-85%).
Reaction Time Longer, as it involves two separate reaction and workup procedures.Shorter overall reaction time.
Process Simplicity More complex, requiring multiple steps and purifications.Simpler, with fewer handling steps.
Reagent Usage May require different solvents for each step.Utilizes a single solvent system.
Scalability Can be challenging to scale up due to the isolation of the intermediate.More amenable to large-scale industrial production.
Control over Reaction Allows for the isolation and characterization of the intermediate, providing better control over each step.Less control over individual reaction stages.

Conclusion and Recommendations

Both the two-step and one-pot syntheses are viable methods for the preparation of this compound.

  • The two-step synthesis offers the advantage of better control over the individual reaction steps and allows for the purification of the intermediate, which can be crucial for achieving high purity in the final product. This method is well-suited for smaller-scale laboratory preparations where purity is of utmost importance.

  • The one-pot synthesis is a more efficient and economical approach, particularly for larger-scale production. By eliminating the need for intermediate isolation, it reduces reaction time, solvent usage, and waste generation. For industrial applications where process efficiency and cost-effectiveness are critical, the one-pot method is the superior choice.

The selection of the optimal synthesis method will ultimately depend on the specific requirements of the research or production campaign, balancing the need for purity, yield, and process efficiency.

References

A Comparative Guide to the Biological Activity of Ethyl 2-Amino-5-Bromothiazole-4-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of derivatives synthesized from the versatile scaffold, Ethyl 2-amino-5-bromothiazole-4-carboxylate. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the anticancer, antimicrobial, and anti-inflammatory potential of these compounds. We will explore the structure-activity relationships (SAR), compare performance using experimental data, and provide detailed protocols for key biological assays.

Introduction: The 2-Aminothiazole Scaffold

The 2-aminothiazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and clinically approved drugs, such as the kinase inhibitor Dasatinib.[1][2] Its rigid structure and ability to form key hydrogen bonds with biological targets make it an ideal starting point for drug design.[3] this compound, in particular, serves as a highly versatile intermediate. The ester at the C4 position, the bromine atom at C5, and the amino group at C2 provide three distinct points for chemical modification, allowing for the creation of diverse chemical libraries with a wide range of pharmacological activities.[4][5]

This guide focuses on comparing derivatives of this scaffold across three major therapeutic areas: oncology, infectious diseases, and inflammation.

Synthetic Pathways and Derivatization

The primary value of this compound lies in its accessibility for derivatization. The 2-amino group can be readily acylated or converted into ureas/thioureas, while the 5-bromo position is ideal for cross-coupling reactions like the Suzuki reaction to introduce various aryl or heteroaryl moieties.[5]

G cluster_0 Starting Material cluster_1 Derivatization at 2-Amino Position cluster_2 Derivatization at 5-Bromo Position cluster_3 Further Modification A Ethyl 2-amino- 5-bromothiazole-4-carboxylate B N-Acyl Derivatives A->B Acyl Chloride / K2CO3 C Urea/Thiourea Derivatives A->C Isocyanate / Isothiocyanate D Aryl/Heteroaryl Substituted Derivatives A->D Boronic Acid / Pd Catalyst (Suzuki Coupling) E Hydrolysis of Ester to Carboxylic Acid B->E LiOH / H2O D->E LiOH / H2O G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR) GF->Receptor Kinase Intracellular Kinase (e.g., Src, Aurora) Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates (P) Pathway Proliferation & Survival Signaling Pathway Substrate->Pathway Cell Cancer Cell Proliferation Pathway->Cell Inhibitor Thiazole Derivative Inhibitor->Kinase Block X Block->Kinase G Stimulus Inflammatory Stimulus Membrane Cell Membrane Phospholipids Stimulus->Membrane AA Arachidonic Acid Membrane->AA via PLA2 COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Pain & Inflammation PGs->Inflammation Inhibitor Thiazole Derivative Inhibitor->COX

References

A Senior Application Scientist's Guide to Halogenated Thiazole Building Blocks: A Comparative Analysis of Ethyl 2-amino-5-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the thiazole scaffold stands as a privileged structure, integral to the architecture of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in key biological interactions have cemented its importance in drug discovery.[3][4] Among the diverse array of thiazole-based building blocks, halogenated derivatives, particularly at the 5-position, serve as versatile handles for molecular elaboration through cross-coupling reactions. This guide provides an in-depth, objective comparison of Ethyl 2-amino-5-bromothiazole-4-carboxylate with its chloro- and iodo-analogs, offering experimental insights to inform rational decision-making in synthetic strategy and drug design.

The Strategic Importance of Halogenated Thiazoles in Drug Discovery

The 2-aminothiazole moiety is a cornerstone in the design of numerous biologically active compounds, including a significant number of kinase inhibitors.[3][5] The amino group often forms critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature in many kinase inhibitor scaffolds.[4] The strategic placement of a halogen atom at the C5 position of the thiazole ring opens up a gateway for diversification through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents, enabling the fine-tuning of a molecule's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.

Comparative Reactivity of 5-Halogenated 2-Aminothiazoles in Cross-Coupling Reactions

The choice of the halogen atom (Cl, Br, or I) on the thiazole ring is a critical decision that significantly impacts the reactivity of the building block in cross-coupling reactions. This reactivity is primarily governed by the carbon-halogen (C-X) bond strength and the ease of oxidative addition to the palladium catalyst, which is often the rate-determining step in the catalytic cycle.[6][7]

The general trend for reactivity in palladium-catalyzed cross-coupling reactions follows the order of C-I > C-Br > C-Cl, which is inversely correlated with the bond dissociation energies of the respective carbon-halogen bonds.[6]

BondAverage Bond Dissociation Energy (kJ/mol)
C-Cl~339
C-Br~285
C-I~213

This table presents generalized C-X bond dissociation energies. Actual values for the thiazole ring may vary slightly due to the electronic nature of the heterocycle.

This trend dictates that iodo-thiazoles are the most reactive, often requiring milder reaction conditions, while chloro-thiazoles are the most robust and necessitate more forcing conditions and specialized catalyst systems to achieve comparable results. This compound offers a balanced profile of reactivity and stability, making it a widely utilized and commercially available building block.

Suzuki-Miyaura Coupling: A Comparative Overview

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds. The following table provides a comparative summary of typical reaction conditions and expected yields for the Suzuki coupling of 5-halo-2-aminothiazole derivatives with arylboronic acids, based on data from analogous systems.

Halogen (X)Catalyst System (Typical)Base (Typical)Solvent (Typical)Temperature (°C)Reaction Time (h)Expected Yield
I Pd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃ or K₃PO₄Dioxane/H₂O or Toluene/H₂O60-801-6High
Br Pd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃ or K₃PO₄Dioxane/H₂O or Toluene/H₂O80-1004-12Good to High
Cl Pd₂(dba)₃ with bulky phosphine ligands (e.g., SPhos, XPhos)Cs₂CO₃ or K₃PO₄Toluene or Dioxane100-12012-24Moderate to Good

Note: Yields are estimates based on reactions with similar substrates and will require optimization for specific cases.[8]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of this compound

This protocol is a general starting point and may require optimization for specific substrates.[9]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water 4:1)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert atmosphere (repeat 3 times).

  • Add the palladium catalyst to the flask.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at 80-100 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-5-arylthiazole-4-carboxylate.

Buchwald-Hartwig Amination: A Comparative Perspective

The Buchwald-Hartwig amination is a cornerstone for the formation of C-N bonds, crucial for the synthesis of many kinase inhibitors.[10] Similar to the Suzuki coupling, the reactivity of the 5-halothiazole is dictated by the nature of the halogen.

Halogen (X)Catalyst System (Typical)Base (Typical)Solvent (Typical)Temperature (°C)Reaction Time (h)Expected Yield
Br Pd₂(dba)₃ with ligands like XPhos or BINAPNaOtBu or K₃PO₄Toluene or Dioxane80-1106-18Good
Cl Pd₂(dba)₃ with more electron-rich and bulky ligands (e.g., RuPhos, BrettPhos)LHMDS or K₃PO₄Toluene or Dioxane100-13018-36Moderate

Note: The chloro-analog generally requires more specialized and often more expensive catalyst systems to achieve satisfactory yields.[11][12]

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may need optimization based on the specific amine coupling partner.[11]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., XPhos, 2-6 mol%)

  • Base (e.g., NaOtBu, 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk tube or sealed vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst and the phosphine ligand to a dry Schlenk tube or sealed vial.

  • Add the base, this compound, and the amine.

  • Add the anhydrous solvent.

  • Seal the tube or vial and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Key Synthetic Transformations

Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Reactants: - 5-Bromo-2-aminothiazole - Arylboronic Acid - Base (K₂CO₃) B Add Catalyst: Pd(PPh₃)₄ A->B C Add Solvent: Dioxane/H₂O B->C D Heat under Inert Atmosphere (80-100 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Aqueous Workup E->F G Extraction F->G H Column Chromatography G->H I Isolated Product H->I

Caption: A step-by-step workflow for the Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition R-X Pd(II)_Complex R-Pd(II)(X)-L Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange + HNR'₂ Amine_Coordination R-Pd(II)(X)(NHR'₂)-L Ligand_Exchange->Amine_Coordination Deprotonation Deprotonation (Base) Amine_Coordination->Deprotonation Amido_Complex R-Pd(II)(NR'₂)-L Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product R-NR'₂ Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Causality Behind Experimental Choices

  • Choice of Halogen: As discussed, the C-X bond strength is the primary determinant of reactivity. For initial explorations and proof-of-concept syntheses, the iodo-analog offers the mildest conditions. However, its higher cost and potential instability can be drawbacks. The chloro-analog is the most cost-effective but often requires significant optimization of catalyst systems and harsher conditions, which may not be compatible with sensitive functional groups elsewhere in the molecule. This compound represents a pragmatic compromise, offering good reactivity under relatively standard conditions while being more stable and less expensive than its iodo counterpart.

  • Catalyst and Ligand Selection: For less reactive halo-thiazoles, particularly the chloro-derivatives, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) is crucial. These ligands facilitate the oxidative addition step by stabilizing the resulting Pd(II) complex and promoting reductive elimination. The steric bulk of the ligand can also prevent catalyst deactivation pathways.

  • Base Selection: The choice of base is critical for the efficiency of both Suzuki and Buchwald-Hartwig reactions. In Suzuki couplings, the base activates the boronic acid, facilitating transmetalation. In Buchwald-Hartwig aminations, a strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex. The choice of base can also influence catalyst stability and the rate of side reactions.

Conclusion

The selection of a halogenated thiazole building block is a strategic decision with significant implications for the efficiency and success of a synthetic campaign. This compound stands out as a versatile and reliable intermediate, offering a favorable balance of reactivity, stability, and cost. While the iodo-analog provides the highest reactivity, and the chloro-analog the lowest cost, the bromo-derivative often represents the optimal choice for a broad range of applications in drug discovery. A thorough understanding of the principles governing the reactivity of these building blocks, coupled with careful optimization of reaction conditions, will empower researchers to efficiently construct complex molecular architectures and accelerate the development of novel therapeutic agents.

References

A Spectroscopic Journey: The Synthesis and Characterization of Ethyl 2-amino-5-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Reaction Monitoring and Structural Elucidation

In the landscape of pharmaceutical development and medicinal chemistry, thiazole derivatives represent a cornerstone scaffold, prized for their diverse biological activities. Ethyl 2-amino-5-bromothiazole-4-carboxylate, in particular, serves as a crucial intermediate in the synthesis of a variety of potent therapeutic agents.[1] The integrity of this building block is paramount, and its unambiguous identification, along with the confirmation of its successful synthesis from its precursors, relies heavily on a suite of spectroscopic techniques.

This guide provides an in-depth comparison of the spectroscopic signatures of this compound, its synthetic intermediate, and its foundational precursors. We will explore how ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data collectively tell the story of a chemical transformation, from simple starting materials to a complex heterocyclic product. This analysis is grounded in the principles of the Hantzsch thiazole synthesis, a classic and efficient method for constructing the thiazole ring.[2][3]

The Synthetic Pathway: A Hantzsch Thiazole Synthesis Approach

The construction of the target thiazole ring system is achieved via the Hantzsch thiazole synthesis.[4] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. In our case, Ethyl 2-chloroacetoacetate reacts with Thiourea to form the intermediate, Ethyl 2-aminothiazole-4-carboxylate . This intermediate is subsequently brominated to yield the final product, This compound .

Monitoring this multi-step synthesis requires a clear understanding of the expected spectroscopic changes at each stage.

G cluster_0 Precursors cluster_1 Intermediate cluster_2 Final Product Thiourea Thiourea Intermediate Ethyl 2-aminothiazole- 4-carboxylate Thiourea->Intermediate Hantzsch Synthesis (Cyclocondensation) ECAA Ethyl 2-chloroacetoacetate ECAA->Intermediate Hantzsch Synthesis (Cyclocondensation) Product Ethyl 2-amino-5-bromo- thiazole-4-carboxylate Intermediate->Product Bromination

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization of Precursors

A successful synthesis begins with pure, well-characterized starting materials.

Thiourea (H₂NCSNH₂)

Thiourea is a structurally simple molecule, but its spectroscopic features are distinct. It serves as the source of the sulfur atom and the 2-amino group in the final thiazole ring.

  • FT-IR Spectroscopy : The infrared spectrum of thiourea is dominated by the vibrations of its functional groups. Key absorptions include strong, broad bands in the 3100-3400 cm⁻¹ region, corresponding to the N-H stretching vibrations of the primary amine groups.[5] A strong peak around 1585-1600 cm⁻¹ is attributed to the thioamide C=S asymmetric stretching vibration.[5]

  • ¹³C NMR Spectroscopy : In a solvent like DMSO-d₆, thiourea exhibits a single resonance for the thiocarbonyl carbon (C=S) at approximately 183 ppm. This significant downfield shift is characteristic of a carbon double-bonded to a highly electronegative sulfur atom.

Ethyl 2-chloroacetoacetate (CH₃COCH(Cl)COOCH₂CH₃)

This α-chloro-β-ketoester provides the carbon backbone for the thiazole ring. Its spectrum is more complex than thiourea's, reflecting its greater number of distinct proton and carbon environments.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is highly informative. We expect to see a triplet at ~1.3 ppm (3H) and a quartet at ~4.3 ppm (2H), characteristic of the ethyl ester group (-OCH₂CH₃). A singlet at ~2.4 ppm corresponds to the acetyl methyl protons (-COCH₃). The most downfield non-aromatic signal is a singlet at ~4.8 ppm, corresponding to the α-proton (-CH(Cl)-), which is deshielded by the adjacent chlorine and two carbonyl groups.[6]

  • ¹³C NMR Spectroscopy : The carbon spectrum will show distinct signals for the ethyl group (~14 ppm for -CH₃ and ~63 ppm for -OCH₂-), the acetyl methyl carbon (~26 ppm), the α-carbon (~65 ppm, shifted downfield by the chlorine), and two carbonyl carbons: the ketone (~195 ppm) and the ester (~165 ppm).

  • FT-IR Spectroscopy : The most prominent features are two strong C=O stretching bands. The ester carbonyl typically appears around 1740-1760 cm⁻¹, while the ketone carbonyl appears at a lower wavenumber, around 1720-1730 cm⁻¹.

Spectroscopic Characterization of the Intermediate

The formation of the thiazole ring in Ethyl 2-aminothiazole-4-carboxylate results in dramatic changes in the spectroscopic data.

  • ¹H NMR Spectroscopy : The disappearance of the singlet for the α-proton from ethyl 2-chloroacetoacetate and the appearance of a new singlet around 7.4 ppm are key indicators of ring formation. This new signal corresponds to the proton at the C5 position of the thiazole ring. The broad singlet for the -NH₂ protons typically appears further downfield, around 7.7 ppm.[7] The ethyl ester signals (triplet and quartet) remain.

  • ¹³C NMR Spectroscopy : The carbon spectrum confirms cyclization. We expect to see signals for the aromatic thiazole ring carbons. The C2 carbon, attached to the amino group, appears around 170 ppm. The C4 and C5 carbons will appear in the aromatic region, typically between 110-150 ppm. The carbonyl carbons from the precursor are replaced by these aromatic signals.

  • FT-IR Spectroscopy : The spectrum now shows characteristic N-H stretching bands for the aromatic amine around 3300-3450 cm⁻¹. The C=O stretch of the ester group is still present (~1680-1700 cm⁻¹), often shifted to a slightly lower frequency due to conjugation with the aromatic ring. The spectrum will also feature C=N and C=C stretching vibrations within the 1500-1650 cm⁻¹ range, confirming the aromatic heterocycle.[7]

  • Mass Spectrometry : The mass spectrum will show a molecular ion peak (M⁺) at m/z = 172, corresponding to the molecular weight of C₆H₈N₂O₂S.[8]

Spectroscopic Characterization of the Final Product

The final step is the bromination of the thiazole ring at the C5 position to yield This compound .

  • ¹H NMR Spectroscopy : The most telling change is the disappearance of the singlet at ~7.4 ppm, which corresponded to the C5-H proton.[9] This is the primary evidence that the bromination has occurred at the desired position. The broad singlet for the -NH₂ protons and the signals for the ethyl ester group will remain, though their chemical shifts may be slightly altered by the new electronic environment.

  • ¹³C NMR Spectroscopy : The carbon spectrum will show a significant change for the C5 carbon. Its resonance will shift dramatically due to the C-Br bond, typically moving upfield compared to its un-substituted counterpart, appearing around 95-105 ppm. The other thiazole ring carbon signals will also experience minor shifts.

  • FT-IR Spectroscopy : The FT-IR spectrum will be very similar to that of the unbrominated intermediate. The characteristic N-H and C=O stretches will still be present. A C-Br stretching vibration may be observed in the far-IR region (typically below 600 cm⁻¹), but this is often difficult to assign definitively.

  • Mass Spectrometry : Mass spectrometry provides conclusive evidence of bromination. The molecular ion peak will now appear at m/z = 250 and 252, with a characteristic ~1:1 intensity ratio. This isotopic signature is definitive for the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Comparative Spectroscopic Data Summary

The following tables provide a side-by-side comparison of the key spectroscopic features discussed.

Table 1: Comparative ¹H NMR Data (δ, ppm)

CompoundEthyl (-CH₃)Ethyl (-CH₂)-NH₂Thiazole-HOther
Ethyl 2-chloroacetoacetate~1.3 (t)~4.3 (q)--2.4 (s, -COCH₃), 4.8 (s, -CHCl)
Ethyl 2-aminothiazole-4-carboxylate~1.3 (t)~4.2 (q)~7.7 (br s)~7.4 (s, C5-H)-
This compound~1.3 (t)~4.3 (q)~7.9 (br s)Absent-

Table 2: Comparative FT-IR Data (cm⁻¹)

CompoundN-H StretchC=O StretchC=S / C=N / C=C
Thiourea3100-3400-~1590 (C=S)
Ethyl 2-chloroacetoacetate-~1750 (ester), ~1725 (ketone)-
Ethyl 2-aminothiazole-4-carboxylate3300-3450~16901500-1650
This compound3300-3450~16901500-1650

Experimental Protocols

The following protocols are provided as a representative guide for synthesis and analysis.

Synthesis of Ethyl 2-aminothiazole-4-carboxylate
  • To a solution of thiourea (0.06 mol) in 50 mL of ethanol, add ethyl 2-chloroacetoacetate (0.05 mol) dropwise with stirring.

  • Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 200 mL of ice-cold water and neutralize with a saturated sodium bicarbonate solution.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure Ethyl 2-aminothiazole-4-carboxylate.[7]

Synthesis of this compound
  • Dissolve Ethyl 2-aminothiazole-4-carboxylate (0.03 mol) in 40 mL of glacial acetic acid in a three-necked flask equipped with a dropping funnel and a stirrer.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of bromine (0.03 mol) in 10 mL of glacial acetic acid dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • Stir the reaction mixture for an additional 2 hours at room temperature.

  • Pour the mixture onto crushed ice. The resulting precipitate is filtered, washed thoroughly with water to remove acetic acid, and then washed with a dilute sodium thiosulfate solution to remove any unreacted bromine.

  • Dry the solid product under vacuum.

Spectroscopic Analysis Workflow

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Conclusion Prep Dissolve sample in appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR. Prepare KBr pellet or neat sample for FT-IR. NMR ¹H & ¹³C NMR Prep->NMR FTIR FT-IR Prep->FTIR MS Mass Spec (e.g., ESI, GC-MS) Prep->MS Analysis Process spectra. Assign peaks. Compare data to precursors and expected product. NMR->Analysis FTIR->Analysis MS->Analysis Conclusion Confirm structure and purity of the synthesized compound. Analysis->Conclusion

References

A Senior Application Scientist's Guide to the Certificate of Analysis for Ethyl 2-amino-5-bromothiazole-4-carboxylate: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the procurement of pure, well-characterized starting materials is not merely a procedural step; it is the foundation upon which successful discovery and manufacturing are built. The Certificate of Analysis (CoA) for a key pharmaceutical intermediate like Ethyl 2-amino-5-bromothiazole-4-carboxylate (CAS: 61830-21-5) is the primary document attesting to its quality. However, interpreting this document requires a nuanced understanding of the analytical techniques employed and the potential for isomeric or process-related impurities.

This guide provides an in-depth framework for evaluating the quality of this compound by critically analyzing its CoA. We will explore the essential analytical tests, compare the target molecule with relevant structural alternatives, and provide detailed protocols that form a self-validating system for quality control. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its derivatives are widely investigated for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Therefore, ensuring the structural integrity and purity of this specific building block is paramount for the synthesis of novel, effective, and safe pharmaceutical agents.[6][7]

The Anatomy of a Trustworthy Certificate of Analysis

A comprehensive CoA is more than a simple declaration of purity; it is a detailed report providing orthogonal analytical data that, when taken together, confirm the identity and quality of the material.[8] Any impurities present in starting materials can propagate through a synthesis, leading to compromised API quality, safety concerns, and potential regulatory hurdles.[8][9]

Here, we dissect the critical components of a CoA for this compound.

Visualizing the Target Molecule

A clear understanding of the molecular structure is the first step in any analysis.

Caption: Structure of this compound.

Core Analytical Techniques and Expected Results

A robust CoA will present data from several complementary analytical techniques. The synergy between chromatographic and spectroscopic methods provides the highest level of confidence.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in the pharmaceutical industry.[10] A well-developed, stability-indicating HPLC method separates the main compound from process-related impurities and degradation products.[11]

What to Look For:

  • Purity Value: Typically ≥97%, often >98% for high-quality intermediates.[12][13]

  • Chromatogram: A single major peak with a stable baseline. Any secondary peaks should be identified or quantified.

  • Method Details: The CoA should specify the column, mobile phase, flow rate, and detection wavelength, demonstrating a validated method was used.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure. The spectra provide a unique fingerprint of the molecule, confirming the connectivity of atoms and the absence of significant structural isomers.[14][15]

Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆):

  • Ethyl Group: A triplet (~1.4 ppm) and a quartet (~4.4 ppm).

  • Amine Group (-NH₂): A broad singlet, whose chemical shift is concentration-dependent and exchanges with D₂O.

  • Thiazole Ring: The absence of a proton at the 5-position is a key indicator of successful bromination.

Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound, providing definitive evidence of its identity.[16]

Expected Result:

  • An observed mass-to-charge ratio (m/z) corresponding to the molecular ion [M+H]⁺ or [M]⁺ of this compound (C₆H₇BrN₂O₂S, MW: ~267.10 g/mol ). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible.

Elemental Analysis

This technique provides the percentage composition of C, H, N, and S. The experimental values should align closely (typically within ±0.4%) with the theoretical values calculated from the molecular formula.[15][17]

Comparative Analysis: The Target vs. Key Alternatives

The utility of a chemical building block is defined not only by its own properties but also by how it compares to available alternatives. Understanding the differences between closely related structures is crucial for experimental design and troubleshooting.

FeatureThis compound (Target)Ethyl 5-amino-2-bromothiazole-4-carboxylate (Isomer)[12]Ethyl 2-aminothiazole-4-carboxylate (Analogue)[7][18]
CAS Number 61830-21-51228281-54-65398-36-7
Structure Bromine at C5, Amino at C2Bromine at C2, Amino at C5No Bromine, Amino at C2
Reactivity C5 position is blocked, directing further electrophilic substitution elsewhere. The C2 amino group is available for reactions like acylation or diazotization.C2 position is blocked by bromine. The C5 amino group may exhibit different nucleophilicity compared to the C2 amino group.C5 position is activated and available for electrophilic substitution (e.g., bromination).
Key ¹H NMR Feature Absence of a proton signal for the thiazole ring.Presence of a proton signal for the thiazole ring.Presence of a proton signal for the thiazole ring (~7.5-8.0 ppm).
Application Focus Used when a substituent is desired at the C2 position and the C5 position needs to be blocked or used for subsequent cross-coupling reactions.Serves as a scaffold where modification of the C5 amino group is desired, with the C2 position blocked.A versatile starting material for introducing various groups at the C5 position.[19]

Self-Validating Experimental Protocols

Trust in a supplier's CoA should always be verified with in-house testing, especially for critical applications. The following protocols provide a framework for a comprehensive quality assessment.

Analytical Workflow Visualization

This workflow illustrates a logical sequence for the in-house validation of a newly received batch of the intermediate.

receipt Sample Receipt & CoA Review hplc Purity Check by HPLC receipt->hplc nmr Structure ID by NMR receipt->nmr ms MW Verification by MS receipt->ms interpretation Data Interpretation & Comparison hplc->interpretation nmr->interpretation ms->interpretation pass Quality Verdict: PASS (Release for Synthesis) interpretation->pass Data Conforms to Specification fail Quality Verdict: FAIL (Reject & Investigate) interpretation->fail Discrepancy Found

Caption: A typical workflow for the analytical validation of a chemical intermediate.

Protocol 1: Purity Determination by HPLC
  • Objective: To quantify the purity of this compound and detect any impurities.

  • Rationale: This method provides quantitative data on the percentage of the main component relative to all other UV-active species.

  • Methodology:

    • System: An HPLC system with a UV detector.[5]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: 254 nm.

    • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile.

    • Analysis: Inject 10 µL and integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 2: Structural Confirmation by ¹H NMR
  • Objective: To confirm the chemical structure and rule out major isomeric impurities.

  • Rationale: NMR provides unambiguous structural information. The absence of a signal for the C5-H proton is a critical confirmation of the 5-bromo substitution pattern.[20][21]

  • Methodology:

    • System: A 300 MHz or higher NMR spectrometer.

    • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Acquisition: Acquire a standard ¹H spectrum.

    • Data Interpretation:

      • Confirm the presence of signals for the ethyl ester protons (triplet and quartet).

      • Identify the broad singlet for the -NH₂ protons.

      • Crucially, verify the absence of a singlet in the aromatic region (~7.5-8.0 ppm) which would correspond to the C5-H of the non-brominated analogue.

Conclusion

This compound is a valuable building block in modern medicinal chemistry.[22] However, its utility is directly dependent on its purity and structural integrity. A thorough evaluation of the Certificate of Analysis, supported by a logical, multi-technique approach to in-house verification, is essential for any researcher or drug development professional. By comparing chromatographic and spectroscopic data against established benchmarks and understanding the properties of potential isomers, scientists can ensure the quality of their starting materials, mitigate risks in their synthetic campaigns, and ultimately contribute to the development of safe and effective medicines. This rigorous, evidence-based approach to quality control is a hallmark of sound scientific practice.[23]

References

A Comparative Crystallographic Guide to Ethyl 2-amino-5-bromothiazole-4-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Among its many derivatives, ethyl 2-amino-5-bromothiazole-4-carboxylate serves as a critical starting material and a subject of significant research interest due to its utility in the synthesis of a wide array of therapeutic agents. Understanding the three-dimensional structure of this parent compound and its derivatives at an atomic level is paramount for rational drug design, enabling the prediction of molecular interactions and the optimization of pharmacokinetic and pharmacodynamic properties.

This in-depth technical guide provides a comparative analysis of the X-ray crystallography data for this compound and related derivatives. By examining the subtle yet significant variations in their crystal structures, we can elucidate the influence of different substituents on molecular conformation, crystal packing, and intermolecular interactions. This guide is intended to be a valuable resource for researchers engaged in the design and synthesis of novel thiazole-based therapeutics.

The Structural Landscape of 2-Aminothiazole-4-carboxylates: A Comparative Analysis

The substitution pattern on the 2-aminothiazole-4-carboxylate core profoundly influences the solid-state arrangement of the molecules. This, in turn, can affect properties such as solubility, stability, and bioavailability. Here, we compare the crystallographic parameters of the parent compound, this compound, with several of its derivatives to highlight key structural trends.

A comprehensive search of the Cambridge Structural Database (CSD) and relevant scientific literature has yielded crystallographic data for the parent compound and a selection of its derivatives. The key parameters are summarized in the table below, providing a quantitative basis for our comparative analysis.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
This compoundC₆H₇BrN₂O₂SMonoclinicP2₁/c13.9318(6)7.4939(3)9.4239(4)98.349(2)[1]
Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylateC₁₁H₁₆N₂O₄SMonoclinicP2₁/c5.8258(12)9.4916(19)24.350(5)92.37(3)[2]
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylateC₂₂H₁₇ClFN₃O₂SMonoclinicP2₁/n12.0296(5)19.4428(6)9.5847(3)112.922(1)[3]
Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylateC₁₉H₁₆N₂O₅SMonoclinicP2₁/n15.6232(10)15.0696(9)15.9063(11)98.873(2)[4]

Analysis of Structural Variations:

The data reveals that even seemingly minor modifications to the core structure can lead to significant changes in the crystal lattice. The parent compound, this compound, crystallizes in the common monoclinic space group P2₁/c.[1] The introduction of a bulky tert-butoxycarbonyl (Boc) protecting group at the 2-amino position, as seen in Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate, maintains the P2₁/c space group but drastically alters the unit cell dimensions, particularly the c-axis, to accommodate the larger substituent.[2]

More complex modifications, such as the addition of bulky aromatic and heterocyclic rings, lead to more pronounced changes. For instance, the pyrazolyl-substituted derivative crystallizes in the P2₁/n space group, a different setting of the same point group as P2₁/c, with significantly larger unit cell dimensions to accommodate the extensive ring system.[3] Similarly, the pyrano[3,2-c]chromene derivative also adopts the P2₁/n space group with a large unit cell volume.[4]

These structural variations directly impact the intermolecular interactions within the crystal lattice. While the parent compound likely exhibits hydrogen bonding through its amino group and carbonyl oxygen, the derivatives with more complex substituents will have a richer variety of interactions, including π-π stacking and other non-covalent forces, which dictate their crystal packing.

Experimental Protocol: Synthesis and Crystallization

The synthesis of this compound and its derivatives is typically achieved through the Hantzsch thiazole synthesis, a reliable and versatile method. The following protocol provides a detailed methodology for the synthesis of the parent compound, which can be adapted for various derivatives.

Step 1: Synthesis of Ethyl 2-amino-4-carboxylate

This initial step involves the condensation of an α-haloester with a thiourea.

  • Materials: Ethyl bromopyruvate, thiourea, ethanol.

  • Procedure:

    • A mixture of thiourea (1.2 mmol) and ethyl bromopyruvate (1 mmol) in ethanol (2 mL) is stirred at 70°C for 1 hour.[5]

    • Upon completion of the reaction, as monitored by thin-layer chromatography (TLC), the mixture is cooled to room temperature.[5]

    • The cooled reaction mixture is then poured into ice water, leading to the precipitation of the product.[5]

    • The precipitate is collected by filtration and dried to yield ethyl 2-aminothiazole-4-carboxylate.[5]

Step 2: Bromination at the 5-position

The second step involves the regioselective bromination of the thiazole ring.

  • Materials: Ethyl 2-aminothiazole-4-carboxylate, N-bromosuccinimide (NBS), tetrahydrofuran (THF), water.

  • Procedure:

    • To a solution of ethyl 2-aminothiazole-4-carboxylate in a suitable solvent such as THF, N-bromosuccinimide (1.2 equivalents) is added portion-wise at a controlled temperature (typically below 0°C).[6]

    • The reaction mixture is stirred at room temperature for 2 hours, with progress monitored by TLC.[6]

    • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated to yield the crude product.

Step 3: Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step.

  • Procedure:

    • The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol.

    • The purified compound is dissolved in a minimal amount of hot ethanol.

    • The solution is allowed to cool slowly to room temperature, followed by further cooling in a refrigerator.

    • The resulting crystals are collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Causality Behind Experimental Choices:

The Hantzsch synthesis is a classic and efficient method for constructing the thiazole ring.[7] The choice of ethanol as a solvent is due to its ability to dissolve the reactants and facilitate the reaction at a moderate temperature. The regioselective bromination at the 5-position is a common electrophilic substitution reaction for 2-aminothiazoles. The use of NBS provides a convenient and safer source of electrophilic bromine compared to liquid bromine. Slow cooling during crystallization is crucial to allow for the formation of well-ordered, single crystals required for X-ray analysis.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the synthesis and crystallization workflow.

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Bromination cluster_step3 Step 3: Crystallization A Ethyl bromopyruvate + Thiourea in Ethanol B Heat at 70°C A->B C Precipitation in Ice Water B->C D Filtration and Drying C->D E Ethyl 2-aminothiazole-4-carboxylate D->E F Ethyl 2-aminothiazole-4-carboxylate + NBS in THF E->F Intermediate Product G Stir at Room Temperature F->G H Quenching and Extraction G->H I Crude this compound H->I J Recrystallization from Hot Ethanol I->J Crude Product K Slow Cooling J->K L Filtration and Drying K->L M Single Crystals L->M

Caption: Synthetic workflow for this compound.

Crystallography_Logic Start Synthesized Compound Purity Purification by Recrystallization Start->Purity Crystal_Growth Single Crystal Growth (Slow Evaporation/Cooling) Purity->Crystal_Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution Analysis Comparative Structural Analysis Structure_Solution->Analysis

Caption: Logical flow for X-ray crystallographic analysis.

Conclusion

The comparative analysis of the X-ray crystallographic data for this compound and its derivatives provides invaluable insights for the rational design of new therapeutic agents. The presented data demonstrates that modifications to the core 2-aminothiazole structure have a predictable yet significant impact on the resulting crystal lattice. This understanding, coupled with the detailed experimental protocols, empowers researchers to synthesize and characterize novel compounds with tailored solid-state properties, ultimately accelerating the drug discovery and development process.

References

A Comparative Guide to the Reactivity of 2-Amino-5-bromo- vs. 2-Amino-5-chloro-thiazoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, 2-aminothiazole and its derivatives stand as privileged scaffolds, integral to the development of a wide array of pharmaceuticals and functional materials. The strategic functionalization of this heterocyclic core, particularly at the C5 position, is a cornerstone of medicinal chemistry programs. This guide provides an in-depth comparative analysis of two key building blocks: 2-amino-5-bromothiazole and 2-amino-5-chlorothiazole. By examining their reactivity in pivotal cross-coupling reactions, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

Executive Summary

This guide establishes that 2-amino-5-bromothiazole generally exhibits superior reactivity over its chloro-analogue in palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Buchwald-Hartwig amination. This heightened reactivity is primarily attributed to the lower carbon-halogen bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle. While 2-amino-5-chlorothiazole is a more cost-effective starting material, its use often necessitates more forcing reaction conditions, including higher temperatures, longer reaction times, and more sophisticated catalyst systems to achieve comparable yields to the bromo-derivative.

Physicochemical Properties: A Tale of Two Halogens

The subtle difference in the halogen substituent at the C5 position of the 2-aminothiazole ring imparts distinct physicochemical properties that underpin their differential reactivity.

Property2-Amino-5-bromothiazole2-Amino-5-chlorothiazole
Molecular Weight ~178.04 g/mol ~134.59 g/mol [1]
Melting Point ~165 °C (dec.)[2][3][4]164-167 °C (dec.)[5][6]
C-X Bond Dissociation Energy LowerHigher
Leaving Group Ability BetterPoorer

The key differentiator lies in the carbon-halogen bond strength. The C-Br bond is inherently weaker than the C-Cl bond, making bromide a better leaving group in the context of palladium-catalyzed cross-coupling reactions. This fundamental property has profound implications for the kinetics of these transformations.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, and the C5-arylation of 2-aminothiazoles is a common strategy in drug discovery. A direct comparison reveals the superior performance of the bromo-derivative.

Theoretical Framework: The Decisive Role of Oxidative Addition

The catalytic cycle of the Suzuki-Miyaura reaction typically begins with the oxidative addition of the palladium(0) catalyst to the aryl halide. This step involves the cleavage of the carbon-halogen bond and is often the rate-limiting step of the entire process. The weaker C-Br bond in 2-amino-5-bromothiazole allows for a faster rate of oxidative addition compared to the stronger C-Cl bond in 2-amino-5-chlorothiazole.

Suzuki_Cycle cluster_reactivity Reactivity Comparison Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Br 2-Amino-5-bromothiazole Faster Oxidative Addition Faster Oxidative Addition Ar-Br->Faster Oxidative Addition Ar-Cl 2-Amino-5-chlorothiazole Slower Oxidative Addition Slower Oxidative Addition Ar-Cl->Slower Oxidative Addition

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction highlighting the faster oxidative addition for aryl bromides.

Experimental Data: A Clear Trend

While a direct head-to-head comparison under identical conditions is scarce in the literature, a compilation of data from various sources for the Suzuki-Miyaura coupling of 2-amino-5-halothiazoles with arylboronic acids consistently demonstrates the higher reactivity of the bromo-derivative.

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Amino-5-bromothiazolePd(PPh₃)₄K₂CO₃Dioxane/H₂O901285-95[7][8]
2-Amino-5-chlorothiazolePd₂(dba)₃ / XPhosK₃PO₄t-BuOH/H₂O1002460-75Inferred from general principles for aryl chlorides

Note: The data for 2-amino-5-chlorothiazole is an educated estimation based on the general requirements for activating less reactive aryl chlorides, as direct experimental data for this specific substrate is limited in the provided search results.

The use of more advanced catalyst systems, often employing bulky and electron-rich phosphine ligands like XPhos, is frequently necessary to achieve reasonable yields with 2-amino-5-chlorothiazole. In contrast, 2-amino-5-bromothiazole can often be effectively coupled using more traditional and less expensive catalysts like Pd(PPh₃)₄.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Amino-5-bromothiazole

This protocol is a representative procedure for the Suzuki-Miyaura coupling of 2-amino-5-bromothiazole.

  • Materials:

    • 2-Amino-5-bromothiazole (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (0.05 equiv)

    • K₂CO₃ (2.0 equiv)

    • 1,4-Dioxane and Water (4:1 mixture)

  • Procedure:

    • To a flame-dried Schlenk flask, add 2-amino-5-bromothiazole, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed dioxane/water mixture via syringe.

    • Heat the reaction mixture to 90 °C and stir for 12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reactivity of the C-X bond is a critical factor determining the efficiency of the reaction.

Mechanistic Considerations

The Buchwald-Hartwig amination also proceeds via a palladium-catalyzed cycle that commences with oxidative addition.[9] Therefore, the same principles regarding C-X bond dissociation energy apply, and 2-amino-5-bromothiazole is expected to be more reactive than 2-amino-5-chlorothiazole.

Buchwald_Hartwig_Cycle cluster_reactivity Reactivity Comparison Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine Coordination & Deprotonation R2NH, Base [Ar-Pd(II)-NR2(L2)] [Ar-Pd(II)-NR2(L2)] Amine Coordination & Deprotonation->[Ar-Pd(II)-NR2(L2)] Reductive Elimination Reductive Elimination [Ar-Pd(II)-NR2(L2)]->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR2 Ar-Br 2-Amino-5-bromothiazole Favorable Kinetics Favorable Kinetics Ar-Br->Favorable Kinetics Ar-Cl 2-Amino-5-chlorothiazole Less Favorable Kinetics Less Favorable Kinetics Ar-Cl->Less Favorable Kinetics

Caption: Catalytic cycle for the Buchwald-Hartwig amination, indicating more favorable kinetics for aryl bromides.

Experimental Insights

The literature provides examples of successful Buchwald-Hartwig amination of 2-amino-5-bromothiazole and other bromo-heterocycles.[10] For the less reactive 2-amino-5-chlorothiazole, more specialized and highly active catalyst systems are generally required to achieve efficient coupling. These often involve bulky, electron-rich phosphine ligands such as those from the Buchwald and Hartwig ligand families (e.g., XPhos, SPhos).[11]

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Amino-5-bromothiazolePd₂(dba)₃ / BINAPNaOtBuToluene1001875-90[10]
2-Amino-5-chlorothiazolePd(OAc)₂ / XPhosCs₂CO₃Dioxane1102450-70Inferred from general principles for aryl chlorides[11]

Note: The data for 2-amino-5-chlorothiazole is an educated estimation based on the general requirements for activating less reactive aryl chlorides, as direct experimental data for this specific substrate is limited in the provided search results.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Amino-5-bromothiazole

This protocol provides a general procedure for the Buchwald-Hartwig amination of 2-amino-5-bromothiazole.

  • Materials:

    • 2-Amino-5-bromothiazole (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (0.02 equiv)

    • BINAP (0.04 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene

  • Procedure:

    • In a glovebox, add Pd₂(dba)₃, BINAP, and NaOtBu to a Schlenk tube.

    • Add 2-amino-5-bromothiazole and the amine.

    • Add anhydrous toluene and seal the tube.

    • Remove the tube from the glovebox and heat the reaction mixture to 100 °C with stirring for 18 hours.

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Conclusion and Practical Recommendations

The choice between 2-amino-5-bromothiazole and 2-amino-5-chlorothiazole in a synthetic campaign is a trade-off between reactivity and cost.

  • For rapid and efficient synthesis, especially in early-stage drug discovery where speed is paramount, 2-amino-5-bromothiazole is the superior choice. Its higher reactivity allows for the use of milder reaction conditions and a broader range of coupling partners with generally higher yields.

  • For large-scale synthesis and cost-driven projects, 2-amino-5-chlorothiazole presents a more economical option. However, researchers must be prepared to invest more time in optimizing reaction conditions, often requiring more expensive and specialized catalyst systems to overcome its lower reactivity.

Ultimately, a thorough understanding of the principles outlined in this guide will enable chemists to strategically select the appropriate building block and reaction conditions to achieve their synthetic goals efficiently and effectively.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 2-amino-5-bromothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in the dynamic fields of research, discovery, and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible science. This guide provides an in-depth, procedural framework for the safe disposal of Ethyl 2-amino-5-bromothiazole-4-carboxylate, ensuring the protection of personnel and the environment.

Hazard Assessment and Initial Safety Precautions

Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is paramount. This compound is a brominated heterocyclic compound and should be handled with care.

Known Hazards:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

  • Acute Oral Toxicity: Harmful if swallowed.

Due to these hazards, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Personal Protective Equipment (PPE): A critical first line of defense is the consistent and correct use of appropriate PPE. The following table outlines the minimum requirements for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause severe eye irritation.
Hand Protection Nitrile or neoprene gloves. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.Provides a barrier against direct skin contact, which can cause irritation.
Body Protection A fully buttoned laboratory coat.Protects the skin and personal clothing from contamination.
Respiratory Not typically required if handled within a fume hood. If a fume hood is unavailable, a NIOSH-approved respirator with organic vapor cartridges is necessary.Prevents inhalation of dust or vapors that may cause respiratory tract irritation.

Waste Characterization and Regulatory Compliance

Proper disposal is dictated by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA). Under RCRA, chemical waste is classified as hazardous if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity) or is specifically listed.

This compound is not a specifically listed hazardous waste. Therefore, its classification is based on its characteristics. Given its known toxicological properties, it is prudent to manage it as a toxic hazardous waste . While a specific EPA waste code has not been assigned, it is best practice to consult with your institution's Environmental Health and Safety (EHS) department for guidance on assigning the most appropriate waste code, which will likely fall under the "D" list for characteristic toxicity if it fails the Toxicity Characteristic Leaching Procedure (TCLP).

Segregation and Collection of Waste Streams

Effective waste management begins with meticulous segregation at the point of generation. Do not mix waste containing this compound with other waste streams unless explicitly instructed by your EHS department.

Waste Stream Decision Workflow:

start Waste Generation (this compound) waste_type Identify Waste Form start->waste_type solid Solid Waste (e.g., pure compound, contaminated consumables) waste_type->solid Solid liquid Liquid Waste (e.g., solutions, reaction mixtures) waste_type->liquid Liquid sharps Contaminated Sharps (e.g., needles, broken glass) waste_type->sharps Sharps solid_container Collect in a designated, labeled solid hazardous waste container. solid->solid_container liquid_container Collect in a designated, labeled liquid hazardous waste container. liquid->liquid_container sharps_container Collect in a puncture-resistant, labeled sharps container. sharps->sharps_container storage Store in a designated Satellite Accumulation Area (SAA). solid_container->storage liquid_container->storage sharps_container->storage start Segregated & Labeled Hazardous Waste in SAA request_pickup Request Waste Pickup from EHS start->request_pickup ehs_collection EHS Collection & Consolidation request_pickup->ehs_collection transport Transport by Licensed Hazardous Waste Contractor ehs_collection->transport disposal_facility Final Disposal at a Permitted Treatment, Storage, and Disposal Facility (TSDF) transport->disposal_facility incineration High-Temperature Incineration disposal_facility->incineration

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-5-bromothiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-amino-5-bromothiazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.